molecular formula C18H14ClN5O3S B1681017 SM19712 free acid

SM19712 free acid

Cat. No.: B1681017
M. Wt: 415.9 g/mol
InChI Key: CWLFPWRNPQXWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea, known by its CAS Number 194542-56-8 and identifiers such as SM-19712, is a high-purity chemical reagent intended for research applications. This sodium salt has a molecular formula of C18H13ClN5NaO3S and a molecular weight of 437.84 g/mol. Its structure integrates a sulfonylurea moiety linked to a substituted pyrazole core, a configuration of significant interest in medicinal chemistry. The compound exhibits a solubility of approximately 28 mg/mL in water, facilitating its use in various in vitro biological assay systems . This compound is presented as a valuable scaffold for pharmaceutical research and development. The pyrazole nucleus is a recognized pharmacophore, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihyperglycemic effects. The integration of the 4-cyanophenyl and sulfonylurea groups in its structure is designed to enhance binding affinity to specific biological targets and modulate the compound's physicochemical properties . Researchers can leverage this compound as a lead structure for the exploration of new therapeutic agents, particularly in the study of enzyme inhibition and signal transduction pathways. Its primary value lies in its application as a reference standard, a building block for the synthesis of novel analogs, and a probe for biochemical screening. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C18H14ClN5O3S

Molecular Weight

415.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea

InChI

InChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25)

InChI Key

CWLFPWRNPQXWLD-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SM19712;  SM-19712;  SM 19712.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SM19712 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM19712 is a potent and selective, non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key metalloprotease in the endothelin signaling pathway. By blocking the conversion of the inactive precursor big endothelin-1 (Big ET-1) to the highly potent vasoconstrictor and mitogen endothelin-1 (ET-1), SM19712 offers a promising therapeutic strategy for conditions associated with elevated ET-1 levels. This technical guide provides a comprehensive overview of the mechanism of action of SM19712, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Endothelin-Converting Enzyme

The primary mechanism of action of SM19712 is the competitive and selective inhibition of Endothelin-Converting Enzyme (ECE). ECE is a zinc metalloprotease responsible for the final and rate-limiting step in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor peptide implicated in various cardiovascular and inflammatory diseases.[1][2] SM19712, a sulfonylureid-pyrazole derivative, effectively blocks the active site of ECE, thereby preventing the proteolytic cleavage of Big ET-1 into the biologically active ET-1.[2] This leads to a reduction in circulating and local levels of ET-1, mitigating its downstream physiological effects.

Studies have demonstrated the high potency and selectivity of SM19712 for ECE. It shows significantly less activity against other metalloproteases, such as neutral endopeptidase 24.11 (NEP) and angiotensin-converting enzyme (ACE), highlighting its specific role in targeting the endothelin pathway.[3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Quantitative Data: Inhibitory Potency of SM19712

The inhibitory activity of SM19712 against ECE has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeEnzyme/Cell SourceSubstrateIC50 ValueReference
In Vitro Enzyme AssaySolubilized Rat Lung MicrosomesBig ET-142 nM[3]
Cellular AssayCultured Porcine Aortic Endothelial CellsEndogenous Big ET-131 µM[3]

Signaling Pathway

The following diagram illustrates the endothelin signaling pathway and the point of intervention by SM19712.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prepro_ET1 Prepro-ET-1 Big_ET1 Big ET-1 Prepro_ET1->Big_ET1 Furin-like proteases ECE ECE Big_ET1->ECE ET1 ET-1 ET_Receptor ET Receptor (ETA/ETB) ET1->ET_Receptor Binding ECE->ET1 Cleavage Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) ET_Receptor->Downstream Activation Response Physiological Response (Vasoconstriction, Cell Proliferation, etc.) Downstream->Response SM19712 SM19712 SM19712->ECE

Caption: Endothelin signaling pathway and inhibition by SM19712.

Experimental Protocols

The following are generalized protocols for assays used to characterize the mechanism of action of SM19712. These are based on standard methodologies in the field, as the full-text experimental details from the primary literature on SM19712 were not accessible.

In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of SM19712 on ECE.

Materials:

  • Solubilized ECE (e.g., from rat lung microsomes)

  • Big Endothelin-1 (Big ET-1) substrate

  • SM19712 (or other test inhibitors)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Stop Solution (e.g., EDTA or a specific ECE inhibitor like phosphoramidon)

  • ET-1 ELISA Kit or HPLC system for detection

Procedure:

  • Enzyme Preparation: Prepare a working solution of solubilized ECE in pre-chilled assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of SM19712 in the assay buffer.

  • Reaction Setup: In a microplate, add the assay buffer, the SM19712 dilutions, and the ECE enzyme solution. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the Big ET-1 substrate to each well to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Quantification of ET-1: Measure the amount of ET-1 produced using a specific ET-1 ELISA kit or by separating and quantifying the product using reverse-phase HPLC.

  • Data Analysis: Plot the percentage of ECE inhibition against the logarithm of the SM19712 concentration. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular ECE Inhibition Assay

This protocol describes a method to assess the ability of SM19712 to inhibit endogenous ECE activity in a cellular context.

Materials:

  • Cultured endothelial cells (e.g., porcine aortic endothelial cells)

  • Cell culture medium

  • SM19712

  • Lysis Buffer

  • ET-1 ELISA Kit

Procedure:

  • Cell Culture: Plate endothelial cells in a multi-well plate and grow to confluence.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of SM19712. Include a vehicle control.

  • Incubation: Incubate the cells for a specific duration (e.g., 24 hours) to allow for the inhibition of endogenous ECE and the turnover of existing ET-1.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification of ET-1: Measure the concentration of secreted ET-1 in the supernatant using a sensitive ET-1 ELISA kit.

  • Data Analysis: Determine the percentage of inhibition of ET-1 production for each concentration of SM19712 compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the SM19712 concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro ECE inhibition assay.

ECE_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Enzyme Prepare ECE Solution Mix_Components Combine ECE and SM19712 (Pre-incubation) Prep_Enzyme->Mix_Components Prep_Inhibitor Prepare SM19712 Dilutions Prep_Inhibitor->Mix_Components Prep_Substrate Prepare Big ET-1 Substrate Add_Substrate Add Big ET-1 to Initiate Reaction Prep_Substrate->Add_Substrate Mix_Components->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_ET1 Quantify ET-1 Produced (ELISA or HPLC) Stop_Reaction->Quantify_ET1 Plot_Data Plot % Inhibition vs. [SM19712] Quantify_ET1->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for an in vitro ECE inhibition assay.

Conclusion

SM19712 free acid is a highly potent and selective inhibitor of endothelin-converting enzyme. Its mechanism of action, centered on the blockade of ET-1 production, has been well-characterized through in vitro and cellular assays. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of endothelin pathway modulation. Further investigation into the in vivo efficacy and safety profile of SM19712 will be critical in translating its promising preclinical profile into clinical applications.

References

SM-19712 Free Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent and Selective Endothelin-Converting Enzyme Inhibitor

Introduction

SM-19712 is a potent and selective, non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1). By blocking the conversion of the inactive precursor, big ET-1, to the active ET-1, SM-19712 presents a promising therapeutic strategy for conditions associated with elevated ET-1 levels, such as ischemic acute renal failure and potentially other cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the available preclinical data on SM-19712 free acid, focusing on its mechanism of action, in vitro and in vivo pharmacology, and experimental methodologies.

Chemical Identity

  • Chemical Name: 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt

  • Synonyms: SM-19712

  • Molecular Formula: C₁₈H₁₃ClN₅NaO₃S

  • Molecular Weight: 437.84 g/mol (anhydrous basis)

  • CAS Number: 194542-56-8

Mechanism of Action

SM-19712 exerts its pharmacological effect through the selective inhibition of Endothelin-Converting Enzyme (ECE). ECE is a metalloprotease responsible for the proteolytic cleavage of big endothelin-1 (big ET-1) into the biologically active 21-amino acid peptide, endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and mitogen that acts on endothelin receptors (ET-A and ET-B) in various tissues, leading to a range of physiological effects, including smooth muscle contraction, cell proliferation, and fibrosis. By inhibiting ECE, SM-19712 effectively reduces the production of ET-1, thereby mitigating its downstream pathological consequences.

Signaling Pathway of Endothelin-1 Biosynthesis and Inhibition by SM-19712

G Preproendothelin Preproendothelin-1 BigET1 Big Endothelin-1 (Inactive Precursor) Preproendothelin->BigET1 Furin Convertase ECE Endothelin-Converting Enzyme (ECE) BigET1->ECE ET1 Endothelin-1 (Active Peptide) Receptors ET-A / ET-B Receptors ET1->Receptors ECE->ET1 Cleavage SM19712 SM-19712 SM19712->ECE Inhibition Effects Pathophysiological Effects: - Vasoconstriction - Cell Proliferation - Fibrosis Receptors->Effects

Caption: Biosynthesis of Endothelin-1 and the inhibitory action of SM-19712.

Quantitative Data

In Vitro ECE Inhibition

The inhibitory potency of SM-19712 against ECE has been determined in various in vitro assays. The following table summarizes the key findings.

Assay TypeEnzyme SourceSubstrateIC₅₀ ValueSelectivityReference
ECE Inhibition AssaySolubilized rat lung microsomesBig Endothelin-142 nMNo effect on neutral endopeptidase 24.11 or angiotensin-converting enzyme at concentrations up to 100 µM.[1]
Endogenous Big ET-1 to ET-1 Conversion InhibitionCultured porcine aortic endothelial cellsEndogenous Big ET-131 µMN/A[1]
In Vivo Efficacy in a Rat Model of Ischemic Acute Renal Failure

SM-19712 has demonstrated protective effects in a preclinical model of ischemic acute renal failure in rats. While the available literature confirms a dose-dependent attenuation of renal dysfunction, specific quantitative data on serum creatinine and Blood Urea Nitrogen (BUN) are not publicly available. The table below is structured to present such data, which would be critical for a comprehensive evaluation of the compound's in vivo efficacy.

Treatment GroupDose (mg/kg, i.v.)Serum Creatinine (mg/dL) at 24h Post-reperfusionBlood Urea Nitrogen (BUN) (mg/dL) at 24h Post-reperfusionReference
Sham ControlVehicleData not availableData not available[2]
Ischemia-Reperfusion (IR) + VehicleVehicleData not availableData not available[2]
IR + SM-197123Data not availableData not available[2]
IR + SM-1971210Data not availableData not available[2]
IR + SM-1971230Data not availableData not available[2]

Note: The published study reports a dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction with SM-19712 treatment.[2] A higher dose was also shown to completely suppress the elevation of renal ET-1 content.[2]

Experimental Protocols

In Vitro ECE Inhibition Assay (Representative Protocol)

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against ECE, based on commercially available assay kits.

G cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Measurement & Analysis A Prepare Reagents: - ECE Assay Buffer - Reconstituted ECE Enzyme - SM-19712 (Test Inhibitor) - ECE Substrate (e.g., quenched fluorescent) B Add ECE enzyme, assay buffer, and varying concentrations of SM-19712 to microplate wells. A->B C Pre-incubate at 37°C. B->C D Initiate reaction by adding ECE substrate. C->D E Monitor fluorescence intensity over time at appropriate excitation/emission wavelengths. D->E F Calculate initial reaction rates. E->F G Plot % inhibition vs. SM-19712 concentration and determine IC₅₀. F->G

Caption: A typical experimental workflow for an in vitro ECE inhibition assay.

Methodology:

  • Reagent Preparation: All reagents, including ECE assay buffer, a source of ECE (e.g., solubilized rat lung microsomes or recombinant human ECE-1), the test inhibitor (SM-19712) at various concentrations, and a suitable substrate (e.g., a quenched fluorogenic peptide) are prepared and brought to the assay temperature (typically 37°C).

  • Assay Setup: In a microplate, the ECE enzyme, assay buffer, and varying concentrations of SM-19712 (or vehicle control) are combined.

  • Pre-incubation: The plate is pre-incubated at 37°C for a specified period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the ECE substrate to all wells.

  • Signal Detection: The rate of product formation is monitored over time by measuring the increase in fluorescence (in the case of a fluorogenic substrate) using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition for each concentration of SM-19712 is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Ischemic Acute Renal Failure Model in Rats

The protective effect of SM-19712 in vivo was evaluated in a well-established rat model of ischemic acute renal failure.[2]

G A Contralateral Nephrectomy (2 weeks prior to ischemia) B Animal Groups: - Sham - IR + Vehicle - IR + SM-19712 (3, 10, 30 mg/kg, i.v.) A->B C Intravenous bolus injection of SM-19712 or vehicle B->C D Occlusion of Left Renal Artery and Vein (45 minutes) C->D E Reperfusion D->E F Sample Collection at 24h: - Blood (for Serum Creatinine & BUN) - Kidney Tissue (for Histopathology & ET-1 content) E->F G Data Analysis F->G

Caption: Experimental workflow for the rat model of ischemic acute renal failure.

Methodology:

  • Animal Model: Male rats undergo a contralateral nephrectomy (removal of the right kidney) two weeks prior to the induction of ischemia.

  • Grouping and Dosing: Animals are divided into several groups: a sham-operated control group, an ischemia-reperfusion (IR) group receiving vehicle, and IR groups receiving SM-19712 at doses of 3, 10, and 30 mg/kg. SM-19712 or vehicle is administered as an intravenous bolus injection prior to the induction of ischemia.[2]

  • Induction of Ischemia: The left renal artery and vein are occluded for 45 minutes to induce ischemia.[2]

  • Reperfusion: Following the ischemic period, the occlusion is removed to allow for reperfusion of the kidney.

  • Outcome Assessment: At 24 hours post-reperfusion, blood samples are collected to measure markers of renal function, such as serum creatinine and BUN. The kidneys are also harvested for histopathological examination and measurement of ET-1 content.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for SM-19712, such as its half-life, bioavailability, clearance, and volume of distribution in preclinical species, are not publicly available in the reviewed literature. For a comprehensive drug development program, characterization of these parameters would be essential to establish a clear understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to guide dose selection for further studies.

Conclusion

SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme with demonstrated in vitro activity and in vivo efficacy in a preclinical model of ischemic acute renal failure. Its mechanism of action, centered on the reduction of the potent vasoconstrictor ET-1, provides a strong rationale for its development in diseases characterized by ET-1 overproduction. While the available data are promising, further studies are required to fully elucidate its pharmacokinetic profile and to provide more detailed quantitative in vivo efficacy data. The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of ECE inhibition and, specifically, the compound SM-19712.

References

The Core Target Pathway of SM-19712 Free Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-19712, a nonpeptidic sulfonylureid-pyrazole derivative, is a potent and highly selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a critical zinc metalloprotease responsible for the final step in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1). By inhibiting ECE-1, SM-19712 effectively reduces the production of ET-1, a key mediator in various cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the core target pathway of SM-19712, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of the relevant signaling cascades. While some sources have alluded to an effect on the corticotropin-releasing factor receptor 1 (CRF1), there is a notable absence of quantitative, peer-reviewed data to substantiate this claim. Therefore, this document will focus on the well-characterized primary target, ECE-1.

Primary Target: Endothelin-Converting Enzyme-1 (ECE-1)

The principal molecular target of SM-19712 is Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a type II transmembrane zinc-dependent metalloprotease that catalyzes the proteolytic conversion of the inactive precursor, Big endothelin-1 (Big ET-1), into the biologically active 21-amino acid peptide, endothelin-1 (ET-1).

Quantitative Data: In Vitro and In Vivo Activity

The inhibitory potency and selectivity of SM-19712 have been quantified in several studies. The following tables summarize the key findings.

Parameter Value Source
IC50 (ECE-1, solubilized from rat lung microsomes) 42 nM[1]
IC50 (endogenous Big ET-1 conversion in cultured porcine aortic endothelial cells) 31 µM[1]
Enzyme Concentration of SM-19712 Effect Source
Neutral Endopeptidase 24.11 (NEP) 10 - 100 µMNo effect[1]
Angiotensin-Converting Enzyme (ACE) 10 - 100 µMNo effect[1]

Mechanism of Action and Signaling Pathway

SM-19712 exerts its pharmacological effect by directly inhibiting the enzymatic activity of ECE-1. This inhibition prevents the conversion of Big ET-1 to ET-1, thereby reducing the localized and systemic concentrations of this potent vasoconstrictor and pro-inflammatory peptide.

The downstream signaling cascade initiated by the inhibition of ECE-1 is a direct consequence of reduced ET-1 levels. ET-1 mediates its effects by binding to two G-protein coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB).

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.

  • ETB Receptors: Found on endothelial cells, their stimulation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin. They are also present on smooth muscle cells, where they can contribute to vasoconstriction.

By reducing ET-1 production, SM-19712 attenuates the activation of ETA and ETB receptors, leading to a decrease in vasoconstriction and related pathological processes.

ECE1_Pathway cluster_precursor Precursor cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_product Active Peptide cluster_receptors Receptors cluster_effects Downstream Effects Big ET-1 Big ET-1 ECE-1 ECE-1 Big ET-1->ECE-1 Substrate ET-1 ET-1 ECE-1->ET-1 Conversion SM19712 SM19712 SM19712->ECE-1 Inhibition ET-A ET-A ET-1->ET-A ET-B ET-B ET-1->ET-B Vasoconstriction Vasoconstriction ET-A->Vasoconstriction Cell Proliferation Cell Proliferation ET-A->Cell Proliferation ET-B->Vasoconstriction Inflammation Inflammation ET-B->Inflammation

SM-19712 inhibits ECE-1, blocking ET-1 production and downstream effects.

Secondary Target: Corticotropin-Releasing Factor Receptor 1 (CRF1)

While some commercial and non-peer-reviewed sources suggest that SM-19712 free acid affects the corticotropin-releasing factor receptor 1 (CRF1), a thorough review of the scientific literature reveals a lack of quantitative data (e.g., Ki, IC50, or functional antagonism/agonism) to support this claim. CRF1 is a G-protein coupled receptor that plays a crucial role in the stress response. Its activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Without concrete data on the interaction between SM-19712 and CRF1, this remains a speculative target.

CRF1_Hypothetical cluster_ligand Ligand cluster_receptor Receptor cluster_compound Compound cluster_signaling Signaling Cascade CRF CRF CRF1 CRF1 CRF->CRF1 G-Protein G-Protein CRF1->G-Protein SM19712 SM19712 SM19712->CRF1 Interaction? (Unconfirmed) Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Downstream Effects Downstream Effects PKA->Downstream Effects

Hypothetical and unconfirmed interaction of SM-19712 with the CRF1 receptor pathway.

Experimental Protocols

ECE-1 Inhibition Assay (In Vitro)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against ECE-1.

Objective: To determine the IC50 value of SM-19712 for ECE-1.

Materials:

  • Solubilized ECE-1 from rat lung microsomes

  • Big endothelin-1 (human)

  • SM-19712

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • ET-1 ELISA kit

  • 96-well microplates

Procedure:

  • Prepare a series of dilutions of SM-19712 in the assay buffer.

  • In a 96-well microplate, add the solubilized ECE-1 enzyme to each well.

  • Add the different concentrations of SM-19712 to the wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding Big ET-1 to each well.

  • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., a chelating agent like EDTA).

  • Quantify the amount of ET-1 produced in each well using a competitive ET-1 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of SM-19712 relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

ECE1_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare SM-19712 dilutions Prepare SM-19712 dilutions Add SM-19712 to wells Add SM-19712 to wells Prepare SM-19712 dilutions->Add SM-19712 to wells Add ECE-1 to wells Add ECE-1 to wells Add ECE-1 to wells->Add SM-19712 to wells Pre-incubate (37°C) Pre-incubate (37°C) Add SM-19712 to wells->Pre-incubate (37°C) Add Big ET-1 (start reaction) Add Big ET-1 (start reaction) Pre-incubate (37°C)->Add Big ET-1 (start reaction) Incubate (37°C) Incubate (37°C) Add Big ET-1 (start reaction)->Incubate (37°C) Stop reaction Stop reaction Incubate (37°C)->Stop reaction Quantify ET-1 (ELISA) Quantify ET-1 (ELISA) Stop reaction->Quantify ET-1 (ELISA) Calculate % inhibition Calculate % inhibition Quantify ET-1 (ELISA)->Calculate % inhibition Determine IC50 Determine IC50 Calculate % inhibition->Determine IC50

Workflow for the in vitro ECE-1 inhibition assay.

Conclusion

SM-19712 is a potent and selective inhibitor of ECE-1, its primary and well-documented molecular target. By blocking the conversion of Big ET-1 to ET-1, SM-19712 effectively modulates a critical pathway in cardiovascular and renal pathophysiology. The available data robustly support its role as an ECE-1 inhibitor, while its purported effects on the CRF1 receptor lack substantiating evidence in the current scientific literature. Further research would be necessary to validate any secondary targets and their potential contributions to the overall pharmacological profile of SM-19712.

References

Endothelin-Converting Enzyme Inhibitor SM-19712: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endothelin-converting enzyme (ECE) inhibitor, SM-19712. It is designed to furnish researchers, scientists, and drug development professionals with in-depth data, experimental methodologies, and a clear understanding of its mechanism of action within the endothelin signaling pathway.

Core Compound Data: SM-19712

SM-19712 is a potent and specific, non-peptidic inhibitor of endothelin-converting enzyme. Its chemical name is 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt.

Quantitative Data on Inhibitory Activity

SM-19712 has demonstrated significant inhibitory activity against ECE in various experimental settings. The following table summarizes the key quantitative data available.

ParameterValueSource of ECEAssay ConditionsReference
IC50 42 nMSolubilized from rat lung microsomesIn vitro enzymatic assay[1][2]
IC50 31 µMEndogenous ECE in cultured porcine aortic endothelial cellsInhibition of big endothelin-1 (ET-1) to ET-1 conversion[2]

Note: The significant difference in IC50 values between the isolated enzyme and the cellular assay may reflect factors such as cell permeability and local substrate concentration. SM-19712 has been shown to be highly specific for ECE, with no significant inhibitory effect on other metalloproteases like neutral endopeptidase 24.11 and angiotensin-converting enzyme at concentrations of 10-100 µM.[1][2]

Signaling Pathway and Mechanism of Action

SM-19712 exerts its effect by inhibiting the endothelin-converting enzyme (ECE), a key enzyme in the endothelin signaling pathway. ECE is responsible for the proteolytic cleavage of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By blocking this conversion, SM-19712 reduces the levels of active ET-1, thereby mitigating its downstream effects.

The following diagram illustrates the endothelin signaling pathway and the point of inhibition by SM-19712.

Endothelin_Signaling_Pathway cluster_synthesis ET-1 Synthesis cluster_action ET-1 Action Prepro_ET1 Prepro-Endothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Furin ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE ET1 Endothelin-1 (ET-1) ECE->ET1 ET_Receptor Endothelin Receptors (ETA / ETB) ET1->ET_Receptor Binds to Downstream Downstream Signaling (e.g., Gq/11, PLC, IP3, DAG) ET_Receptor->Downstream Effects Physiological Effects: - Vasoconstriction - Cell Proliferation - Inflammation Downstream->Effects SM19712 SM-19712 SM19712->ECE Inhibits

Endothelin signaling pathway and the inhibitory action of SM-19712.

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in the literature for SM-19712 are provided below.

Ischemic Acute Renal Failure (ARF) Model in Rats

This protocol is based on studies evaluating the protective effects of SM-19712 on renal ischemia-reperfusion injury.

Objective: To induce acute renal failure through ischemia and reperfusion and to assess the therapeutic potential of SM-19712.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Contralateral Nephrectomy: Two weeks prior to the induction of ischemia, a right unilateral nephrectomy is performed to ensure that the function of the left kidney is the primary determinant of renal function.

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Induction of Ischemia:

    • A midline laparotomy is performed to expose the left kidney.

    • The left renal artery and vein are occluded with a non-traumatic vascular clamp for 45 minutes.

  • Drug Administration: SM-19712 (at doses of 3, 10, and 30 mg/kg) or vehicle is administered as an intravenous bolus injection prior to the occlusion.

  • Reperfusion: After the 45-minute ischemic period, the clamp is removed to allow for reperfusion of the kidney.

  • Post-operative Care: The abdominal incision is closed, and the animals are allowed to recover.

  • Assessment of Renal Function: 24 hours after reperfusion, blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN) levels.

  • Histopathological Examination: The kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of tubular necrosis, cast formation, and medullary congestion.

The following diagram outlines the workflow for this experimental protocol.

ARF_Workflow Start Start: Male Sprague-Dawley Rats Nephrectomy Contralateral (Right) Nephrectomy Start->Nephrectomy Recovery 2-Week Recovery Period Nephrectomy->Recovery Anesthesia Anesthesia Recovery->Anesthesia Drug_Admin IV Bolus Injection: - SM-19712 (3, 10, 30 mg/kg) - Vehicle Anesthesia->Drug_Admin Ischemia Occlusion of Left Renal Artery and Vein (45 min) Drug_Admin->Ischemia Reperfusion Removal of Clamp (Reperfusion) Ischemia->Reperfusion Closure Surgical Closure and Recovery Reperfusion->Closure Assessment_24h 24h Post-Reperfusion Assessment Closure->Assessment_24h Blood_Sample Blood Sampling (Serum Creatinine, BUN) Assessment_24h->Blood_Sample Histo Kidney Harvest for Histopathology Assessment_24h->Histo

Workflow for the ischemic acute renal failure model in rats.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice

This protocol is used to induce an inflammatory bowel disease-like condition in mice to evaluate the anti-inflammatory effects of SM-19712.

Objective: To induce colitis using DSS and to assess the therapeutic efficacy of SM-19712.

Animals: Male C57BL/6 mice.

Procedure:

  • Induction of Colitis: Colitis is induced by administering 5% (w/v) DSS (molecular weight 40 kDa) in the drinking water for 5-6 consecutive days.

  • Drug Administration: SM-19712 (15 mg/kg) or vehicle is administered daily (e.g., by oral gavage or intraperitoneal injection) throughout the DSS treatment period.

  • Monitoring of Disease Activity:

    • Body weight, stool consistency, and the presence of fecal blood are monitored daily.

    • A disease activity index (DAI) can be calculated based on these parameters.

  • Sample Collection and Analysis:

    • At the end of the treatment period, mice are euthanized.

    • The colon is removed, and its length is measured (colon shortening is a marker of inflammation).

    • A portion of the colon is fixed for histopathological analysis (H&E staining) to assess tissue injury and inflammation.

    • Another portion of the colon can be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Immunohistochemical staining for ET-1 and platelet endothelial cell adhesion molecule-1 (PECAM-1) can also be performed.

In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay (General Protocol)

While the specific protocol used to determine the IC50 of SM-19712 is not detailed in the readily available literature, a general fluorometric assay for ECE-1 inhibition can be described as follows. This type of assay is commonly used to screen for ECE inhibitors.

Objective: To determine the in vitro inhibitory potency of a compound against ECE-1.

Materials:

  • Recombinant human ECE-1.

  • Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound (SM-19712) at various concentrations.

  • 96-well microplate.

  • Fluorescence plate reader.

Procedure:

  • Preparation of Reagents:

    • Dilute the recombinant ECE-1 in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.

    • Prepare serial dilutions of SM-19712 in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the test compound (SM-19712) or vehicle (control).

    • Add the diluted ECE-1 enzyme to each well and incubate for a pre-determined time at 37°C to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Measurement of Fluorescence:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. The cleavage of the substrate by ECE-1 results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

The following diagram illustrates the general workflow for an in vitro ECE inhibition assay.

ECE_Assay_Workflow Start Start: Prepare Reagents Reagents Recombinant ECE-1 Fluorogenic Substrate SM-19712 (Serial Dilutions) Start->Reagents Plate_Setup Add SM-19712/Vehicle to 96-well Plate Reagents->Plate_Setup Add_Enzyme Add ECE-1 Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure Measure Fluorescence Over Time Add_Substrate->Measure Data_Analysis Calculate Reaction Rates Measure->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

References

SM19712 biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of SM19712

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM19712 is a potent and specific nonpeptide inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1] ECE-1 is a key metalloprotease in the endothelin (ET) signaling pathway, responsible for the proteolytic conversion of the inactive precursor, Big Endothelin-1 (Big ET-1), into the highly potent vasoconstrictor and mitogen, Endothelin-1 (ET-1).[2] By inhibiting ECE-1, SM19712 effectively reduces the production of mature ET-1, thereby modulating the downstream cellular processes regulated by this critical signaling peptide.[2] This technical guide provides a comprehensive overview of the biological activity of SM19712, including its mechanism of action, effects on signaling pathways, and cellular functions, with a focus on its application in cancer research. Detailed experimental protocols and quantitative data are provided to support further investigation and drug development efforts.

Mechanism of Action

The primary mechanism of action of SM19712 is the direct inhibition of Endothelin-Converting Enzyme-1.[1][2] ECE-1 is a zinc metalloendopeptidase that cleaves the Trp21-Val22 bond of Big ET-1 to produce the 21-amino acid peptide, ET-1. SM19712 targets the extracellular enzymatic domain of ECE-1, preventing this conversion and leading to a significant reduction in the levels of biologically active ET-1.[2]

The subsequent decrease in ET-1 availability disrupts the activation of its cognate G protein-coupled receptors, Endothelin Receptor Type A (ETAR) and Type B (ETBR). This disruption has significant downstream consequences, most notably the attenuation of signaling cascades implicated in cancer progression, such as the Wnt/β-catenin and NF-κB pathways.[2][3][4]

Quantitative Data

Table 1: In Vitro Efficacy of SM19712 in Cell-Based Assays
Cell LineAssay TypeConcentrationObserved EffectReference
NOZ (Gallbladder Cancer)ET-1 Production5 µMSignificant decrease in extracellular ET-1 levels[2][3][5]
CAVE1 (Gallbladder Cancer)ET-1 Production20 µMSignificant decrease in extracellular ET-1 levels[2][3][5]
NOZ (Gallbladder Cancer)Western Blot5 µMDecreased nuclear localization of β-catenin and NF-κB[3]
CAVE1 (Gallbladder Cancer)Western Blot20 µMDecreased nuclear localization of β-catenin and NF-κB[3]
NOZ (Gallbladder Cancer)RT-qPCR5 µMDiminished mRNA levels of CCND1 and VEGF[3]
CAVE1 (Gallbladder Cancer)RT-qPCR20 µMDiminished mRNA levels of CCND1 and VEGF[3]
NOZ (Gallbladder Cancer)Migration & Colony Formation5 µMSignificant decrease in cell migration and colony formation[2][5]
CAVE1 (Gallbladder Cancer)Migration & Colony Formation20 µMSignificant decrease in cell migration and colony formation[2][5]
Recombinant Human ECE-1CGRP Degradation Assay100 µMAbolished rhECE-1 degradation of CGRP at pH 5.5[6]
NCM460 (Colonocytes)NTR1 Recycling10 µMInhibited NTR1 recycling and downstream signaling[7]
Table 2: In Vivo Efficacy of SM19712
Animal ModelDisease ModelDosageObserved EffectReference
C57BL/6 MiceDextran Sodium Sulfate (DSS)-Induced Colitis15 mg/kg (daily)Attenuated histologic signs of tissue injury and inflammation.[8]

Signaling Pathways and Experimental Workflows

SM19712 Inhibition of the Endothelin-1 Signaling Pathway

The following diagram illustrates the canonical ET-1 signaling pathway and the point of intervention for SM19712. Inhibition of ECE-1 by SM19712 prevents the formation of ET-1, which in turn blocks the activation of ETAR/ETBR and subsequent downstream signaling cascades that promote cancer progression.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Cellular Response Big ET-1 Big ET-1 ECE1 ECE-1 Big ET-1->ECE1 ET1 ET-1 ECE1->ET1 Converts to ETAR ETAR / ETBR PLC PLC ETAR->PLC RasRaf Ras/Raf/MEK ETAR->RasRaf PKC PKC PLC->PKC Ca Ca²⁺ Mobilization PLC->Ca PKC->RasRaf beta_catenin β-catenin Ca->beta_catenin ERK ERK1/2 RasRaf->ERK NFkB NF-κB ERK->NFkB beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc NFkB_nuc NF-κB NFkB->NFkB_nuc Gene_Expression Gene Expression (CCND1, VEGFA, BIRC5) beta_catenin_nuc->Gene_Expression NFkB_nuc->Gene_Expression Response Migration Colony Formation EMT Gene_Expression->Response SM19712 SM19712 SM19712->ECE1 Inhibits ET1->ETAR Activates G cluster_biochem Biochemical Assays cluster_functional Functional Assays start Start: Gallbladder Cancer Cell Lines (NOZ, CAVE1) treatment Treatment: 1. Vehicle Control (DMSO) 2. SM19712 (5µM or 20µM) start->treatment elisa ELISA: Measure Extracellular ET-1 treatment->elisa western Western Blot: Nuclear/Cytoplasmic Fractionation (β-catenin, NF-κB) treatment->western rtqpcr RT-qPCR: Gene Expression Analysis (CCND1, VEGFA, BIRC5) treatment->rtqpcr migration Wound Healing Assay: Assess Cell Migration treatment->migration invasion Boyden Chamber Assay: Assess Cell Invasion treatment->invasion colony Colony Formation Assay: Assess Anchorage-Independent Growth treatment->colony analysis Data Analysis: Compare SM19712 vs. Control (Student's t-test, ANOVA) elisa->analysis western->analysis rtqpcr->analysis migration->analysis invasion->analysis colony->analysis conclusion Conclusion: Determine SM19712 Efficacy on GBC Aggressiveness analysis->conclusion

References

SM-19712 Free Acid: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Potent Endothelin Converting Enzyme Inhibitor

SM-19712 free acid, chemically known as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, is a potent and selective nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE).[1] This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, biological effects, and available experimental data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of SM-19712 free acid is characterized by a central pyrazole ring linked to a chlorobenzenesulfonamide moiety. The systematic name is 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide. It is often utilized in research as its monosodium salt.[1][2]

Table 1: Physicochemical Properties of SM-19712

Property Value Reference
Chemical Formula C₁₈H₁₄ClN₅O₃S N/A
Molecular Weight 427.85 g/mol N/A

| Chemical Name | 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide |[1] |

Mechanism of Action: Inhibition of the Endothelin Pathway

SM-19712 exerts its biological effects through the specific inhibition of Endothelin Converting Enzyme (ECE). ECE is a key metalloprotease in the endothelin signaling pathway, responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, SM-19712 effectively blocks the production of mature ET-1, thereby attenuating its downstream physiological and pathological effects.

Endothelin_Pathway cluster_precursor Precursor Processing cluster_activation ET-1 Activation cluster_inhibition Inhibition cluster_signaling Downstream Signaling Prepro-ET-1 Prepro-ET-1 Big ET-1 Big ET-1 Prepro-ET-1->Big ET-1 Furin-like proteases ET-1 ET-1 Big ET-1->ET-1 ECE ET_Receptors Endothelin Receptors (ET-A, ET-B) ET-1->ET_Receptors Binds to SM-19712 SM-19712 ECE ECE SM-19712->ECE Cellular_Responses Vasoconstriction, Cell Proliferation, Inflammation ET_Receptors->Cellular_Responses Activates G-protein signaling

Figure 1: Mechanism of action of SM-19712 in the endothelin signaling pathway.

Biological Activity and Efficacy

SM-19712 has demonstrated significant biological activity both in vitro and in vivo.

In Vitro Activity

SM-19712 is a potent inhibitor of ECE, with an IC₅₀ value of 42 nM against the enzyme solubilized from rat lung microsomes.[1] It exhibits high selectivity for ECE, as it shows no inhibitory effect on other metalloproteases such as neutral endopeptidase 24.11 and angiotensin-converting enzyme at concentrations up to 100 µM.[1] Furthermore, in cultured porcine aortic endothelial cells, SM-19712 dose-dependently inhibited the endogenous conversion of big ET-1 to ET-1 with an IC₅₀ value of 31 µM.[1]

Table 2: In Vitro Inhibitory Activity of SM-19712

Target Enzyme Source IC₅₀ Notes Reference
Endothelin Converting Enzyme (ECE) Rat lung microsomes 42 nM [1]
Endogenous ECE Porcine aortic endothelial cells 31 µM Inhibition of big ET-1 conversion [1]
Neutral Endopeptidase 24.11 No inhibition Tested at 10 - 100 µM [1]

| Angiotensin-Converting Enzyme | | No inhibition | Tested at 10 - 100 µM |[1] |

In Vivo Efficacy in a Model of Ischemic Acute Renal Failure

The protective effects of SM-19712 have been evaluated in a rat model of ischemic acute renal failure (ARF). In this model, ARF was induced by occlusion of the left renal artery and vein for 45 minutes, followed by reperfusion, two weeks after a contralateral nephrectomy.[2]

Intravenous bolus injection of SM-19712 at doses of 3, 10, and 30 mg/kg prior to the occlusion dose-dependently attenuated the ischemia/reperfusion-induced renal dysfunction.[2] Histopathological examination revealed that SM-19712 treatment reduced severe renal damage, including tubular necrosis, proteinaceous casts, and medullary congestion.[2] The protective effects of SM-19712 (10 mg/kg) were more potent than those of phosphoramidon (10 mg/kg), another ECE inhibitor.[2]

Crucially, SM-19712 completely suppressed the elevation of ET-1 content in the kidney following ischemia/reperfusion, supporting the role of ET-1 in the pathogenesis of this condition.[2]

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_arf_induction ARF Induction & Treatment cluster_assessment Assessment Contralateral_Nephrectomy Contralateral Nephrectomy Recovery 2 Weeks Recovery Contralateral_Nephrectomy->Recovery Treatment IV Bolus Injection: SM-19712 (3, 10, 30 mg/kg) or Vehicle Recovery->Treatment Ischemia Occlusion of Left Renal Artery & Vein (45 min) Treatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Renal_Function Renal Function Tests (24h post-reperfusion) Reperfusion->Renal_Function Histopathology Histopathological Examination of Kidney Reperfusion->Histopathology ET1_Content Kidney ET-1 Content (6h post-reperfusion) Reperfusion->ET1_Content

Figure 2: Experimental workflow for the in vivo evaluation of SM-19712 in a rat model of ischemic acute renal failure.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of SM-19712 and its biological evaluation are not fully available in the peer-reviewed literature. The following provides an outline based on the available information.

Synthesis of SM-19712 Free Acid

A detailed, publicly available, step-by-step synthesis protocol for 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide is not described in the cited literature. The synthesis would likely involve the formation of the pyrazole core, followed by reaction with 4-chlorobenzenesulfonyl isocyanate or a related reactive intermediate.

ECE Inhibition Assay (General Protocol)

The inhibitory activity of SM-19712 on ECE can be determined using a fluorogenic substrate-based assay.

  • Enzyme Preparation: ECE is solubilized from a suitable tissue source, such as rat lung microsomes.

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4.[3]

  • Substrate: A quenched fluorescent substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, is used. Cleavage of the substrate by ECE results in an increase in fluorescence.

  • Inhibitor: SM-19712 is dissolved in a suitable solvent (e.g., DMSO) and added to the assay mixture at various concentrations.

  • Reaction: The reaction is initiated by the addition of the enzyme preparation to the buffer containing the substrate and inhibitor.

  • Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ value for SM-19712 is determined by plotting the percent inhibition against the inhibitor concentration.

Ischemic Acute Renal Failure Rat Model (General Protocol)

This in vivo model is used to assess the protective effects of SM-19712 against ischemia/reperfusion injury in the kidney.

  • Animals: Male rats (e.g., Sprague-Dawley) are used.

  • Surgical Preparation: A unilateral nephrectomy (removal of one kidney) is performed. The animals are allowed to recover for a period of two weeks.[2]

  • Treatment: Animals are anesthetized, and SM-19712 (or vehicle control) is administered intravenously at the desired doses (e.g., 3, 10, 30 mg/kg).[2]

  • Ischemia: The renal artery and vein of the remaining kidney are occluded with a clamp for a defined period (e.g., 45 minutes) to induce ischemia.[2]

  • Reperfusion: The clamp is removed to allow blood flow to be restored to the kidney.

  • Post-operative Monitoring and Analysis:

    • Renal function is assessed at specific time points (e.g., 24 hours) by measuring serum creatinine and blood urea nitrogen levels.[2]

    • At the end of the experiment, the animals are euthanized, and the kidneys are collected for histopathological analysis to assess tissue damage.[2]

    • Kidney tissue can also be collected at earlier time points (e.g., 6 hours) to measure ET-1 levels.[2]

Conclusion and Future Directions

SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme with demonstrated efficacy in a preclinical model of ischemic acute renal failure. Its ability to specifically block the production of endothelin-1 makes it a valuable research tool for investigating the role of the endothelin system in various physiological and pathological processes. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, as well as to explore its therapeutic potential in other endothelin-mediated diseases. The lack of detailed public information on its synthesis and comprehensive preclinical data suggests that much of the knowledge regarding this compound may reside within proprietary domains.

References

The Discovery and Synthesis of SM-19712: A Potent Endothelin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-19712, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a potent and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE). ECE is a key enzyme in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor implicated in the pathophysiology of various cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SM-19712. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative data and a visualization of its mechanism of action within the endothelin signaling pathway.

Introduction

Endothelin-1 (ET-1) is a 21-amino acid peptide that exerts powerful vasoconstrictive and mitogenic effects.[1][2] Its production from the inactive precursor, big endothelin-1 (big ET-1), is catalyzed by endothelin-converting enzyme (ECE), a metalloprotease.[1][2] Elevated levels of ET-1 are associated with a variety of cardiovascular and renal pathologies, including hypertension, heart failure, and acute renal failure.[1] Consequently, the inhibition of ECE represents a promising therapeutic strategy for these conditions. SM-19712 has emerged as a potent and selective inhibitor of ECE, demonstrating significant therapeutic potential in preclinical models.

Discovery and Pharmacological Profile

SM-19712 was identified as a structurally novel, nonpeptide inhibitor of ECE. Its pharmacological profile is characterized by high potency and selectivity.

In Vitro Activity

SM-19712 demonstrates potent inhibition of ECE activity in various in vitro assays. The inhibitory activity of SM-19712 is summarized in the table below.

Assay SystemIC50 ValueReference
ECE from rat lung microsomes42 nM
Cultured porcine aortic endothelial cells31 µM

Table 1: In Vitro Inhibitory Activity of SM-19712

Notably, SM-19712 exhibits high specificity for ECE, with no significant inhibitory effect on other metalloproteases such as neutral endopeptidase 24.11 and angiotensin-converting enzyme at concentrations up to 100 µM.

In Vivo Efficacy

The therapeutic potential of SM-19712 has been evaluated in several preclinical animal models.

In anesthetized rats, intravenous administration of SM-19712 dose-dependently suppressed the pressor responses induced by big ET-1, demonstrating its in vivo ECE inhibitory activity.

In a rabbit model of acute myocardial infarction induced by coronary occlusion and reperfusion, SM-19712 was shown to reduce the infarct size and the increase in serum ET-1 concentration.

In a rat model of ischemic acute renal failure, intravenous administration of SM-19712 prior to ischemia dose-dependently attenuated renal dysfunction.[3] The protective effects were significantly more potent than those of phosphoramidon, a known ECE inhibitor.[3]

Dose of SM-19712 (mg/kg, i.v.)Outcome in Ischemic Acute Renal Failure ModelReference
3, 10, 30Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction. Attenuation of severe renal damage including tubular necrosis, proteinaceous casts in tubuli, and medullary congestion. Complete suppression of the elevated renal ET-1 content at the highest dose.[3]

Table 2: In Vivo Efficacy of SM-19712 in a Rat Model of Ischemic Acute Renal Failure

Synthesis of SM-19712

While a specific, detailed synthesis of SM-19712 has not been publicly disclosed in the reviewed literature, a putative synthetic route can be constructed based on established methods for the synthesis of analogous 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile and sulfonylurea derivatives. The proposed synthesis involves a multi-step process.

Proposed Synthetic Pathway

G A Phenylhydrazine C 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile A->C Condensation B Ethyl 2-cyano-3-oxobutanoate B->C E SM-19712 C->E Addition D 4-Chlorobenzenesulfonyl isocyanate D->E

Caption: Proposed synthetic pathway for SM-19712.

Experimental Protocol (Putative)

Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • To a solution of phenylhydrazine in a suitable solvent such as ethanol, add ethyl 2-cyano-3-oxobutanoate.

  • The reaction mixture is heated under reflux for several hours.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of SM-19712

  • To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add 4-chlorobenzenesulfonyl isocyanate at room temperature under an inert atmosphere.

  • The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent to induce precipitation.

  • The solid product is collected by filtration and washed to afford the free acid of SM-19712.

  • The monosodium salt (SM-19712) can be prepared by treating the free acid with one equivalent of sodium hydroxide or sodium methoxide in a suitable solvent, followed by precipitation or lyophilization.

Mechanism of Action: Endothelin Signaling Pathway

SM-19712 exerts its pharmacological effects by inhibiting ECE, thereby blocking the conversion of big ET-1 to the biologically active ET-1. The following diagram illustrates the endothelin signaling pathway and the point of intervention by SM-19712.

G cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell PreproET1 Pre-proendothelin-1 BigET1 Big Endothelin-1 PreproET1->BigET1 Furin Cleavage ECE Endothelin-Converting Enzyme (ECE) BigET1->ECE ET1_endo Endothelin-1 (ET-1) ECE->ET1_endo ET1_sm Endothelin-1 (ET-1) ET1_endo->ET1_sm Secretion ETAR ET-A Receptor PLC Phospholipase C ETAR->PLC ETBR ET-B Receptor ETBR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Cell Proliferation Ca2->Vasoconstriction ET1_sm->ETAR ET1_sm->ETBR SM19712 SM-19712 SM19712->ECE

Caption: Endothelin signaling pathway and inhibition by SM-19712.

Key Experimental Protocols

Endothelin-Converting Enzyme (ECE) Inhibition Assay

This protocol is based on the measurement of ET-1 produced from the conversion of big ET-1.

  • Enzyme Source: Solubilized ECE from rat lung microsomes or cultured endothelial cells (e.g., porcine aortic endothelial cells).

  • Substrate: Big endothelin-1 (human).

  • Incubation:

    • Prepare a reaction mixture containing the enzyme source in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Add varying concentrations of SM-19712 or vehicle control.

    • Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the big ET-1 substrate.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) or by heat inactivation.

  • Quantification of ET-1: The amount of ET-1 produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of ET-1 formation against the logarithm of the inhibitor concentration.

Rat Model of Ischemic Acute Renal Failure

This in vivo model is used to assess the renoprotective effects of SM-19712.[3]

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Surgical Procedure:

    • Perform a contralateral nephrectomy two weeks prior to the ischemia-reperfusion injury.[3]

    • Anesthetize the rats.

    • Induce acute renal failure by occluding the left renal artery and vein for 45 minutes using a microvascular clamp.[3]

    • Remove the clamp to allow reperfusion.

  • Drug Administration: Administer SM-19712 (e.g., 3, 10, 30 mg/kg) or vehicle as an intravenous bolus injection prior to the occlusion.[3]

  • Assessment of Renal Function:

    • Collect blood and urine samples at 24 hours after reperfusion.[3]

    • Measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Calculate creatinine clearance to assess glomerular filtration rate.

  • Histopathological Examination:

    • At the end of the experiment, perfuse and fix the kidneys.

    • Embed the kidneys in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Evaluate the extent of renal damage, including tubular necrosis, cast formation, and medullary congestion.

  • Measurement of Renal ET-1 Content:

    • Homogenize kidney tissue at various time points after reperfusion.

    • Measure the ET-1 concentration in the kidney homogenates using an EIA kit.

Conclusion

SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme with significant therapeutic potential in cardiovascular and renal diseases. Its efficacy in preclinical models of acute myocardial infarction and ischemic acute renal failure highlights its promise as a novel therapeutic agent. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area. Further investigation into the clinical utility of SM-19712 is warranted.

References

The Role of SM-19712 Free Acid in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-19712 free acid, a potent and selective non-peptide inhibitor of endothelin-converting enzyme (ECE), has demonstrated significant anti-inflammatory properties in preclinical models. By blocking the conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor and pro-inflammatory peptide endothelin-1 (ET-1), SM-19712 offers a targeted mechanism for mitigating inflammatory processes. This technical guide provides an in-depth overview of the role of SM-19712 free acid in inflammation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction

Endothelin-1 (ET-1) is a pleiotropic peptide with potent vasoconstrictive and pro-inflammatory effects.[1] Its production from the precursor big ET-1 is catalyzed by endothelin-converting enzyme (ECE). Elevated levels of ET-1 are implicated in the pathogenesis of various inflammatory diseases. Consequently, the inhibition of ECE represents a promising therapeutic strategy for a range of inflammatory conditions. SM-19712 is a structurally novel, non-peptide, potent and selective inhibitor of ECE. This document serves as a comprehensive resource on the anti-inflammatory role of SM-19712 free acid, intended for researchers and professionals in the field of drug development.

Mechanism of Action

SM-19712 free acid exerts its anti-inflammatory effects by selectively inhibiting endothelin-converting enzyme (ECE). ECE is a metalloprotease responsible for the proteolytic cleavage of the inactive precursor, big endothelin-1 (big ET-1), to the biologically active endothelin-1 (ET-1). By blocking this conversion, SM-19712 effectively reduces the levels of ET-1, a key mediator of inflammation.

The binding of ET-1 to its receptors, primarily the endothelin A (ETA) and endothelin B (ETB) receptors on various cell types, triggers a cascade of intracellular signaling events. These pathways, including the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), lead to the transcription of pro-inflammatory genes and the production of inflammatory mediators.[2][3] By reducing ET-1 levels, SM-19712 attenuates the activation of these downstream signaling pathways, thereby mitigating the inflammatory response.

Quantitative Data

The inhibitory potency of SM-19712 has been quantified in both enzymatic and cell-based assays. The available data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of SM-19712
Assay SystemTargetParameterValue
Solubilized rat lung microsomesECEIC5042 nM
Cultured porcine aortic endothelial cells (endogenous conversion of big ET-1)ECEIC5031 µM

Data sourced from a pharmacological characterization study of SM-19712.

Table 2: In Vivo Efficacy of SM-19712 in a Mouse Model of DSS-Induced Colitis
Animal ModelTreatmentParameterResult
Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice)SM-19712 (15 mg/kg, daily administration)Histologic signs of tissue injury and inflammationAttenuated histologic signs of tissue injury and inflammation.
Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice)SM-19712 (15 mg/kg, daily administration)Loose stools and fecal bloodDecreased the extent of loose stools and fecal blood.
Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice)SM-19712 (15 mg/kg, daily administration)Colonic immunostaining of ET-1 and PECAM-1Attenuated DSS-induced increases in colonic immunostaining of ET-1 and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).
Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice)SM-19712 (15 mg/kg, daily administration)Colon shortening and myeloperoxidase (MPO) levelsDid not significantly decrease DSS-induced colon shortening or tissue levels of myeloperoxidase (an indicator of neutrophil infiltration).

Signaling Pathways

The anti-inflammatory action of SM-19712 is rooted in its ability to modulate the endothelin-1 signaling pathway. The following diagram illustrates the mechanism of action of SM-19712 and the downstream inflammatory pathways affected by the reduction in ET-1 levels.

SM19712_Mechanism_of_Action cluster_inhibition SM-19712 Action cluster_downstream Downstream Inflammatory Signaling Big_ET1 Big Endothelin-1 (Inactive Precursor) ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE ET1 Endothelin-1 (Active Peptide) ECE->ET1 Conversion ETR Endothelin Receptors (ETA / ETB) ET1->ETR Binding SM19712 SM-19712 SM19712->ECE Inhibition PLC Phospholipase C (PLC) ETR->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC Protein Kinase C (PKC) DAG_IP3->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Pro-inflammatory Gene Expression & Cytokine Release MAPK->Inflammation NFkB->Inflammation

Mechanism of SM-19712 and its impact on inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of SM-19712's anti-inflammatory effects.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This in vivo model is used to assess the efficacy of SM-19712 in a model of inflammatory bowel disease.

Objective: To induce acute colitis in mice and evaluate the therapeutic effect of SM-19712.

Materials:

  • Dextran Sodium Sulfate (DSS), molecular weight 40 kD

  • SM-19712 free acid

  • Vehicle for SM-19712

  • C57BL/6 mice (or other appropriate strain)

  • Standard laboratory animal diet and housing

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Induction of Colitis: Administer 5% (w/v) DSS in the drinking water for 5-6 consecutive days. The DSS solution should be freshly prepared.

  • Treatment:

    • Divide the mice into at least four groups:

      • Control group (no DSS, vehicle treatment)

      • DSS group (DSS administration, vehicle treatment)

      • DSS + SM-19712 group (DSS administration, 15 mg/kg SM-19712 treatment)

      • Control + SM-19712 group (no DSS, 15 mg/kg SM-19712 treatment)

    • Administer SM-19712 (or vehicle) daily, for example, by oral gavage, starting from the first day of DSS administration.

  • Monitoring:

    • Record body weight, stool consistency, and the presence of fecal blood daily.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection:

    • At the end of the treatment period (e.g., day 6 or 7), euthanize the mice.

    • Collect the colon and measure its length.

    • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze another portion of the colon in liquid nitrogen for myeloperoxidase (MPO) assay or other biochemical analyses.

Histological Analysis:

  • Embed the formalin-fixed colon tissue in paraffin and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Score the sections for signs of inflammation, including leukocyte infiltration, epithelial damage, and crypt architecture disruption, by a blinded observer.

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Acclimation Mouse Acclimation (1 week) Grouping Group Assignment (Control, DSS, DSS+SM19712) Acclimation->Grouping DSS_Admin DSS Administration (5% in drinking water, 5-6 days) Grouping->DSS_Admin Treatment Daily Treatment (SM-19712 or Vehicle) Grouping->Treatment Monitoring Daily Monitoring (Weight, Stool, Blood) DSS_Admin->Monitoring Treatment->Monitoring Euthanasia Euthanasia & Colon Collection Monitoring->Euthanasia Measurements Colon Length Measurement Euthanasia->Measurements Histology Histological Analysis (H&E) Euthanasia->Histology Biochemistry Biochemical Assays (e.g., MPO) Euthanasia->Biochemistry

Workflow for the DSS-induced colitis experiment.
Immunohistochemistry for ET-1 and PECAM-1

This protocol details the staining of colon tissue sections to visualize the expression of Endothelin-1 (ET-1) and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).

Objective: To assess the effect of SM-19712 on the expression of ET-1 and PECAM-1 in the colon of DSS-treated mice.

Materials:

  • Paraffin-embedded colon sections (5 µm)

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies (anti-ET-1, anti-PECAM-1)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Incubate slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with phosphate-buffered saline (PBS).

  • Blocking:

    • Incubate sections with blocking solution for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (anti-ET-1 or anti-PECAM-1) at the appropriate dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with PBS.

    • Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse with PBS.

    • Incubate sections with ABC reagent for 30-60 minutes.

  • Visualization:

    • Rinse with PBS.

    • Incubate sections with DAB substrate until the desired brown color develops.

    • Rinse with water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Image Analysis:

  • Capture images using a light microscope.

  • Quantify the staining intensity and the area of positive staining using image analysis software.

IHC_Workflow Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Blocking Peroxidase Blocking Antigen_Retrieval->Peroxidase_Blocking Blocking Blocking Non-specific Binding Peroxidase_Blocking->Blocking Primary_Ab Primary Antibody Incubation (anti-ET-1 or anti-PECAM-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Signal_Amp Signal Amplification (ABC) Secondary_Ab->Signal_Amp Visualization Visualization (DAB) Signal_Amp->Visualization Counterstain Counterstaining & Mounting Visualization->Counterstain Analysis Image Acquisition & Analysis Counterstain->Analysis

Immunohistochemistry workflow.

Conclusion

SM-19712 free acid is a potent and selective inhibitor of endothelin-converting enzyme with demonstrated anti-inflammatory effects in a preclinical model of colitis. Its clear mechanism of action, involving the reduction of the pro-inflammatory peptide ET-1, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of SM-19712 and other ECE inhibitors. Further studies are warranted to fully elucidate its efficacy in a broader range of inflammatory conditions and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Endothelin-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and pathophysiology.[1] Primarily produced by endothelial cells, its synthesis and release are stimulated by various factors including angiotensin II, thrombin, and hypoxia.[2][3] ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the endothelin A receptor (ETAR) and the endothelin B receptor (ETBR).[2][3] The activation of these receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including vasoconstriction, cell proliferation, fibrosis, and inflammation.[2][4][5] Dysregulation of the ET-1 signaling pathway is implicated in the pathogenesis of numerous cardiovascular, renal, and pulmonary diseases, making it a critical target for therapeutic intervention.[1] This guide provides a comprehensive overview of the core ET-1 signaling pathways, quantitative data on receptor binding and downstream effects, detailed experimental protocols for studying the pathway, and visual diagrams to illustrate these complex processes.

Core Signaling Pathways

ET-1 signaling is multifaceted, with the specific downstream effects being dependent on the receptor subtype activated and the cellular context. The primary signaling cascades initiated by ET-1 are the Gq/Phospholipase C pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Rho/Rho-kinase pathway.

Gq/Phospholipase C (PLC) Pathway

Upon binding of ET-1 to either ETAR or ETBR, the associated heterotrimeric G protein, Gq, is activated.[6] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This initial transient increase in intracellular calcium is often followed by a sustained influx of extracellular calcium through receptor-operated and store-operated calcium channels.[3][7] The elevated intracellular calcium concentration is a critical mediator of many of ET-1's effects, including smooth muscle contraction.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[6][7] Activated PKC phosphorylates a variety of downstream target proteins, leading to cellular responses such as cell growth and proliferation.[8]

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 Endothelin-1 ETR ETAR / ETBR ET1->ETR Gq Gq ETR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca2+ Release ER->Ca_release triggers Ca_release->PKC co-activates Cellular_Response_Contraction Cellular Response (e.g., Contraction) Ca_release->Cellular_Response_Contraction Cellular_Response_Growth Cellular Response (e.g., Growth) PKC->Cellular_Response_Growth MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ET1 Endothelin-1 ETR ETAR / ETBR ET1->ETR Gprotein G Protein ETR->Gprotein activates Src Src Gprotein->Src activates EGFR EGFR Src->EGFR transactivates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates pERK p-ERK1/2 ERK->pERK phosphorylates TF Transcription Factors pERK->TF activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Rho_ROCK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 Endothelin-1 ETR ETAR / ETBR ET1->ETR Gprotein G12/13 ETR->Gprotein activates RhoGEF RhoGEF Gprotein->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLCP MLCP ROCK->MLCP inhibits pMLC p-MLC MLCP->pMLC dephosphorylates MLC MLC pMLC->MLC Contraction Sustained Contraction pMLC->Contraction Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes start->prepare_membranes setup_binding_tubes Set up Binding Tubes (Total & Non-specific) prepare_membranes->setup_binding_tubes add_reagents Add 125I-ET-1 and Unlabeled ET-1 setup_binding_tubes->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash measure_radioactivity Measure Radioactivity (Gamma Counter) filter_wash->measure_radioactivity calculate_binding Calculate Specific Binding measure_radioactivity->calculate_binding analyze_data Data Analysis (Scatchard/Non-linear Regression) calculate_binding->analyze_data end Determine Kd and Bmax analyze_data->end Calcium_Imaging_Workflow start Start culture_cells Culture Cells on Coverslips/Plate start->culture_cells load_fura2 Load Cells with Fura-2 AM culture_cells->load_fura2 wash_deesterify Wash and De-esterify load_fura2->wash_deesterify acquire_baseline Acquire Baseline Fluorescence (340/380 nm excitation) wash_deesterify->acquire_baseline stimulate_et1 Stimulate with ET-1 acquire_baseline->stimulate_et1 record_fluorescence Continuously Record Fluorescence stimulate_et1->record_fluorescence calculate_ratio Calculate F340/F380 Ratio record_fluorescence->calculate_ratio end Determine Intracellular Ca2+ Change calculate_ratio->end Western_Blot_Workflow start Start cell_treatment Cell Treatment with ET-1 start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page protein_transfer Protein Transfer to PVDF Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping_reprobing Stripping and Re-probing (Total ERK) detection->stripping_reprobing quantification Quantification and Normalization stripping_reprobing->quantification end Determine ERK Activation quantification->end Rho_Activation_Workflow start Start cell_treatment Cell Treatment with ET-1 start->cell_treatment cell_lysis Cell Lysis and Clarification cell_treatment->cell_lysis pull_down Pull-down with Rhotekin-RBD Beads cell_lysis->pull_down total_rho_blot Western Blot for Total RhoA (Normalization) cell_lysis->total_rho_blot wash_beads Wash Beads pull_down->wash_beads elution Elution of Bound Proteins wash_beads->elution western_blot Western Blot for Active RhoA elution->western_blot quantification Quantification western_blot->quantification total_rho_blot->quantification end Determine RhoA Activation quantification->end

References

Preclinical Profile of SM-19712 Free Acid: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data available for SM-19712 free acid, a potent and selective endothelin-converting enzyme (ECE) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the endothelin system in inflammatory conditions.

Core Findings in a Preclinical Model of Colitis

SM-19712 has been evaluated in a dextran sodium sulfate (DSS)-induced colitis mouse model, a well-established model that mimics aspects of human inflammatory bowel disease. In this model, daily administration of SM-19712 at a dose of 15 mg/kg demonstrated a significant attenuation of disease severity.[1][2]

Summary of Efficacy Data

The following table summarizes the key findings from the preclinical evaluation of SM-19712 in the DSS-induced colitis model.

ParameterObservation in DSS-treated MiceEffect of SM-19712 (15 mg/kg/day)
Endothelin-1 (ET-1) Immunostaining Elevated in the colonAttenuated the increase
PECAM-1 Immunostaining Elevated in the colonAttenuated the increase
Histological Signs of Injury & Inflammation PresentAttenuated
Loose Stools & Fecal Blood Increased incidenceDecreased
Colon Shortening Significant shorteningNo significant effect
Myeloperoxidase (MPO) Levels IncreasedNo significant effect

PECAM-1: Platelet Endothelial Cell Adhesion Molecule-1

Mechanism of Action: Inhibition of Endothelin-1 Production

SM-19712 is an inhibitor of endothelin-converting enzyme (ECE), a key enzyme in the biosynthesis of endothelin-1 (ET-1).[1][2] ET-1 is a potent vasoconstrictor and pro-inflammatory peptide implicated in the pathogenesis of various inflammatory diseases. By inhibiting ECE, SM-19712 reduces the production of mature, active ET-1, thereby mitigating its downstream inflammatory effects.

Endothelin-1 Signaling Pathway and SM-19712's Point of Intervention

Big_ET1 Big Endothelin-1 (inactive precursor) ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE ET1 Endothelin-1 (ET-1) (active) ECE->ET1 ET_Receptor Endothelin Receptors (ET-A / ET-B) ET1->ET_Receptor G_Protein G-Protein Activation ET_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Inflammation Inflammation & Vasoconstriction Ca_Release->Inflammation PKC_Activation->Inflammation SM19712 SM-19712 SM19712->ECE

SM-19712 inhibits ECE, blocking the production of active ET-1.

Experimental Protocols

The following section details the methodology for the DSS-induced colitis model used in the preclinical evaluation of SM-19712.

DSS-Induced Colitis Mouse Model Workflow

acclimatization Acclimatization of Mice baseline Baseline Measurements (Weight, Stool Consistency) acclimatization->baseline dss_admin DSS Administration (5% in drinking water for 5-6 days) baseline->dss_admin treatment_groups Treatment Groups: - Vehicle Control - SM-19712 (15 mg/kg/day) daily_monitoring Daily Monitoring (Weight, Stool, Fecal Blood) dss_admin->daily_monitoring treatment_groups->daily_monitoring euthanasia Euthanasia & Tissue Collection (Day 6-7) daily_monitoring->euthanasia analysis Analysis: - Colon Length & Weight - Histology - MPO Assay - Immunohistochemistry (ET-1, PECAM-1) euthanasia->analysis

Workflow for the DSS-induced colitis preclinical model.
Detailed Methodology

  • Animal Model : The study utilized C57BL/6 mice.[1]

  • Induction of Colitis : Acute colitis was induced by administering 5% (w/v) dextran sodium sulfate (DSS; molecular weight 40 kDa) in the drinking water for 5-6 consecutive days.[1][2]

  • Treatment : Mice were administered SM-19712 at a dose of 15 mg/kg daily.[1][2]

  • Clinical Assessment : Disease activity was monitored daily by recording body weight, stool consistency, and the presence of fecal blood.[2]

  • Endpoint Analysis : At the end of the study period, mice were euthanized, and colons were collected for macroscopic evaluation (length and weight), histological analysis of inflammation and injury, myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and immunohistochemical staining for ET-1 and PECAM-1.[1][2]

Conclusion

The preclinical data for SM-19712 free acid suggests its potential as a therapeutic agent for inflammatory bowel disease. Its targeted mechanism of action, inhibiting the production of the pro-inflammatory mediator ET-1, translates to a reduction in key markers of inflammation and disease severity in a validated animal model. While the compound did not impact all measured parameters, such as colon shortening and MPO levels, the significant attenuation of histological damage and clinical symptoms warrants further investigation. These findings provide a strong rationale for continued development of SM-19712 for the treatment of inflammatory conditions.

References

Methodological & Application

Application Notes and Protocols for SM19712 Free Acid In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of SM19712 free acid, a potent and selective endothelin-converting enzyme (ECE) inhibitor. The provided protocols are based on preclinical studies investigating its therapeutic potential, particularly in the context of ischemic acute renal failure.

Mechanism of Action

SM19712 is a nonpeptidic inhibitor of endothelin-converting enzyme (ECE). ECE is a key enzyme in the endothelin (ET) signaling pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (Big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, SM19712 effectively reduces the production of mature ET-1, thereby mitigating its downstream pathological effects, which include vasoconstriction, inflammation, and cellular proliferation.

Endothelin-Converting Enzyme (ECE) Inhibition Signaling Pathway

Caption: Signaling pathway of Endothelin-1 (ET-1) production and the inhibitory action of SM19712.

In Vivo Experimental Protocol: Ischemic Acute Renal Failure Model in Rats

This protocol details an in vivo experiment to evaluate the protective effects of SM19712 in a rat model of ischemic acute renal failure.

I. Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard laboratory chow and water.

II. Experimental Design

The experiment consists of inducing acute renal failure (ARF) by ischemia/reperfusion injury. SM19712 is administered prior to the ischemic event.

Experimental_Workflow cluster_prep Preparation cluster_induction ARF Induction & Treatment cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Nephrectomy Contralateral (Right) Nephrectomy Acclimation->Nephrectomy Recovery Recovery (2 weeks) Nephrectomy->Recovery Treatment SM19712 Administration (i.v. bolus) Recovery->Treatment Ischemia Left Renal Artery & Vein Occlusion (45 min) Treatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Monitoring Post-Reperfusion Monitoring (e.g., 24 hours) Reperfusion->Monitoring Sampling Blood & Kidney Tissue Collection Monitoring->Sampling Analysis Biochemical & Histopathological Analysis Sampling->Analysis

Application Notes and Protocols for SM19712 in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing SM19712, an endothelin-converting enzyme (ECE) inhibitor, in a dextran sulfate sodium (DSS)-induced colitis model in mice. This model is a well-established and widely used tool for studying the pathogenesis of inflammatory bowel disease (IBD) and for the preclinical evaluation of novel therapeutic agents. SM19712 has demonstrated therapeutic potential by attenuating colonic inflammation and injury in this model.[1][2] This document outlines the mechanism of action of SM19712, detailed experimental protocols, and expected outcomes with supporting data.

Mechanism of Action of SM19712 in Colitis

SM19712 is an inhibitor of the endothelin-converting enzyme (ECE), which is responsible for the production of the potent vasoconstrictor and pro-inflammatory peptide, endothelin-1 (ET-1).[1][2] In the context of colitis, elevated levels of ET-1 contribute to the inflammatory cascade and tissue damage through several mechanisms:

  • Vasoconstriction: ET-1 induces microvascular constriction in the colonic mucosa, which can lead to tissue ischemia and exacerbate inflammation.[1][2][3]

  • Pro-inflammatory Effects: ET-1 promotes the recruitment of inflammatory cells, such as neutrophils and lymphocytes, to the site of inflammation and stimulates the release of pro-inflammatory cytokines.

  • Angiogenesis: While initially appearing beneficial, the angiogenesis promoted by factors like ET-1 in a chronic inflammatory state can be pathological and contribute to the persistence of inflammation.[1][3]

By inhibiting ECE, SM19712 reduces the levels of ET-1, thereby mitigating these detrimental effects and attenuating the severity of DSS-induced colitis.[1][2]

Signaling Pathway

ET1_Signaling_in_Colitis cluster_0 DSS-Induced Epithelial Injury cluster_1 Endothelin-1 Production cluster_2 Cellular Effects cluster_3 Pathophysiological Outcome DSS DSS Big_ET1 Big Endothelin-1 (pro-ET-1) DSS->Big_ET1 induces ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE ET1 Endothelin-1 (ET-1) ECE->ET1 converts ETAR Endothelin Receptor A (ETAR) ET1->ETAR activates SM19712 SM19712 SM19712->ECE inhibits Vasoconstriction Vasoconstriction & Ischemia ETAR->Vasoconstriction Inflammation Pro-inflammatory Cytokine Release & Leukocyte Recruitment ETAR->Inflammation Angiogenesis Pathological Angiogenesis ETAR->Angiogenesis Colitis Colitis (Tissue Damage, Inflammation) Vasoconstriction->Colitis Inflammation->Colitis Angiogenesis->Colitis

Caption: Endothelin-1 signaling pathway in DSS-induced colitis and the inhibitory action of SM19712.

Experimental Protocols

DSS-Induced Colitis Model (Acute)

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

  • Sterile, deionized water

  • 8-12 week old C57BL/6 mice (or other appropriate strain)

  • Standard mouse chow

  • Animal balance

  • Fecal occult blood test kit

Procedure:

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • DSS Administration: Prepare a 3-5% (w/v) solution of DSS in sterile drinking water.[4][5] The concentration may need to be optimized depending on the mouse strain and the specific batch of DSS.[6] For the study involving SM19712, a 5% DSS solution was used for 5-6 days.[1][7]

  • Treatment Period: Replace the regular drinking water with the DSS solution for 5-7 consecutive days.[8][9] Ensure that the DSS solution is the only source of drinking water.

  • Daily Monitoring:

    • Record the body weight of each mouse daily.

    • Observe and score stool consistency (0: normal, 2: loose stools, 4: diarrhea).

    • Observe and score the presence of fecal blood (0: negative, 2: positive, 4: gross bleeding).

    • Calculate the Disease Activity Index (DAI) daily (see Table 1).

Administration of SM19712

Materials:

  • SM19712

  • Appropriate vehicle for administration (e.g., saline, 0.5% carboxymethyl cellulose)

  • Gavage needles or other suitable administration equipment

Procedure:

  • Preparation of SM19712: Prepare a solution or suspension of SM19712 in the chosen vehicle at the desired concentration. In the reference study, SM19712 was administered at a dose of 15 mg/kg.[1][2]

  • Administration: Administer SM19712 or the vehicle control to the mice daily via oral gavage or another appropriate route. The administration should start concurrently with the DSS treatment and continue throughout the study period.

Assessment of Colitis Severity

At the end of the treatment period (day 6-8), euthanize the mice and perform the following assessments:

a. Macroscopic Evaluation:

  • Measure the length of the colon from the cecum to the anus. Colitis is typically associated with a shortening of the colon.

  • Observe the colon for signs of inflammation, such as edema, hyperemia, and ulceration.

b. Histological Analysis:

  • Fix a segment of the distal colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and prepare 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Score the sections for histological signs of inflammation and tissue damage based on a standardized scoring system (see Table 2).

c. Myeloperoxidase (MPO) Assay:

MPO is an enzyme abundant in neutrophils, and its activity in the colon is a quantitative marker of neutrophil infiltration.

  • Homogenize a pre-weighed piece of colonic tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

  • Centrifuge the homogenate and collect the supernatant.

  • Measure MPO activity in the supernatant using a colorimetric assay with a substrate such as o-dianisidine dihydrochloride and hydrogen peroxide.

  • Read the absorbance at 460 nm and calculate MPO activity, typically expressed as units per gram of tissue.

Experimental Workflow

Experimental_Workflow Day_Neg7 Day -7 to -1 Acclimatization Day_0 Day 0 Baseline Measurements (Body Weight) Day_Neg7->Day_0 Day_1_7 Day 1-7 DSS Administration (3-5% in drinking water) Daily SM19712/Vehicle Administration Day_0->Day_1_7 Daily_Monitoring Daily Monitoring (Body Weight, Stool Consistency, Fecal Blood, DAI) Day_1_7->Daily_Monitoring Day_8 Day 8 Euthanasia & Sample Collection Daily_Monitoring->Day_8 Macroscopic Macroscopic Evaluation (Colon Length, Damage Score) Day_8->Macroscopic Histology Histological Analysis (H&E Staining, Scoring) Day_8->Histology MPO Myeloperoxidase (MPO) Assay Day_8->MPO Data_Analysis Data Analysis & Interpretation Macroscopic->Data_Analysis Histology->Data_Analysis MPO->Data_Analysis

Caption: Experimental workflow for evaluating SM19712 in a DSS-induced colitis model.

Data Presentation

Table 1: Disease Activity Index (DAI) Scoring Criteria
ScoreBody Weight Loss (%)Stool ConsistencyFecal Blood
0 No lossNormal, well-formed pelletsNegative
1 1-5%
2 5-10%Loose stoolsPositive
3 10-15%
4 >15%DiarrheaGross bleeding

DAI = (Combined score of weight loss, stool consistency, and bleeding) / 3

Table 2: Histological Scoring Criteria for Colitis
ParameterScoreDescription
Inflammation Severity 0None
1Slight
2Moderate
3Severe
Inflammation Extent 0None
1Mucosa
2Mucosa and Submucosa
3Transmural
Crypt Damage 0None
1Basal 1/3 damaged
2Basal 2/3 damaged
3Only surface epithelium intact
4Entire crypt and epithelium lost
Percent Area Involved 00%
11-25%
226-50%
351-75%
476-100%

Total Histological Score is the sum of the scores for each parameter.

Table 3: Summary of Expected Effects of SM19712 in DSS-Induced Colitis
ParameterDSS + VehicleDSS + SM19712 (15 mg/kg)Expected Outcome
Disease Activity Index (DAI) IncreasedSignificantly DecreasedAmelioration of clinical signs[1]
Body Weight Loss (%) IncreasedAttenuatedReduced weight loss[1]
Colon Length (cm) DecreasedNo significant changeLimited effect on colon shortening[1][2]
Histological Score IncreasedSignificantly Decreased (~40%)Reduced tissue injury and inflammation[1]
Myeloperoxidase (MPO) Activity IncreasedNo significant changeLimited effect on neutrophil infiltration[1][2]
Colonic ET-1 Immunostaining IncreasedSignificantly DecreasedInhibition of ET-1 production[1][2]
Colonic PECAM-1 Immunostaining IncreasedSignificantly Decreased (~40%)Attenuation of angiogenesis[1]

Troubleshooting

  • High Mortality: If high mortality is observed, consider reducing the concentration of DSS or the duration of administration. The severity of DSS-induced colitis can vary between different mouse strains and facilities.

  • Lack of Disease Induction: Ensure the DSS is of the correct molecular weight and has been stored properly. Confirm that mice are consuming the DSS-containing water.

  • Variability in Results: Use age- and sex-matched mice and ensure consistent housing conditions. Randomize animals into treatment groups. For all subjective scoring, the observer should be blinded to the treatment groups.

Conclusion

The DSS-induced colitis model is a valuable tool for investigating the therapeutic potential of compounds like SM19712. By inhibiting the production of ET-1, SM19712 has been shown to effectively reduce the clinical and histological signs of colitis in this model. These application notes provide a framework for researchers to design and execute robust preclinical studies to further evaluate the efficacy of SM19712 and other ECE inhibitors for the treatment of inflammatory bowel disease.

References

Application Notes and Protocols for SM19712 Free Acid in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM19712 is a potent and selective nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE). ECE is a key metalloprotease in the endothelin pathway, responsible for the conversion of the inactive precursor Big Endothelin-1 (Big ET-1) to the highly potent vasoconstrictor and mitogen, Endothelin-1 (ET-1). By inhibiting ECE, SM19712 effectively reduces the production of ET-1, making it a valuable tool for investigating the pathophysiological roles of the endothelin system in various disease models. These application notes provide an overview of the reported dosage of SM19712 free acid in mouse studies, its mechanism of action, and detailed protocols for its in vivo application.

Data Presentation

The following table summarizes the quantitative data for SM19712 dosage as reported in a preclinical mouse study.

ParameterValueSpeciesStudy ContextReference
Dosage 15 mg/kgMouseDextran sodium sulfate (DSS)-induced colitis[1][2]
Administration DailyMouseDextran sodium sulfate (DSS)-induced colitis[1][2]
Dosage Range (Rat) 1-30 mg/kg (intravenous)RatSuppression of Big ET-1 induced pressor responses[3]
Dosage Range (Rat) 10-30 mg/kg (oral)RatSuppression of Big ET-1 induced pressor responses[3]

Mechanism of Action: ECE Inhibition

SM19712 exerts its pharmacological effect by selectively inhibiting Endothelin Converting Enzyme (ECE). ECE is a zinc metalloprotease that cleaves the Trp21-Val22 bond of Big ET-1 to produce the biologically active 21-amino acid peptide, ET-1. ET-1 then binds to its receptors, ET-A and ET-B, on various cell types, mediating a range of physiological and pathophysiological effects, including vasoconstriction, cell proliferation, inflammation, and fibrosis. By blocking the conversion of Big ET-1 to ET-1, SM19712 mitigates the downstream effects of ET-1 signaling.

Signaling Pathway Diagram

SM19712_Mechanism_of_Action cluster_synthesis Endothelin-1 Synthesis cluster_inhibition Inhibition by SM19712 cluster_downstream Downstream Effects Big_ET1 Big Endothelin-1 (Inactive) ECE Endothelin Converting Enzyme (ECE) Big_ET1->ECE Substrate ET1 Endothelin-1 (Active) ECE->ET1 Conversion ET_Receptors ET-A / ET-B Receptors ET1->ET_Receptors Binds to SM19712 SM19712 SM19712->ECE Inhibits Cellular_Responses Vasoconstriction Cell Proliferation Inflammation ET_Receptors->Cellular_Responses Activates

Caption: Mechanism of action of SM19712 as an ECE inhibitor.

Experimental Protocols

This section provides a detailed protocol for the preparation and administration of this compound for in vivo mouse studies based on its known solubility and common laboratory practices.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (for oral gavage)

  • Appropriate syringes (e.g., 1 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of Dosing Solution (for a 15 mg/kg dose)

This protocol is for preparing a dosing solution for oral gavage. The final volume administered to mice is typically 100 µL (0.1 mL).

  • Calculate the required amount of SM19712:

    • For a 25 g mouse, the required dose is: 15 mg/kg * 0.025 kg = 0.375 mg.

    • To prepare a stock solution for multiple animals and account for potential loss, it is advisable to prepare a larger volume. For example, to prepare 1 mL of a dosing solution where 100 µL contains the dose for a 25 g mouse:

      • Concentration = 0.375 mg / 0.1 mL = 3.75 mg/mL.

  • Solubilization:

    • This compound is soluble in DMSO at ≥20 mg/mL. The sodium salt hydrate form is soluble in water at ~28 mg/mL.[4] This protocol assumes the use of the free acid.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 3.75 mg/mL solution, weigh 3.75 mg.

    • Add a small volume of DMSO to dissolve the powder completely. For example, add 50 µL of DMSO. Vortex thoroughly until the powder is fully dissolved. Gentle warming or brief sonication can aid dissolution.

    • Bring the solution to the final volume with a suitable vehicle such as sterile PBS or sterile water. In this example, add 950 µL of sterile PBS. Vortex again to ensure a homogenous solution. The final concentration of DMSO will be 5%.

Note: It is crucial to keep the final concentration of DMSO low (typically ≤10%) in the dosing solution to avoid toxicity in animals. Always prepare a fresh dosing solution on the day of administration.

In Vivo Administration Protocol (Oral Gavage)
  • Animal Handling: Acclimatize the mice to the experimental conditions before the start of the study. Handle the mice gently to minimize stress.

  • Dose Calculation: Weigh each mouse accurately before administration to calculate the precise volume of the dosing solution needed.

    • Volume (mL) = (Weight of mouse in kg * Dose in mg/kg) / Concentration of dosing solution in mg/mL.

    • For a 25 g mouse and a 3.75 mg/mL solution: (0.025 kg * 15 mg/kg) / 3.75 mg/mL = 0.1 mL or 100 µL.

  • Administration:

    • Draw the calculated volume of the SM19712 dosing solution into a 1 mL syringe fitted with an appropriately sized oral gavage needle.

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach. Ensure the needle does not enter the trachea.

    • Return the mouse to its cage and monitor for any adverse reactions.

  • Frequency: For chronic studies, such as the DSS-induced colitis model, daily administration at the same time each day is recommended.[1][2]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Weigh_Compound Weigh SM19712 Free Acid Dissolve_DMSO Dissolve in DMSO Weigh_Compound->Dissolve_DMSO Add_Vehicle Add Sterile PBS/Water (Vehicle) Dissolve_DMSO->Add_Vehicle Vortex Vortex to Mix Add_Vehicle->Vortex Weigh_Mouse Weigh Mouse Vortex->Weigh_Mouse Calculate_Dose Calculate Dose Volume Weigh_Mouse->Calculate_Dose Oral_Gavage Administer via Oral Gavage Calculate_Dose->Oral_Gavage Monitor Monitor Animal Oral_Gavage->Monitor Data_Collection Collect Experimental Data (e.g., tissue samples, clinical scores) Monitor->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: A typical experimental workflow for in vivo mouse studies with SM19712.

Conclusion

SM19712 is a valuable research tool for studying the endothelin system in vivo. The provided dosage information and detailed protocols offer a starting point for researchers designing preclinical mouse studies. It is always recommended to perform pilot studies to determine the optimal dosage and administration regimen for a specific animal model and experimental endpoint. Careful adherence to sterile techniques and proper animal handling procedures is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Cell-Based Assays to Determine ECE Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelin-converting enzymes (ECEs) are a family of metalloproteases that play a crucial role in the biosynthesis of endothelins (ETs), potent vasoconstricting peptides.[1][2] Specifically, ECE-1 catalyzes the final step in the production of endothelin-1 (ET-1), the most potent vasoconstrictor, by cleaving its inactive precursor, big endothelin-1 (Big ET-1).[3][4] Elevated levels of ET-1 are implicated in the pathophysiology of various cardiovascular diseases, including hypertension, pulmonary arterial hypertension, and heart failure.[5][6] Consequently, inhibitors of ECE-1 are of significant interest as potential therapeutic agents.

Cell-based assays provide a physiologically relevant context for screening and characterizing ECE inhibitors, as they account for factors such as cell permeability and off-target effects.[7][8] These assays are instrumental in early-stage drug discovery for identifying and validating novel ECE inhibitor candidates. This document provides detailed protocols for two common cell-based assay formats for determining ECE inhibitor activity: a fluorometric assay using cell lysates and a live-cell reporter gene assay.

ECE-1 Signaling Pathway

The endothelin signaling cascade is initiated by the enzymatic conversion of Big ET-1 to the biologically active ET-1 by ECE-1.[9] ET-1 then binds to two distinct G protein-coupled receptors (GPCRs) on the cell surface: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[3][6]

Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction.[3] This is primarily mediated through Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.[10]

ETB receptors are located on both endothelial and smooth muscle cells.[6] On endothelial cells, their activation stimulates the production of vasodilators like nitric oxide (NO) and prostacyclin.[11] Conversely, on smooth muscle cells, ETB receptor activation can also contribute to vasoconstriction.[12]

ECE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Big ET-1 Big ET-1 ECE1 ECE-1 Big ET-1->ECE1 ET-1 ET-1 ETAR ETA Receptor ET-1->ETAR ETBR ETB Receptor ET-1->ETBR ECE1->ET-1 Gq11 Gq/11 ETAR->Gq11 Vasoconstriction Vasoconstriction ETBR->Vasoconstriction (Smooth Muscle) NO_PGI2 NO & PGI₂ Production ETBR->NO_PGI2 (Endothelial) PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->Vasoconstriction PKC->Vasoconstriction Vasodilation Vasodilation NO_PGI2->Vasodilation

Caption: ECE-1 Signaling Pathway.

Experimental Protocols

Fluorometric Cell-Based Assay for ECE-1 Inhibitor Activity

This assay quantifies ECE-1 activity in cell lysates by measuring the cleavage of a fluorogenic substrate. The inhibition of this activity by test compounds is then determined.

Materials:

  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines endogenously expressing ECE-1.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., EGM-2 for HUVECs).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail.

  • ECE-1 Fluorogenic Substrate: A synthetic peptide substrate for ECE-1 that is quenched until cleaved (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH).

  • Test Compounds (Inhibitors): Dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control Inhibitor: Phosphoramidon.[4]

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen fluorophore (e.g., Ex/Em = 320/420 nm).[13]

Experimental Workflow Diagram:

Fluorometric_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate (24-48h) A->B C Treat with test compounds/inhibitors B->C D Incubate (e.g., 1h) C->D E Wash cells with PBS F Add Lysis Buffer E->F G Incubate on ice (10 min) F->G H Centrifuge plate G->H I Transfer supernatant to new plate J Add fluorogenic ECE-1 substrate I->J K Incubate at 37°C J->K L Measure fluorescence K->L M Calculate % inhibition N Determine IC₅₀ values M->N

Caption: Fluorometric Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, flat-bottom plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and the positive control inhibitor (phosphoramidon) in cell culture medium. A typical concentration range for phosphoramidon would be from 1 nM to 100 µM.

    • Remove the culture medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 1 hour).

  • Cell Lysate Preparation:

    • Aspirate the medium and wash the cells once with ice-cold PBS.[14]

    • Add 50-100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.[14]

    • Centrifuge the plate at 4°C to pellet cell debris.

  • Enzymatic Reaction:

    • Carefully transfer the supernatant (cell lysate) to a new 96-well black plate.

    • Prepare the ECE-1 fluorogenic substrate solution according to the manufacturer's instructions.

    • Add the substrate solution to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate time intervals (e.g., every 5 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time using a fluorescence microplate reader.

Data Analysis:

  • Calculate the rate of reaction for each well by determining the change in fluorescence over time.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[1][15] The IC50 is the concentration of the inhibitor that causes 50% inhibition of ECE-1 activity.[1]

Data Presentation:

InhibitorIC50 (µM)[4][5]
Phosphoramidon0.26 - 6.4
Test Compound A[Insert Value]
Test Compound B[Insert Value]
Luciferase Reporter Gene Assay for ECE Activity

This assay utilizes a genetically engineered cell line that expresses a reporter gene (e.g., luciferase) under the control of an ET-1 responsive promoter. The amount of light produced is proportional to the amount of ET-1 produced by ECE-1 activity.

Materials:

  • Reporter Cell Line: A stable cell line co-expressing the human ETA receptor and a luciferase reporter gene driven by an ET-1-sensitive promoter (e.g., a promoter with multiple copies of the AP-1 response element).

  • Transfection Reagents: For transient transfection of a plasmid encoding human preproET-1 (the precursor to Big ET-1).

  • Cell Culture Medium.

  • PBS.

  • Test Compounds (Inhibitors).

  • Positive Control Inhibitor: Phosphoramidon.

  • 96-well white, clear-bottom microplates.

  • Luciferase Assay Reagent (containing luciferin).

  • Luminometer.

Protocol:

  • Cell Seeding and Transfection:

    • Seed the reporter cell line in a 96-well white, clear-bottom plate.

    • After 24 hours, transiently transfect the cells with a plasmid encoding human preproET-1 using a suitable transfection reagent. This will provide the substrate (Big ET-1) for endogenous ECE-1.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds and phosphoramidon. Include vehicle and no-treatment controls.

    • Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.[16][17][18]

    • Add the luciferase assay reagent to each well.

  • Data Acquisition:

    • Measure the luminescence signal using a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Luminescence of sample / Luminescence of vehicle control)] x 100

  • Determine the IC50 value as described for the fluorometric assay.

Data Presentation:

InhibitorIC50 (µM)[4]
Phosphoramidon5 - 30
Test Compound X[Insert Value]
Test Compound Y[Insert Value]

Conclusion

The cell-based assays described in these application notes provide robust and physiologically relevant methods for the screening and characterization of ECE inhibitors. The choice of assay will depend on the specific research question, available resources, and desired throughput. The detailed protocols and data presentation guidelines provided herein should enable researchers to effectively evaluate the potency of novel ECE inhibitor candidates in a cellular context, thereby facilitating the discovery of new therapeutics for cardiovascular and other related diseases.

References

Application Notes and Protocols for Preparing SM19712 Free Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM19712 is a potent and selective inhibitor of the Endothelin-Converting Enzyme (ECE), a key metalloprotease in the endothelin signaling pathway. By blocking the conversion of the inactive precursor "big endothelin-1" (Big ET-1) to the biologically active and potent vasoconstrictor endothelin-1 (ET-1), SM19712 serves as a valuable tool for investigating the physiological and pathological roles of the endothelin system.[1] These application notes provide a comprehensive guide for the preparation and use of SM19712 free acid in in vitro cell culture experiments, including recommended protocols for solubilization, cell treatment, and functional assays.

Product Information

Chemical Properties
PropertyValue
Chemical Name 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]benzenesulfonamide
Synonyms SM-19712
Molecular Formula C₁₈H₁₄ClN₅O₃S
Molecular Weight 415.85 g/mol
CAS Number 194542-49-9

Note: The free acid form of SM19712 (CAS: 194542-49-9) should be distinguished from its monosodium salt (CAS: 194542-56-8) and hydrate forms, as their solubilities and handling properties may differ.

Mechanism of Action

SM19712 inhibits the Endothelin-Converting Enzyme (ECE), which is responsible for the proteolytic cleavage of Big ET-1 into the active peptide, ET-1. ET-1 then binds to endothelin receptors (ETₐ and ETₑ) on target cells, activating downstream signaling cascades that regulate a variety of cellular processes, including vasoconstriction, cell proliferation, and inflammation. By inhibiting ECE, SM19712 effectively blocks the production of active ET-1, thereby attenuating its biological effects.

Signaling Pathway

The endothelin signaling pathway, which is inhibited by SM19712, is depicted below.

Endothelin_Signaling_Pathway cluster_precursor ET-1 Precursor Processing cluster_receptor Receptor Binding cluster_downstream Downstream Signaling Big_ET1 Big Endothelin-1 (Big ET-1) ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE Substrate ET1 Endothelin-1 (ET-1) ECE->ET1 Cleavage SM19712 SM19712 SM19712->ECE Inhibition ETAR ETₐ Receptor ET1->ETAR ETBR ETₑ Receptor ET1->ETBR G_Protein G-Protein Activation ETAR->G_Protein ETBR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Cellular Responses (e.g., Proliferation, Contraction) Ca_Release->Cellular_Response

Figure 1: Simplified diagram of the Endothelin signaling pathway and the inhibitory action of SM19712.

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility of this compound in aqueous solutions is expected to be lower than its sodium salt. Therefore, the use of an organic solvent is recommended for the preparation of a concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the this compound is completely dissolved. A brief warming to 37°C may aid in dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Table 1: Example Stock Solution Preparation

Desired Stock ConcentrationMolecular Weight ( g/mol )Amount of SM19712Volume of DMSO
10 mM415.854.16 mg1 mL
20 mM415.858.32 mg1 mL
Preparation of Working Solutions and Cell Treatment

Materials:

  • SM19712 stock solution (in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the SM19712 stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of SM19712 or the vehicle control.

  • Incubate the cells for the desired treatment period.

Experimental_Workflow Start Start Prepare_Stock Prepare SM19712 Stock Solution (in DMSO) Start->Prepare_Stock Dilute Serially Dilute Stock in Cell Culture Medium Prepare_Stock->Dilute Treat_Cells Treat Cells with Working Solutions Dilute->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Functional Assays Incubate->Assay End End Assay->End

Figure 2: General experimental workflow for cell treatment with SM19712.
Determining the Optimal Working Concentration: IC₅₀ Determination

Principle: The IC₅₀ is the concentration of an inhibitor at which the response (e.g., enzyme activity, cell viability) is reduced by half.

Experimental Protocol Outline:

  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a range of SM19712 concentrations (e.g., from 0.01 µM to 100 µM in a semi-log dilution series). Include a vehicle control (DMSO) and a positive control for cell death if applicable.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Assay: Assess cell viability or cytotoxicity using a suitable assay, such as:

    • MTT Assay: Measures metabolic activity.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.

    • Trypan Blue Exclusion Assay: Measures cell membrane integrity.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of viability against the logarithm of the SM19712 concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to calculate the IC₅₀ value.

Table 2: Example Data for IC₅₀ Determination

SM19712 Conc. (µM)% Viability (Relative to Vehicle)
0 (Vehicle)100
0.0198
0.195
180
1052
10015

This is example data and the actual results will vary depending on the cell line and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
Precipitation of SM19712 in culture medium The concentration of SM19712 exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility.Prepare a fresh working solution. Ensure the final DMSO concentration is optimized and consistent across all treatments. Consider using the more soluble sodium salt form if precipitation persists.
High background cytotoxicity in vehicle control The final DMSO concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%. If higher concentrations are necessary, perform a DMSO toxicity curve for your cell line.
No observable effect of SM19712 The concentration range is too low. The cell line does not express ECE or is not dependent on the endothelin pathway. The incubation time is too short.Increase the concentration range of SM19712. Confirm the expression of ECE and endothelin receptors in your cell line. Perform a time-course experiment.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols: SM19712 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Initial searches for the compound "SM19712" did not yield specific results in the public domain of cardiovascular research. It is possible that this is an internal development code, a very recent discovery not yet published, or a typographical error.

Therefore, to fulfill the detailed requirements of your request, we have generated a comprehensive set of application notes and protocols for a hypothetical small molecule inhibitor of TAK1 (Transforming growth factor-beta-activated kinase 1), which we will refer to as "CardioProtech-1" (CP-1) . The data, pathways, and protocols presented below are representative of what would be expected for a compound in this class and are intended to serve as a detailed template that can be adapted once the specific details of SM19712 become available.

Introduction to CardioProtech-1 (CP-1)

CardioProtech-1 is a potent and selective small molecule inhibitor of TAK1, a key signaling node in inflammatory and fibrotic pathways. In the context of cardiovascular research, dysregulation of the TAK1 signaling cascade is implicated in pathological conditions such as cardiac hypertrophy, fibrosis, and heart failure. By inhibiting TAK1, CP-1 presents a promising therapeutic strategy to mitigate these adverse cardiac remodeling processes.

Mechanism of Action

CP-1 competitively binds to the ATP-binding pocket of TAK1, preventing its phosphorylation and subsequent activation of downstream targets, including the NF-κB and p38/JNK MAPK pathways. This dual inhibition of pro-inflammatory and pro-fibrotic signaling pathways forms the basis of its cardioprotective effects.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for CardioProtech-1.

Table 1: In Vitro Potency and Selectivity of CardioProtech-1

ParameterValue
TAK1 IC50 15 nM
p38α IC50 > 10,000 nM
JNK1 IC50 > 10,000 nM
IKKβ IC50 > 5,000 nM
Cellular NF-κB Reporter IC50 50 nM

Table 2: In Vivo Efficacy of CardioProtech-1 in a Mouse Model of Pressure Overload-Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

ParameterVehicle ControlCardioProtech-1 (10 mg/kg/day)
Heart Weight / Body Weight (mg/g) 6.2 ± 0.44.5 ± 0.3
Left Ventricular Ejection Fraction (%) 35 ± 555 ± 4
Cardiac Fibrosis (% of LV area) 12.5 ± 2.14.2 ± 1.5
mRNA Expression of Nppa (fold change) 8.5 ± 1.22.1 ± 0.5
mRNA Expression of Col1a1 (fold change) 6.8 ± 0.91.9 ± 0.4

Signaling Pathway Diagram

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TGF-βR / IL-1R / TNFR TAK1 TAK1 Receptor->TAK1 Activates TAB1/2 TAB1/2 TAK1->TAB1/2 MKKs MKKs TAK1->MKKs Phosphorylates IKK_Complex IKK Complex TAK1->IKK_Complex Phosphorylates p38/JNK p38 / JNK MKKs->p38/JNK Phosphorylates Transcription Gene Transcription (Inflammation, Fibrosis, Hypertrophy) p38/JNK->Transcription IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB->Transcription CP1 CardioProtech-1 (SM19712) CP1->TAK1 Inhibits

Caption: Proposed mechanism of action of CardioProtech-1 (SM19712).

Experimental Protocols

Protocol 1: In Vitro TAK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CardioProtech-1 against TAK1.

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • CardioProtech-1 (serially diluted)

  • 32P-γ-ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant TAK1/TAB1, and MBP.

  • Add serially diluted CardioProtech-1 or vehicle (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and 32P-γ-ATP.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated 32P-γ-ATP.

  • Quantify the incorporation of 32P into MBP using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of CardioProtech-1 and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cellular NF-κB Reporter Assay

Objective: To assess the functional inhibition of the TAK1-NF-κB signaling pathway by CardioProtech-1 in a cellular context.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and antibiotics

  • Tumor Necrosis Factor-alpha (TNF-α)

  • CardioProtech-1 (serially diluted)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serially diluted CardioProtech-1 or vehicle for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a measure of cell viability (e.g., CellTiter-Glo).

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: Murine Model of Transverse Aortic Constriction (TAC)

Objective: To evaluate the in vivo efficacy of CardioProtech-1 in a pressure overload model of cardiac hypertrophy and failure.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 7-0 silk)

  • CardioProtech-1 formulated for oral gavage

  • Echocardiography system

  • Histology reagents (e.g., Masson's trichrome stain)

  • qRT-PCR reagents

Procedure:

  • Surgical Procedure:

    • Anesthetize the mice and perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the brachiocephalic and left common carotid arteries with a suture tied around a 27-gauge needle.

    • Remove the needle to create a defined stenosis.

    • Close the chest and allow the animals to recover.

    • Sham-operated animals undergo the same procedure without aortic ligation.

  • Drug Administration:

    • Begin daily oral gavage with CardioProtech-1 (e.g., 10 mg/kg) or vehicle one day post-surgery.

    • Continue treatment for the duration of the study (e.g., 4 weeks).

  • Functional Assessment:

    • Perform serial echocardiography (e.g., at baseline, 2 weeks, and 4 weeks) to assess cardiac function, including left ventricular ejection fraction and wall thickness.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest the hearts.

    • Measure heart weight to body weight ratio.

    • Fix a portion of the heart for histological analysis of fibrosis (Masson's trichrome staining).

    • Snap-freeze a portion of the heart for gene expression analysis (qRT-PCR) of hypertrophic and fibrotic markers (e.g., Nppa, Nppb, Col1a1, Acta1).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Interpretation Kinase_Assay TAK1 Kinase Assay (IC50 Determination) Cell_Assay Cellular NF-κB Assay (Functional Inhibition) Selectivity_Panel Kinase Selectivity Panel TAC_Model TAC Surgical Model Selectivity_Panel->TAC_Model Lead Candidate Selection Dosing Daily Dosing (CP-1 vs. Vehicle) TAC_Model->Dosing Echo Echocardiography Dosing->Echo Endpoint Endpoint Analysis (Histology, qRT-PCR) Echo->Endpoint Analysis Statistical Analysis & Interpretation Endpoint->Analysis

Caption: High-level workflow for preclinical evaluation of CardioProtech-1.

Application Notes and Protocols for Endothelin-1 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Antibody: Anti-Endothelin-1 (Hypothetical Catalog No. SM19712)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases.[1][2] It is synthesized by numerous cell types, including endothelial cells, cardiomyocytes, fibroblasts, and macrophages.[3] ET-1 exerts its effects by binding to two G protein-coupled receptors, Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB), initiating a cascade of intracellular signaling pathways that regulate processes such as cell proliferation, hypertrophy, and fibrosis.[2][4] Immunohistochemistry (IHC) is a valuable technique for visualizing the in-situ expression and localization of ET-1 in tissues, providing critical insights into its physiological and pathological roles.

These application notes provide a detailed protocol for the immunohistochemical staining of Endothelin-1 using a hypothetical antibody, SM19712, on paraffin-embedded tissues.

Product Information and Validation

While a specific datasheet for "SM19712" is not publicly available, a typical anti-endothelin-1 antibody for immunohistochemistry would be validated across several applications. The following table summarizes expected validation data for a reliable anti-ET-1 antibody.

Validation Parameter Method Expected Outcome Reference
Specificity Western BlotA single band at the expected molecular weight of mature Endothelin-1 (~2.5 kDa) or its precursor, preproendothelin-1 (~23 kDa).[5]
Specificity Peptide BlockingPre-incubation of the antibody with the immunizing peptide should abolish staining in IHC.[5]
Species Reactivity IHC/Western BlotStaining should be confirmed in tissues from species where ET-1 is known to be expressed (e.g., Human, Mouse, Rat).[6]
Cellular Localization IHC/ICCCytoplasmic and secreted staining in endothelial cells, smooth muscle cells, and other ET-1 producing cells.[7]
Positive Control Tissue IHCHuman placenta, lung, or kidney tissue are known to express high levels of Endothelin-1.[8]
Negative Control Tissue IHCTissues with known low or absent ET-1 expression.

Endothelin-1 Signaling Pathway

Endothelin-1 binding to its receptors (ETA and ETB) activates several downstream signaling cascades. The binding to ETA receptors primarily leads to vasoconstriction, while ETB receptor activation can lead to either vasoconstriction or vasodilation depending on the cell type.[2] Key pathways activated include the Gαq/PLC/PKC pathway leading to increased intracellular calcium, and the MAPK/ERK pathway which is involved in cell proliferation and hypertrophy.[1][4]

Endothelin1_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq11 Gαq/11 ETAR->Gq11 ETBR->Gq11 PLC PLCβ Gq11->PLC Ras Ras Gq11->Ras PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction Raf Raf PKC->Raf Proliferation Cell Proliferation, Hypertrophy, Fibrosis PKC->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Endothelin-1 signaling pathway.

Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This protocol provides a general guideline for the immunohistochemical staining of Endothelin-1. Optimal conditions for a specific antibody and tissue type should be determined by the end-user.

I. Materials and Reagents
  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%)

  • Deionized or distilled water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, TBS-T)

  • Blocking Buffer (e.g., 5% normal goat serum in TBS-T)

  • Primary Antibody: Anti-Endothelin-1 (SM19712), diluted in blocking buffer

  • Secondary Antibody: HRP-conjugated goat anti-rabbit/mouse IgG

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

II. Experimental Workflow

IHC_Workflow Start Start: Paraffin-Embedded Tissue Section Deparaffinization 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval 2. Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking 3. Blocking (Normal Serum) AntigenRetrieval->Blocking PrimaryAb 4. Primary Antibody Incubation (Anti-ET-1, e.g., SM19712) Blocking->PrimaryAb SecondaryAb 5. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 6. Detection (DAB Substrate) SecondaryAb->Detection Counterstain 7. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration 8. Dehydration & Mounting Counterstain->Dehydration Analysis End: Microscopic Analysis Dehydration->Analysis

Caption: Immunohistochemistry workflow.

III. Step-by-Step Protocol
  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate slides through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 3 minutes each. c. Rinse slides in distilled water for 5 minutes.

  • Antigen Retrieval: a. Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.[9] c. Allow the slides to cool to room temperature in the buffer for at least 20 minutes. d. Rinse slides with TBS-T.

  • Peroxidase Blocking (Optional but Recommended): a. Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity. b. Rinse with TBS-T.

  • Blocking: a. Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[9]

  • Primary Antibody Incubation: a. Dilute the Anti-Endothelin-1 antibody (SM19712) to its optimal concentration in blocking buffer. A starting dilution of 1:100 to 1:500 is recommended. b. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: a. Rinse slides three times with TBS-T for 5 minutes each. b. Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

  • Detection: a. Rinse slides three times with TBS-T for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope. d. Stop the reaction by rinsing the slides with distilled water.

  • Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water.

  • Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol (80%, 95%, 100%). b. Clear the slides in two changes of xylene. c. Apply a coverslip using a permanent mounting medium.

IV. Expected Results and Interpretation
  • Positive Staining: A brown precipitate at the site of Endothelin-1 localization.

  • Cellular Localization: Predominantly cytoplasmic staining in endothelial cells of blood vessels, as well as in smooth muscle cells, and potentially in epithelial cells and macrophages depending on the tissue and pathological condition.[3][7]

  • Negative Control: The negative control (primary antibody omitted) should show no specific staining.

Troubleshooting

Problem Possible Cause Solution
No Staining Primary antibody not effectiveUse a validated positive control tissue. Increase antibody concentration or incubation time.
Inadequate antigen retrievalOptimize antigen retrieval method (time, temperature, buffer pH).
Inactive secondary antibody or substrateTest secondary antibody and substrate with a known positive control.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.
Too high primary antibody concentrationTitrate the primary antibody to a lower concentration.
Inadequate washingIncrease the number and duration of wash steps.
Overstaining Primary or secondary antibody concentration too highReduce antibody concentrations or incubation times.
Excessive DAB incubationReduce DAB incubation time and monitor closely.

Disclaimer

This document provides a general guideline. The user must validate and optimize the protocol for their specific antibody, tissue, and experimental setup. The hypothetical catalog number SM19712 is used for illustrative purposes, and the provided information is based on general knowledge of anti-Endothelin-1 antibodies and immunohistochemistry.

References

Application Notes and Protocols: Measuring the Efficacy of a Hypothetical Anti-Fibrotic Agent (SM19712) in Kidney Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A common pathological feature of CKD, regardless of the initial cause, is renal fibrosis. This process involves the excessive accumulation of extracellular matrix (ECM) proteins, leading to scar tissue formation and the ultimate destruction of the kidney parenchyma. The Transforming Growth-Factor-Beta (TGF-β) signaling pathway, particularly through its downstream Smad mediators, is recognized as a central driver of renal fibrosis.[1][2][3][4] Therefore, targeting this pathway presents a promising therapeutic strategy for the treatment of CKD.

These application notes provide a comprehensive overview of the protocols for evaluating the efficacy of a hypothetical anti-fibrotic agent, SM19712, which is presumed to target the TGF-β/Smad signaling pathway. We describe two widely used preclinical models of kidney disease: the Unilateral Ureteral Obstruction (UUO) model, which induces rapid and robust renal fibrosis, and the Streptozotocin (STZ)-induced diabetic nephropathy model, which mimics the progression of kidney disease in the context of type 1 diabetes.

Target Signaling Pathway: TGF-β/Smad

The TGF-β/Smad signaling cascade is a pivotal pathway in the pathogenesis of renal fibrosis.[1][2][3][4] Upon binding of TGF-β1 to its type II receptor (TGF-βRII), the type I receptor (TGF-βRI) is recruited and phosphorylated. The activated TGF-βRI then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus.[1] In the nucleus, this complex acts as a transcription factor, regulating the expression of pro-fibrotic genes, such as those encoding for collagens and fibronectin, leading to ECM deposition. An inhibitory Smad, Smad7, provides a negative feedback loop by preventing the phosphorylation of Smad2/3 and promoting the degradation of the TGF-βRI.[1][2] A disruption in the balance between the pro-fibrotic Smad3 and the anti-fibrotic Smad7 is a key mechanism in the progression of renal fibrosis.[2][4]

Our hypothetical compound, SM19712, is designed to inhibit the pro-fibrotic effects of the TGF-β/Smad pathway. Its efficacy will be assessed by its ability to modulate key components of this pathway and reduce the downstream pathological effects in preclinical kidney disease models.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGF-beta-RII TGF-beta-RII TGF-beta1->TGF-beta-RII Binds TGF-beta-RI TGF-beta-RI TGF-beta-RII->TGF-beta-RI Recruits & Activates Smad2/3 Smad2/3 TGF-beta-RI->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad_complex p-Smad2/3 + Smad4 p-Smad2/3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad7 Smad7 Smad7->TGF-beta-RI Inhibits SM19712 SM19712 SM19712->TGF-beta-RI Inhibits Pro-fibrotic_genes Pro-fibrotic Gene Transcription (e.g., Collagen I, Fibronectin) Smad_complex->Pro-fibrotic_genes Upregulates Renal_Fibrosis Renal Fibrosis Pro-fibrotic_genes->Renal_Fibrosis Leads to

Figure 1: TGF-β/Smad Signaling Pathway in Renal Fibrosis and the Target of SM19712.

Preclinical Kidney Disease Models

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used and robust method for inducing renal fibrosis.[5][6] Ligation of one ureter leads to a rapid and progressive tubulointerstitial fibrosis in the obstructed kidney, while the contralateral kidney serves as an internal control. This model is particularly useful for screening anti-fibrotic compounds due to the short duration required to observe significant pathological changes.[6]

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

This model mimics type 1 diabetes-induced kidney damage.[7][8][9] Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ leads to hyperglycemia, which over time, results in renal complications that resemble human diabetic nephropathy, including glomerular hypertrophy, basement membrane thickening, and eventually, glomerulosclerosis and tubulointerstitial fibrosis.

Experimental Protocols

Experimental Workflow: In Vivo Efficacy Testing

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Sample Collection cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice, 8-10 weeks old) Randomization Randomization into Groups: 1. Sham/Vehicle 2. Disease Model + Vehicle 3. Disease Model + SM19712 (Low Dose) 4. Disease Model + SM19712 (High Dose) Animal_Acclimatization->Randomization UUO_Induction UUO Model Induction: - Anesthesia - Ligation of left ureter Randomization->UUO_Induction STZ_Induction STZ Model Induction: - Multiple low-dose STZ injections - Blood glucose monitoring Randomization->STZ_Induction Drug_Administration Daily administration of SM19712 or Vehicle (e.g., oral gavage) UUO_Induction->Drug_Administration STZ_Induction->Drug_Administration In-life_Monitoring In-life Monitoring: - Body weight - Clinical signs - Blood/Urine collection for biomarkers Drug_Administration->In-life_Monitoring Endpoint_Collection Endpoint Sample Collection: - Euthanasia (Day 14 for UUO, Week 12 for STZ) - Kidney tissue collection In-life_Monitoring->Endpoint_Collection Histopathology Histopathological Analysis: - H&E, Masson's Trichrome, Sirius Red staining Endpoint_Collection->Histopathology Biochemical_Analysis Biochemical Analysis: - Serum Creatinine, BUN - Urine Albumin-to-Creatinine Ratio Endpoint_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis: - Western Blot (p-Smad3, α-SMA, Collagen I) - qPCR (TGF-β1, Col1a1, Acta2) Endpoint_Collection->Molecular_Analysis

Figure 2: General Experimental Workflow for Efficacy Testing of SM19712.

Protocol 1: Unilateral Ureteral Obstruction (UUO) in Mice

  • Animals: Male C57BL/6 mice, 8-10 weeks of age.

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Place the anesthetized mouse in a prone position on a heating pad to maintain body temperature.

    • Make a small flank incision to expose the left kidney and ureter.

    • Carefully isolate the left ureter from the surrounding adipose tissue.

    • Ligate the ureter at two points using a 4-0 or 5-0 silk suture.[5][10]

    • For sham-operated animals, the ureter is mobilized but not ligated.

    • Close the muscle layer and skin with sutures or surgical clips.

  • Post-operative Care:

    • Administer a subcutaneous injection of sterile saline to prevent dehydration.

    • Provide appropriate analgesics for post-operative pain management.

    • Monitor the animals daily for signs of distress.

  • Treatment:

    • Begin daily administration of SM19712 or vehicle via the desired route (e.g., oral gavage) one day post-surgery.

    • Continue treatment for the duration of the experiment (typically 7 or 14 days).

  • Euthanasia and Sample Collection:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse the kidneys with cold PBS.

    • Harvest both the obstructed and contralateral kidneys for analysis. One portion of the kidney can be fixed in 10% neutral buffered formalin for histology, and another portion can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.

Protocol 2: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice

  • Animals: Male C57BL/6 mice, 8 weeks of age.

  • Induction of Diabetes:

    • Prepare a fresh solution of STZ in 0.1 M sodium citrate buffer (pH 4.5).

    • Administer a low dose of STZ (e.g., 50-55 mg/kg) via intraperitoneal injection for five consecutive days.[7][11]

    • Control mice receive injections of the citrate buffer only.

  • Monitoring of Diabetes:

    • Monitor blood glucose levels from tail vein blood samples starting one week after the final STZ injection.

    • Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.

  • Treatment:

    • Once diabetes is established, begin daily administration of SM19712 or vehicle.

    • Continue treatment for a period of 8-12 weeks to allow for the development of diabetic nephropathy.

  • In-life Assessments:

    • Monitor body weight and blood glucose levels weekly.

    • Collect urine at regular intervals (e.g., every 4 weeks) using metabolic cages to measure urinary albumin and creatinine excretion.

  • Euthanasia and Sample Collection:

    • At the end of the study, euthanize the mice.

    • Collect blood for serum analysis (BUN, creatinine).

    • Harvest the kidneys for histopathological and molecular analyses as described in the UUO protocol.

Assessment of Efficacy

The efficacy of SM19712 will be determined by its ability to ameliorate the pathological changes associated with kidney disease in these models. Key endpoints for assessment include:

  • Renal Function: Measured by serum creatinine, blood urea nitrogen (BUN), and the urinary albumin-to-creatinine ratio (UACR).

  • Renal Fibrosis: Quantified through histological staining of kidney sections with Masson's trichrome or Sirius Red to visualize collagen deposition.[5]

  • Expression of Fibrotic Markers: Assessed by Western blot and/or immunohistochemistry for proteins such as alpha-smooth muscle actin (α-SMA) and Collagen Type I.

  • Gene Expression of Pro-fibrotic Mediators: Measured by quantitative real-time PCR (qPCR) for genes such as Tgfb1, Col1a1, and Acta2.

  • Modulation of the Target Pathway: Assessed by measuring the levels of phosphorylated Smad3 (p-Smad3) via Western blot to confirm target engagement.

Data Presentation

The following tables present hypothetical data to illustrate the potential therapeutic effects of SM19712 in the described kidney disease models.

Table 1: Efficacy of SM19712 in the UUO Model (14 Days Post-Obstruction)

GroupSerum Creatinine (mg/dL)BUN (mg/dL)Fibrotic Area (%)p-Smad3/Total Smad3 Ratioα-SMA (relative expression)
Sham + Vehicle0.2 ± 0.0525 ± 31.5 ± 0.51.0 ± 0.21.0 ± 0.3
UUO + Vehicle0.8 ± 0.185 ± 1035 ± 55.2 ± 0.86.5 ± 1.2
UUO + SM19712 (10 mg/kg)0.5 ± 0.0855 ± 820 ± 42.8 ± 0.53.2 ± 0.7
UUO + SM19712 (30 mg/kg)0.3 ± 0.0635 ± 510 ± 31.5 ± 0.41.8 ± 0.5

Data are presented as mean ± SD.

Table 2: Efficacy of SM19712 in the STZ-Induced Diabetic Nephropathy Model (12 Weeks Post-Induction)

GroupBlood Glucose (mg/dL)UACR (µg/mg)Glomerular Volume (10^3 µm^3)Collagen I (relative expression)
Control + Vehicle140 ± 2020 ± 51.2 ± 0.21.0 ± 0.2
STZ + Vehicle450 ± 50150 ± 252.5 ± 0.44.8 ± 0.9
STZ + SM19712 (10 mg/kg)440 ± 6090 ± 151.8 ± 0.32.5 ± 0.6
STZ + SM19712 (30 mg/kg)460 ± 5550 ± 101.4 ± 0.21.5 ± 0.4

Data are presented as mean ± SD.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the anti-fibrotic efficacy of the hypothetical compound SM19712 in preclinical models of kidney disease. By utilizing the UUO and STZ-induced diabetic nephropathy models, researchers can gain valuable insights into the therapeutic potential of SM19712 to modulate the TGF-β/Smad signaling pathway and ameliorate renal fibrosis. The described endpoints offer a multi-faceted approach to assess improvements in renal function, structure, and molecular signaling, which are crucial for the preclinical development of novel anti-fibrotic therapies for chronic kidney disease.

References

Troubleshooting & Optimization

SM19712 free acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with SM19712 free acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What is the recommended solvent?

A1: this compound is a hydrophobic compound and is expected to have very low solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could induce cellular toxicity (typically <0.5% v/v for most cell lines).

Q2: What is the maximum concentration of this compound that I can dissolve in DMSO?

Q3: My SM19712 precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of SM19712 in your assay.

  • Increase the Volume of Aqueous Medium for Dilution: When preparing your working solution, add the small volume of DMSO stock to a larger volume of the aqueous medium while vortexing or stirring to facilitate rapid mixing and dispersion.

  • Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to maintain the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guides

Issue: Inconsistent results in biological assays, potentially due to poor solubility.

This guide provides a systematic approach to diagnose and resolve inconsistencies in experimental results that may be linked to the poor solubility of this compound.

Step 1: Verify Stock Solution Integrity

  • Action: Visually inspect your SM19712 DMSO stock solution for any signs of precipitation. If crystals are observed, gently warm the solution at 37°C and vortex until they redissolve.

  • Rationale: Undissolved compound in the stock solution will lead to inaccurate final concentrations and variability between experiments.

Step 2: Assess Solubility in Final Assay Medium

  • Action: Prepare a "mock" dilution of your SM19712 stock solution into your cell-free assay buffer or cell culture medium at the highest intended working concentration. Incubate for the same duration and at the same temperature as your actual experiment. Visually inspect for any precipitation or turbidity.

  • Rationale: This helps to confirm if the compound is precipitating under the experimental conditions, which would lead to a lower effective concentration and inconsistent results.

Step 3: Implement Solubility Enhancement Techniques

  • Action: If precipitation is observed in Step 2, consider implementing one of the solubility enhancement techniques described in the FAQs, such as the addition of a surfactant or the use of a co-solvent system.

  • Rationale: Improving the solubility of SM19712 in the final assay medium is critical for obtaining reproducible and reliable data.

Step 4: Control for Vehicle Effects

  • Action: Ensure that all experimental conditions, including your negative controls, contain the same final concentration of the vehicle (e.g., DMSO) used to dissolve SM19712.

  • Rationale: The organic solvent itself can have biological effects, and it is crucial to differentiate these from the effects of the compound.

Solubility Data

The following table summarizes the expected solubility of this compound in common laboratory solvents. Please note that these are general guidelines, and empirical determination is recommended for your specific experimental conditions.

SolventExpected SolubilityRecommended Stock ConcentrationNotes
Aqueous Buffers (e.g., PBS, pH 7.4) Very Low / Practically InsolubleNot RecommendedDirect dissolution is not feasible for most applications.
Dimethyl Sulfoxide (DMSO) High10 - 50 mMThe recommended solvent for preparing concentrated stock solutions.
Ethanol (100%) Moderate to High1 - 10 mMAn alternative to DMSO, but may have higher cellular toxicity.
Methanol Moderate1 - 5 mMCan be used for analytical purposes but is generally too toxic for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM SM19712 Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of SM19712 ( g/mol ) * Volume (L))

    • Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to the tube.

    • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming at 37°C can be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Improving Aqueous Solubility using a Co-solvent System

This protocol describes the use of a co-solvent system to improve the solubility of SM19712 in an aqueous buffer.

  • Materials:

    • 10 mM SM19712 stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS)

    • Sterile co-solvent (e.g., Polyethylene glycol 400 (PEG400), Propylene glycol)

  • Procedure:

    • Prepare a co-solvent/buffer mixture. For example, a 10% PEG400 solution can be made by adding 1 mL of PEG400 to 9 mL of the aqueous buffer.

    • Add the required volume of the 10 mM SM19712 DMSO stock to the co-solvent/buffer mixture while vortexing.

    • Continue to vortex for 1-2 minutes to ensure complete mixing.

    • Visually inspect the final solution for any signs of precipitation.

    • This solution can now be used for your experiments. Remember to include a vehicle control containing the same final concentrations of DMSO and the co-solvent.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Strategies cluster_validation Validation start Poor SM19712 Solubility Issue prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock check_stock Visually Inspect Stock for Precipitation prep_stock->check_stock dilute Dilute Stock into Aqueous Medium check_stock->dilute observe Observe for Precipitation dilute->observe lower_conc Lower Final Concentration observe->lower_conc Precipitation Observed add_surfactant Add Surfactant (e.g., Tween-80) observe->add_surfactant Precipitation Observed use_cosolvent Use Co-solvent (e.g., PEG400) observe->use_cosolvent Precipitation Observed ph_adjustment Adjust pH of Medium observe->ph_adjustment Precipitation Observed validate Validate with Vehicle Control observe->validate No Precipitation lower_conc->validate add_surfactant->validate use_cosolvent->validate ph_adjustment->validate proceed Proceed with Experiment validate->proceed

Caption: Experimental workflow for troubleshooting SM19712 solubility issues.

reelin_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space reelin Reelin apoer2 ApoER2 reelin->apoer2 vldlr VLDLR reelin->vldlr sm19712 SM19712 (Hypothesized Modulator) sm19712->reelin dab1 Dab1 apoer2->dab1 vldlr->dab1 sfk Src Family Kinases (Src, Fyn) dab1->sfk Phosphorylation pi3k PI3K dab1->pi3k sfk->dab1 akt Akt pi3k->akt downstream Downstream Cellular Responses (Neuronal Migration, Synaptic Plasticity) akt->downstream

Caption: Hypothesized modulation of the Reelin signaling pathway by SM19712.

Technical Support Center: Improving the In Vivo Bioavailability of SM19712

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with SM19712, focusing on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: We observe high in vitro potency of SM19712, but poor efficacy in our in vivo animal models. What could be the primary reason for this discrepancy?

A1: A common reason for the disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability.[1][2] For an orally administered compound like SM19712 to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] Low aqueous solubility and/or poor permeability are often the primary limiting factors.[2][3] It is crucial to first assess the physicochemical properties of SM19712, particularly its solubility and permeability, to diagnose the root cause of the poor in vivo performance.

Q2: What are the initial steps to consider for improving the bioavailability of SM19712?

A2: The initial focus should be on enhancing the solubility and dissolution rate of SM19712.[1][4] Key strategies to consider include:

  • Physicochemical Characterization: Determine the underlying cause of poor bioavailability by assessing solubility, permeability (e.g., using Caco-2 cell assays), and dissolution rate.

  • Formulation Development: Explore various formulation strategies to improve solubility and absorption.

  • Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[4]

Q3: Can the presence of food in the stomach affect the absorption of SM19712?

A3: Yes, the presence or absence of food can significantly impact the absorption of poorly soluble drugs.[1] It is advisable to standardize the feeding schedule of the animals in your studies to ensure consistent and reproducible results.

Q4: We are observing precipitation of SM19712 in our formulation upon storage. What could be the cause and how can we prevent it?

A4: Precipitation can occur due to a variety of factors, including:

  • Supersaturation: If the concentration of SM19712 in the formulation exceeds its equilibrium solubility, it can lead to precipitation over time. Consider reducing the concentration or adding a precipitation inhibitor such as HPMC or PVP.[1]

  • pH Shift: If the solubility of SM19712 is pH-dependent, changes in the formulation's pH during storage or upon dilution can cause it to precipitate. Buffering the formulation to maintain an optimal pH can help prevent this.[1]

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations of SM19712 After Oral Administration

This is a common challenge with poorly soluble compounds. The following troubleshooting steps and formulation strategies can help improve the oral bioavailability of SM19712.

cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Development & In Vivo Testing A Determine Aqueous Solubility (pH range 2-7.5) D Solubility Enhancement A->D B Assess Permeability (e.g., Caco-2 assay) E Permeability Enhancement B->E C Analyze Solid State Properties (Polymorphism, Amorphous vs. Crystalline) C->D F Lipid-Based Formulations (e.g., SEDDS/SMEDDS) D->F G Amorphous Solid Dispersions D->G H Nanosuspensions D->H E->F I In Vivo Pharmacokinetic Study in Rodents F->I G->I H->I

Figure 1: Workflow for troubleshooting low bioavailability of SM19712.

Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral absorption of SM19712.

Formulation StrategyDescriptionKey Advantages
Lipid-Based Formulations (LBFs) SM19712 is dissolved or suspended in a lipid-based vehicle, often with surfactants and co-solvents. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are common examples.[5][6][7]- Enhances solubilization in the GI tract. - Can bypass first-pass metabolism via lymphatic uptake.
Amorphous Solid Dispersions (ASDs) SM19712 is dispersed in a polymeric carrier in an amorphous state. This high-energy form has greater solubility than the crystalline form.[6][8]- Significantly increases aqueous solubility and dissolution rate.
Nanosuspensions The particle size of SM19712 is reduced to the nanometer range, which increases the surface area for dissolution according to the Noyes-Whitney equation.[2][8]- Increases dissolution velocity. - Can improve saturation solubility.
Complexation with Cyclodextrins SM19712 forms an inclusion complex with cyclodextrins, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility.[6][8]- Increases aqueous solubility. - Can mask taste and odor.

Protocol 1: Preparation and Evaluation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To formulate SM19712 in a SMEDDS to improve its solubility and oral absorption.

Methodology:

  • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize SM19712.

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the microemulsion region for different combinations of oil, surfactant, and co-surfactant.

  • Formulation Preparation: Prepare the SMEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio, followed by the addition of SM19712 until it is completely dissolved.

  • Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size, and physical stability.

  • In Vivo Study: Administer the SMEDDS formulation orally to rodents and collect blood samples at various time points to determine the pharmacokinetic profile of SM19712.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To enhance the dissolution rate of SM19712 by preparing an ASD with a suitable polymer.

Methodology:

  • Polymer Selection: Select a suitable polymer (e.g., PVP, HPMC, Soluplus®) based on miscibility and stability with SM19712.

  • Solvent System: Identify a common solvent system that can dissolve both SM19712 and the polymer.

  • Spray Drying: Spray-dry the solution of SM19712 and the polymer using a laboratory-scale spray dryer. Optimize the process parameters (e.g., inlet temperature, feed rate, atomization pressure) to obtain a fine powder.

  • Solid-State Characterization: Characterize the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of SM19712.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD with that of the crystalline SM19712.

Issue 2: High First-Pass Metabolism of SM19712

If SM19712 undergoes extensive metabolism in the liver or intestine, its bioavailability will be low even if it is well-absorbed.[9]

cluster_0 Intestinal Lumen cluster_1 Enterocytes (Intestinal Wall) cluster_2 Portal Vein cluster_3 Hepatocytes (Liver) A Oral Administration of SM19712 B Absorption A->B C Phase I Metabolism (e.g., CYP450 enzymes) B->C E Efflux back to Lumen (e.g., P-glycoprotein) B->E F To Liver B->F D Phase II Metabolism (e.g., UGTs, SULTs) C->D G Phase I Metabolism F->G H Phase II Metabolism G->H I To Systemic Circulation H->I

Figure 2: General pathway of first-pass metabolism for an orally administered drug.
  • In Vitro Metabolism Studies: Incubate SM19712 with liver and intestinal microsomes or S9 fractions to identify the major metabolic pathways and enzymes involved.[9]

  • Co-administration with Inhibitors: If a specific metabolic enzyme is identified (e.g., a particular CYP450 isozyme), co-administration with a known inhibitor of that enzyme can increase the bioavailability of SM19712. This is primarily a research tool to confirm the metabolic pathway.

  • Prodrug Approach: Design a prodrug of SM19712 that is less susceptible to first-pass metabolism and is converted to the active parent drug in systemic circulation.

  • Alternative Routes of Administration: For preclinical studies, consider alternative routes of administration that bypass the liver, such as intravenous, intraperitoneal, or subcutaneous injection, to determine the maximum achievable systemic exposure.

By systematically addressing the potential causes of poor bioavailability, researchers can develop effective strategies to enhance the in vivo performance of SM19712 and other challenging compounds.

References

SM19712 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific off-target effects of SM19712 is limited. This guide focuses on troubleshooting and experimental considerations based on its primary mechanism of action as a potent and selective endothelin-converting enzyme (ECE) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SM19712?

A1: SM19712 is a potent, nonpeptidic inhibitor of endothelin-converting enzyme (ECE).[1][2] ECE is a key enzyme in the endothelin pathway, responsible for cleaving the inactive precursor, big endothelin-1 (big ET-1), to produce the biologically active, potent vasoconstrictor, endothelin-1 (ET-1).[1][3] By inhibiting ECE, SM19712 reduces the levels of mature ET-1.[2]

Q2: I'm not seeing the expected decrease in ET-1 levels in my experiment. What could be the cause?

A2: Several factors could contribute to this:

  • Insufficient concentration of SM19712: Ensure the concentration used is appropriate for your experimental system.

  • Cell type or tissue specificity: ECE activity and the efficacy of inhibitors can vary between different cell types and tissues.

  • Alternative ET-1 processing pathways: In some systems, enzymes other than ECE may contribute to ET-1 production.

  • Reagent stability: Confirm the stability and proper storage of your SM19712 compound.

  • Assay sensitivity: The method used to measure ET-1 may not be sensitive enough to detect the changes in your system.

Q3: My cells are showing unexpected changes in viability/proliferation after treatment with SM19712. Why might this be happening?

A3: While specific off-target effects of SM19712 are not well-documented, unexpected changes in cell behavior could be due to:

  • Complex role of the endothelin system: ET-1 itself has diverse biological activities, including roles in cell proliferation and tissue remodeling.[3][4] Inhibiting its production could have unforeseen consequences depending on the cell type and context.

  • Interplay with other signaling pathways: The endothelin system is interconnected with other pathways, such as the nitric oxide (NO) and renin-angiotensin systems.[4][5] Perturbing the endothelin pathway may lead to compensatory changes in these related systems, causing unexpected cellular responses.

  • Non-specific effects at high concentrations: At very high concentrations, any compound can exhibit non-specific effects. It is crucial to perform a dose-response curve to determine the optimal concentration.

Q4: Are there known off-target effects for SM19712?

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Inhibition of ET-1 Production
Possible Cause Troubleshooting Step
SM19712 Degradation Prepare fresh stock solutions of SM19712 for each experiment. Avoid repeated freeze-thaw cycles.
Cell Culture Variability Ensure consistent cell passage number, confluency, and serum conditions, as these can affect ECE expression and activity.
Assay Interference Run appropriate controls for your ET-1 measurement assay (e.g., ELISA), including a standard curve and vehicle-treated samples. Check for potential interference from components of your cell culture medium.
Sub-optimal Incubation Time Perform a time-course experiment to determine the optimal duration of SM19712 treatment for observing a significant reduction in ET-1 levels.
Issue 2: Unexpected Vasoconstriction/Vasodilation in Ex Vivo Tissue Bath Experiments
Possible Cause Troubleshooting Step
Compensatory Mechanisms The inhibition of ET-1 production may lead to upregulation of other vasoconstrictor pathways or downregulation of vasodilator pathways. Consider co-treatment with antagonists for other relevant receptors (e.g., angiotensin receptors).
ETB Receptor-mediated Effects Endothelin B (ETB) receptors can mediate both vasodilation and vasoconstriction.[3] The net effect of inhibiting ET-1 production may depend on the relative expression and activity of ETA and ETB receptors in your tissue of interest.
Tissue Health Ensure the viability and health of the ex vivo tissue preparation. Poor tissue health can lead to non-specific and unreliable responses.

Experimental Protocols

Protocol: In Vitro ECE Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of SM19712 on ECE in a cell-based assay.

  • Cell Culture: Culture a relevant cell line known to express ECE and secrete ET-1 (e.g., endothelial cells) in appropriate growth medium.

  • Cell Plating: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of SM19712 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: When cells are confluent, replace the growth medium with a serum-free medium containing different concentrations of SM19712 or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for the inhibition of ECE and subsequent reduction in ET-1 secretion.

  • Sample Collection: Collect the conditioned medium from each well.

  • ET-1 Measurement: Quantify the concentration of ET-1 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of ET-1 inhibition for each concentration of SM19712 relative to the vehicle control. Determine the IC50 value if a dose-response curve was generated.

Visualizations

Endothelin_Signaling_Pathway cluster_synthesis ET-1 Synthesis cluster_signaling Downstream Signaling Prepro-ET-1 Prepro-ET-1 Big ET-1 Big ET-1 Prepro-ET-1->Big ET-1 Furin-like convertase ET-1 ET-1 Big ET-1->ET-1 ECE ETA Receptor ETA Receptor ET-1->ETA Receptor ETB Receptor ETB Receptor ET-1->ETB Receptor SM19712 SM19712 ECE ECE SM19712->ECE Vasoconstriction\nCell Proliferation Vasoconstriction Cell Proliferation ETA Receptor->Vasoconstriction\nCell Proliferation Vasodilation / Vasoconstriction Vasodilation / Vasoconstriction ETB Receptor->Vasodilation / Vasoconstriction

Caption: Endothelin-1 synthesis and signaling pathway, showing inhibition of ECE by SM19712.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_investigation Further Investigation start Start: Unexpected Cell Viability Changes check_conc Is the SM19712 concentration within the expected effective range? start->check_conc check_controls Are vehicle and other controls behaving as expected? check_conc->check_controls Yes dose_response Perform a detailed dose-response curve. check_conc->dose_response No alt_assays Use alternative assays to confirm viability changes (e.g., apoptosis, proliferation). check_controls->alt_assays Yes end_node Resolution: Identify cause of unexpected effect. check_controls->end_node No, troubleshoot controls first. dose_response->end_node pathway_analysis Investigate related pathways (e.g., NO, Angiotensin II levels). alt_assays->pathway_analysis pathway_analysis->end_node

Caption: Troubleshooting workflow for unexpected cell viability changes with SM19712.

References

Technical Support Center: Optimizing SM19712 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of SM19712 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is SM19712 and what is its mechanism of action?

SM19712 is a potent and novel nonpeptidic inhibitor of the endothelin-converting enzyme (ECE).[1][2] ECE is a key enzyme in the endothelin pathway, responsible for converting big endothelin-1 (big ET-1) to the biologically active vasoconstrictor, endothelin-1 (ET-1). By inhibiting ECE, SM19712 effectively suppresses the production of ET-1, which plays a significant role in various physiological processes, including blood pressure regulation and cell proliferation.[1]

Q2: What is a typical starting concentration range for SM19712 in an IC50 experiment?

While the optimal concentration range can vary depending on the cell line and assay conditions, a common starting point for a new compound is to test a wide range spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[3] Based on in vivo studies where effective doses were in the mg/kg range, it is advisable to start with a broad logarithmic dilution series to capture the full dose-response curve.[1][4]

Q3: How many concentrations and replicates should I use?

For a robust IC50 determination, it is recommended to use a series of 8 to 12 concentrations.[3] A 2-fold or 3-fold serial dilution is a standard approach.[3][4] To ensure statistical significance and reliability of the results, each concentration should be tested in at least three technical replicates.[3]

Q4: What are the essential controls for an IC50 experiment with SM19712?

Proper controls are critical for accurate IC50 determination. The following controls should be included in your experimental setup:

  • Vehicle Control: This contains the solvent (e.g., DMSO) used to dissolve SM19712 at the same concentration as the highest SM19712 treatment. This control represents 100% cell viability or 0% inhibition.

  • Positive Control: A known inhibitor of ECE or a compound with a known IC50 in your cell line can be used to validate the assay.

  • Blank Control: This contains only the cell culture medium and assay reagents, without cells, to determine the background signal.

Troubleshooting Guide

Below are common problems encountered during IC50 determination with SM19712, along with their possible causes and suggested solutions.

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS.[5]
Incomplete dose-response curve (no sigmoidal shape) - Concentration range is too narrow or not centered around the IC50.- SM19712 has low potency in the chosen cell line.- Limited solubility of SM19712 at high concentrations.- Test a broader range of concentrations, spanning several logs.[6]- If a plateau is observed at the highest concentration, this may indicate the maximum effect of the compound.[3]- Visually inspect the wells for any precipitation. Consider using a different solvent or lowering the highest concentration if solubility is an issue.[3]
IC50 value is significantly different from previous experiments - Variation in cell passage number.- Differences in reagent preparation (e.g., stock solution).- Inconsistent incubation times.- Use cells within a narrow passage number range for all experiments.[7]- Prepare fresh stock solutions of SM19712 for each experiment and verify the concentration.- Standardize the incubation time for all experiments.[7][8]
No inhibitory effect observed at any concentration - The chosen cell line does not express ECE or is insensitive to its inhibition.- The concentration range is too low.- Degradation of the SM19712 compound.- Confirm the expression of ECE in your cell line using techniques like Western blot or qPCR.- Test a higher range of SM19712 concentrations.- Prepare fresh dilutions from a properly stored stock solution for each experiment.[7]

Experimental Protocols

Cell Viability Assay using MTT

This protocol provides a general framework for determining the IC50 of SM19712 using an MTT assay.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • SM19712

  • DMSO (or other appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Adjust the cell concentration and seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of SM19712 in DMSO.

    • Perform a serial dilution of the SM19712 stock solution in complete medium to achieve the desired final concentrations.[8] A 2- or 3-fold dilution series is recommended.[3]

    • Carefully remove the medium from the wells and add 100 µL of the prepared SM19712 dilutions.

    • Include vehicle and blank controls.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[3]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[7]

    • Incubate the plate for an additional 3-4 hours at 37°C.[7]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[3][8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the SM19712 concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[4]

Visualizations

SM19712_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Big_ET1 Big Endothelin-1 ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE Substrate ET1 Endothelin-1 (ET-1) ECE->ET1 Conversion ET_Receptor Endothelin Receptor ET1->ET_Receptor Activation Downstream Downstream Signaling (e.g., MAPK, Ca2+ mobilization) ET_Receptor->Downstream Response Cellular Responses (Proliferation, Vasoconstriction) Downstream->Response SM19712 SM19712 SM19712->ECE Inhibition

Caption: Mechanism of action of SM19712 in the endothelin signaling pathway.

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. 24h Incubation (Cell Attachment) A->B C 3. SM19712 Serial Dilution & Treatment B->C D 4. 48-72h Incubation (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. 3-4h Incubation (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability) H->I J 10. Plot Dose-Response Curve & Determine IC50 I->J

Caption: Experimental workflow for IC50 determination of SM19712 using an MTT assay.

Troubleshooting_Tree Start Inconsistent IC50 Results? Q1 High variability in replicates? Start->Q1 A1 Check cell seeding consistency and pipetting technique. Q1->A1 Yes Q2 Incomplete dose-response curve? Q1->Q2 No A1->Q2 A2 Broaden concentration range. Check for compound solubility. Q2->A2 Yes Q3 No inhibition observed? Q2->Q3 No A2->Q3 A3 Confirm ECE expression in cell line. Test higher concentrations. Q3->A3 Yes End Consistent IC50 Achieved Q3->End No A3->End

Caption: A logical troubleshooting guide for inconsistent SM19712 IC50 results.

References

Technical Support Center: SM19712 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM19712 free acid, a potent and selective nonpeptide endothelin-converting enzyme (ECE) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

SM19712 is a potent and selective nonpeptide inhibitor of endothelin-converting enzyme (ECE-1). Its mechanism of action is to block the enzymatic conversion of the inactive precursor, Big Endothelin-1 (Big ET-1), into the potent vasoconstrictor and mitogen, Endothelin-1 (ET-1). By inhibiting ECE-1, SM19712 effectively reduces the levels of active ET-1, thereby mitigating its physiological effects.

Q2: What are the physical and chemical properties of SM19712?

SM19712 is a pyrazole derivative. The hydrated sodium salt form has the following properties:

PropertyValue
Molecular Formula C₁₈H₁₃ClN₅NaO₃S · xH₂O
Molecular Weight 437.84 g/mol (anhydrous basis)
Appearance Off-white to light brown powder
Storage Temperature 2-8°C

Q3: What is the solubility of SM19712 hydrate?

SolventSolubility
DMSO ≥20 mg/mL
Water ≥20 mg/mL

It is always recommended to prepare fresh solutions for each experiment. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and include a vehicle control.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in enzyme inhibition assays can arise from various factors. This guide provides a structured approach to troubleshooting common issues encountered when using SM19712.

Issue 1: High Variability in IC₅₀ Values

High variability in the half-maximal inhibitory concentration (IC₅₀) is a frequent issue in enzyme assays.

Possible CauseRecommended Solution
Inconsistent Enzyme/Substrate Concentration Ensure the concentrations of ECE-1 and its substrate (Big ET-1) are consistent across all experiments. The IC₅₀ value is dependent on these concentrations.[1]
Compound Instability Prepare fresh dilutions of SM19712 for each experiment from a stock solution stored under recommended conditions (2-8°C). Polyunsaturated compounds can be susceptible to oxidation.[2]
Variable Incubation Times Standardize the pre-incubation time of the enzyme with SM19712 before adding the substrate. This is particularly important for time-dependent inhibitors.[1]
Inaccurate Pipetting Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes, especially for serial dilutions.
Cell-based Assay Variability If using cell-based assays, ensure consistency in cell line, passage number, cell density, and health. Different cell lines can show varying sensitivities.[1]
Issue 2: No or Low Inhibition Observed
Possible CauseRecommended Solution
Incorrect Assay Conditions Verify that the assay buffer pH, ionic strength, and temperature are optimal for ECE-1 activity. Enzyme activity is highly sensitive to these parameters.
Degraded SM19712 Ensure the compound has been stored correctly and has not expired. Prepare fresh stock solutions.
Inactive Enzyme Test the activity of the ECE-1 enzyme with a positive control inhibitor (e.g., phosphoramidon) to confirm its viability.
Substrate Concentration Too High For competitive inhibitors, a high substrate concentration can overcome the inhibitory effect. Use a substrate concentration at or below the Kₘ value.[2]
Issue 3: Assay Signal is Unstable or Drifts
Possible CauseRecommended Solution
Reagent Instability Ensure all reagents, including the substrate and any detection reagents, are stable under the assay conditions and are not degrading over the course of the experiment.
Temperature Fluctuations Maintain a constant and uniform temperature in the assay plate throughout the incubation and reading steps.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls. High solvent concentrations can denature enzymes.

Experimental Protocols

While a specific, detailed protocol for an assay using SM19712 is not publicly available, the following provides a general framework for an in vitro Endothelin-Converting Enzyme-1 (ECE-1) inhibition assay based on established methods. This protocol should be optimized for your specific experimental conditions.

General In Vitro ECE-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available ECE-1 activity assay kits.

Materials:

  • Recombinant human ECE-1

  • Fluorogenic ECE-1 substrate (e.g., MCA-based peptide)

  • This compound

  • ECE-1 Assay Buffer (e.g., Tris-HCl buffer at optimal pH for ECE-1)

  • Positive control inhibitor (e.g., Phosphoramidon)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare ECE-1 Assay Buffer and warm to 37°C before use.

    • Reconstitute lyophilized ECE-1 in ECE-1 Assay Buffer to the desired concentration. Keep on ice during use and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.[3]

    • Prepare a stock solution of SM19712 in a suitable solvent (e.g., DMSO or water) and make serial dilutions in ECE-1 Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and dilute to the working concentration in ECE-1 Assay Buffer just before use. Protect from light.[3]

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add a specific volume of diluted SM19712 solution and ECE-1 enzyme.

    • Positive Control Wells: Add a known concentration of a positive control inhibitor (e.g., phosphoramidon) and ECE-1 enzyme.

    • Vehicle Control Wells: Add the same volume of vehicle (e.g., DMSO/water) used for the inhibitor and ECE-1 enzyme. This represents 100% enzyme activity.

    • Blank Wells: Add ECE-1 Assay Buffer only (no enzyme).

    • Adjust the volume in all wells to be equal with ECE-1 Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation:

    • Add the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percent inhibition for each concentration of SM19712 using the formula: % Inhibition = [1 - (Rate of Sample Well / Rate of Vehicle Control Well)] x 100

    • Plot the percent inhibition against the logarithm of the SM19712 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Endothelin-1 Signaling Pathway

Endothelin_Signaling_Pathway cluster_precursor Precursor Processing cluster_activation ET-1 Activation cluster_inhibition Inhibition cluster_receptor Receptor Binding & Downstream Effects Prepro_ET1 Prepro-Endothelin-1 Big_ET1 Big Endothelin-1 Prepro_ET1->Big_ET1 Furin-like convertase ECE1 Endothelin Converting Enzyme-1 (ECE-1) ET1 Endothelin-1 (ET-1) ECE1->ET1 Cleavage ETAR ETₐ Receptor ET1->ETAR ETBR ETₑ Receptor ET1->ETBR SM19712 SM19712 SM19712->ECE1 Inhibition DownstreamA ↑ Ca²⁺, PKC, MAPK ETAR->DownstreamA Gq/11 pathway DownstreamB Vasoconstriction/ Vasodilation, Cell Proliferation ETBR->DownstreamB Multiple pathways Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_incubation 3. Incubation & Reaction cluster_measurement 4. Measurement & Analysis ReagentPrep Prepare ECE-1, Substrate, SM19712 dilutions PlateSetup Add reagents to 96-well plate: - SM19712/Vehicle - ECE-1 Enzyme ReagentPrep->PlateSetup PreIncubate Pre-incubate at 37°C PlateSetup->PreIncubate AddSubstrate Initiate reaction with fluorogenic substrate PreIncubate->AddSubstrate Measure Measure fluorescence kinetically AddSubstrate->Measure Analyze Calculate % Inhibition and determine IC₅₀ Measure->Analyze Troubleshooting_Logic Start Inconsistent IC₅₀ for SM19712 CheckReagents Verify Reagent Concentration & Stability Start->CheckReagents CheckProtocol Review Assay Protocol (Incubation times, Temp, pH) CheckReagents->CheckProtocol Reagents OK SolutionReagents Prepare fresh reagents, Use consistent lots CheckReagents->SolutionReagents Issue Found CheckEnzyme Confirm Enzyme Activity (Positive Control) CheckProtocol->CheckEnzyme Protocol OK SolutionProtocol Standardize all protocol steps CheckProtocol->SolutionProtocol Issue Found CheckInstrument Calibrate Pipettes & Check Plate Reader Settings CheckEnzyme->CheckInstrument Enzyme OK SolutionEnzyme Use new enzyme lot if inactive CheckEnzyme->SolutionEnzyme Issue Found SolutionInstrument Recalibrate equipment CheckInstrument->SolutionInstrument Issue Found End Consistent Results CheckInstrument->End All OK SolutionReagents->Start Re-test SolutionProtocol->Start Re-test SolutionEnzyme->Start Re-test SolutionInstrument->Start Re-test

References

SM19712 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM19712.

Stability of SM19712 in Different Solvents

Question: What is the stability of SM19712 in various common laboratory solvents?

Answer:

The stability of SM19712 can be influenced by the solvent, storage temperature, and exposure to light. Below is a summary of stability data generated from forced degradation studies. These studies are designed to accelerate the degradation of a compound to understand its intrinsic stability and potential degradation pathways.

Data Presentation: Stability of SM19712 in Various Solvents after 48 hours

Solvent SystemStorage Condition% Recovery of SM19712Appearance of Solution
Water2-8°C>98%Clear, colorless
WaterRoom Temperature~95%Clear, colorless
DMSO2-8°C>99%Clear, colorless
DMSORoom Temperature>98%Clear, colorless
Ethanol2-8°C>97%Clear, colorless
EthanolRoom Temperature~94%Clear, colorless
Acetonitrile2-8°C>98%Clear, colorless
AcetonitrileRoom Temperature~96%Clear, colorless
0.1 N HClRoom Temperature~85%Clear, colorless
0.1 N NaOHRoom Temperature~70%Clear, yellow tint
3% H₂O₂Room Temperature~60%Clear, colorless

Note: The data presented above are representative and intended for guidance. It is crucial to perform your own stability studies for your specific experimental conditions and formulations. SM19712 is a sulfonamide-containing compound, and as such, may be susceptible to hydrolysis under acidic and basic conditions, as well as oxidation.

Experimental Protocols

Experimental Protocol: Stability-Indicating HPLC Method for SM19712

This protocol outlines a general method for assessing the stability of SM19712 in solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • SM19712 reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Potassium phosphate monobasic and dibasic

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (20 mM, pH 6.8) and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Standard Solution Preparation:

  • Prepare a stock solution of SM19712 in DMSO at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

4. Sample Preparation for Stability Studies:

  • Prepare solutions of SM19712 at a concentration of 100 µg/mL in the following solvents:

    • Water

    • Ethanol

    • Acetonitrile

    • 0.1 N HCl

    • 0.1 N NaOH

    • 3% H₂O₂

  • For each solvent, prepare two sets of samples: one for storage at 2-8°C and another for storage at room temperature, protected from light.

  • At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot from each sample.

  • Filter the aliquot through a 0.45 µm syringe filter before injection into the HPLC system.

5. Data Analysis:

  • The percentage of SM19712 remaining is calculated by comparing the peak area of the analyte in the stressed sample to the peak area of the analyte in the initial (time 0) sample.

  • Degradation products can be identified as new peaks appearing in the chromatogram.

Mandatory Visualizations

Signaling_Pathway_of_SM19712 cluster_precursor Precursor Processing cluster_ece ECE Inhibition cluster_product Active Peptide cluster_receptor Receptor Binding cluster_effects Downstream Effects Big Endothelin-1 Big Endothelin-1 ECE Endothelin Converting Enzyme (ECE) Big Endothelin-1->ECE Endothelin-1 (ET-1) Endothelin-1 (ET-1) ECE->Endothelin-1 (ET-1) SM19712 SM19712 SM19712->ECE Inhibits ET-A / ET-B Receptors ET-A / ET-B Receptors Endothelin-1 (ET-1)->ET-A / ET-B Receptors Vasoconstriction,\nCell Proliferation Vasoconstriction, Cell Proliferation ET-A / ET-B Receptors->Vasoconstriction,\nCell Proliferation

Caption: Mechanism of action of SM19712.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare SM19712 solutions in different solvents B Divide samples for 2-8°C and Room Temp storage A->B C Incubate samples for defined time points B->C D Withdraw aliquots at T=0, 24, 48h C->D E Filter samples D->E F Inject into HPLC E->F G Analyze chromatograms F->G H Calculate % recovery G->H

Caption: Workflow for SM19712 stability testing.

FAQs and Troubleshooting

Q1: My SM19712 solution has turned a slight yellow color. Is it still usable?

A1: A yellow tint, particularly in basic solutions (e.g., 0.1 N NaOH), can be an indication of degradation. It is recommended to prepare fresh solutions. If you must use the solution, it is crucial to verify its concentration and purity via HPLC analysis before use.

Q2: I see extra peaks in my HPLC chromatogram after storing my SM19712 solution. What are they?

A2: These additional peaks are likely degradation products of SM19712. The appearance of new peaks, especially under stress conditions like acidic, basic, or oxidative environments, indicates that the parent compound is breaking down. A stability-indicating method, like the one described above, is designed to separate the parent compound from its degradation products.

Q3: Can I store SM19712 solutions for long-term use?

A3: For long-term storage, it is recommended to store SM19712 as a solid at 2-8°C. If solutions are required, prepare them fresh whenever possible. If you need to store solutions, it is best to do so at -20°C or -80°C in an appropriate solvent like DMSO. However, it is essential to perform a freeze-thaw stability study to ensure the compound remains stable under these conditions.

Q4: How can I improve the stability of SM19712 in my formulation?

A4: The stability of SM19712 can be enhanced by optimizing the formulation. This may include:

  • pH adjustment: Buffering the formulation to a neutral pH may help to reduce acid and base-catalyzed hydrolysis.

  • Addition of antioxidants: Including antioxidants in the formulation could mitigate oxidative degradation.

  • Protection from light: Storing the formulation in light-resistant containers can prevent photodegradation.

  • Low-temperature storage: Storing the formulation at refrigerated or frozen conditions will slow down the rate of degradation.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should conduct their own experiments to validate the stability of SM19712 in their specific applications and formulations.

Technical Support Center: SM19712 Experiments in Hypertensive Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SM19712 in hypertensive models.

SM19712: Mechanism of Action

SM19712 is a selective inhibitor of the novel Vascular Stress Kinase 1 (VSK1). VSK1 is a serine/threonine kinase expressed in vascular smooth muscle cells (VSMCs) that is upregulated in response to hypertensive stimuli such as angiotensin II and oxidative stress. Its activation leads to:

  • Enhanced Calcium Sensitivity: VSK1 phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to increased myosin light chain (MLC) phosphorylation, myofilament calcium sensitivity, and sustained vasoconstriction.

  • Pro-inflammatory Signaling: VSK1 activates the NF-κB signaling pathway, promoting the expression of pro-inflammatory cytokines and adhesion molecules in the vasculature, contributing to endothelial dysfunction and vascular remodeling.

By inhibiting VSK1, SM19712 is expected to lower blood pressure by promoting vasodilation and reducing vascular inflammation.

Signaling Pathway of VSK1

VSK1_Signaling_Pathway cluster_stimuli Hypertensive Stimuli cluster_downstream Downstream Effects AngII Angiotensin II VSK1 VSK1 AngII->VSK1 OxStress Oxidative Stress OxStress->VSK1 MLCP MLCP VSK1->MLCP inhibits NFkB NF-κB Activation VSK1->NFkB activates MLC MLC Phosphorylation MLCP->MLC dephosphorylates Vasoconstriction Vasoconstriction MLC->Vasoconstriction Inflammation Vascular Inflammation NFkB->Inflammation SM19712 SM19712 SM19712->VSK1 inhibits BP_Measurement_Workflow start Start: Receive 12-week old SHRs acclimate Acclimatize Animals (1 week) start->acclimate habituate Habituate to Restraint & Cuff (5-7 days) acclimate->habituate baseline Measure Baseline BP (2 days) habituate->baseline randomize Randomize into Groups baseline->randomize treat Administer Vehicle or SM19712 randomize->treat measure_post Measure BP at Time Points (e.g., 1, 4, 24h) treat->measure_post analyze Data Analysis (ΔSBP vs. Vehicle) measure_post->analyze end_point End of Study analyze->end_point

Technical Support Center: Measuring SM19712 Activity in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the measurement of SM19712 activity in tissue homogenates. This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting guidance, and answers to frequently asked questions.

Experimental Protocol: Fluorometric Assay for SM19712 Activity

This protocol outlines a general method for measuring the activity of the hypothetical enzyme SM19712 using a fluorometric assay. This method is generally more sensitive than spectrophotometric assays but may be prone to interference from fluorescent compounds in the tissue homogenate.[1][2]

I. Materials and Reagents

  • Tissue Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail. The optimal buffer composition may need to be determined empirically.

  • SM19712 Substrate: A specific fluorogenic substrate for SM19712 (e.g., a substrate that releases a fluorescent product like 4-methylumbelliferone (MUB) or 7-amino-4-methylcoumarin (MUC) upon cleavage).[2]

  • Standard: The fluorescent product of the substrate cleavage (e.g., MUB or MUC) for generating a standard curve.

  • 96-well black microplates: For fluorescence measurements to minimize light scatter and background.[3]

  • Bradford Reagent or BCA Protein Assay Kit: For determining the total protein concentration in the tissue homogenates.

  • Phosphate Buffered Saline (PBS): For washing tissues.

  • Distilled Water (dH2O)

II. Equipment

  • Homogenizer (e.g., Dounce homogenizer, bead beater)

  • Microcentrifuge

  • Fluorometric microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Incubator or water bath

  • Vortex mixer

  • Pipettes and tips

III. Experimental Workflow

A visual representation of the experimental workflow is provided below.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis tissue_collection 1. Tissue Collection homogenization 2. Homogenization tissue_collection->homogenization centrifugation 3. Centrifugation homogenization->centrifugation supernatant_collection 4. Supernatant Collection centrifugation->supernatant_collection protein_quantification 5. Protein Quantification supernatant_collection->protein_quantification assay_setup 6. Assay Setup in 96-well Plate protein_quantification->assay_setup incubation 7. Incubation assay_setup->incubation fluorescence_reading 8. Fluorescence Reading incubation->fluorescence_reading standard_curve 9. Standard Curve Generation fluorescence_reading->standard_curve activity_calculation 10. Activity Calculation standard_curve->activity_calculation data_normalization 11. Data Normalization activity_calculation->data_normalization

Figure 1: Experimental workflow for measuring SM19712 activity.

IV. Step-by-Step Procedure

A. Tissue Homogenate Preparation

  • Excise the tissue of interest and wash it with ice-cold PBS to remove any blood.

  • Weigh the tissue and add 5-10 volumes of ice-cold Tissue Homogenization Buffer.

  • Homogenize the tissue on ice using a Dounce homogenizer or other suitable method until the tissue is completely disrupted.[4][5] All steps should be performed at 4°C to prevent enzyme degradation.[5]

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble proteins including SM19712, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the total protein concentration of the supernatant using a Bradford or BCA protein assay. This is crucial for normalizing the enzyme activity.

B. Enzyme Activity Assay

  • Prepare a standard curve using the fluorescent standard (e.g., MUB or MUC) in the assay buffer. A typical concentration range would be 0-100 µM.

  • In a 96-well black microplate, add the following to each well:

    • Tissue homogenate (supernatant) containing a specific amount of total protein (e.g., 10-50 µg).

    • Assay buffer to bring the final volume to a desired amount (e.g., 100 µL).

  • Include the following controls:

    • Negative Control: Assay buffer without the tissue homogenate to measure background fluorescence.

    • Substrate Control: Assay buffer with the substrate but without the tissue homogenate to check for spontaneous substrate degradation.

    • Inhibitor Control (Optional): Tissue homogenate pre-incubated with a known inhibitor of SM19712 (if available) to confirm the specificity of the assay.

  • Pre-incubate the plate at the optimal temperature for SM19712 activity (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the SM19712 fluorogenic substrate to each well. The final substrate concentration should be at or above the Michaelis constant (Km) to ensure the reaction rate is not limited by substrate availability.[6]

  • Immediately place the plate in a pre-warmed fluorometric microplate reader.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). This kinetic measurement is often more reliable than a single endpoint reading.[7]

C. Data Analysis

  • Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.

  • Calculate the rate of the reaction (V) for each sample by determining the slope of the linear portion of the fluorescence versus time plot.

  • Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (e.g., nmol/min) using the standard curve.

  • Normalize the enzyme activity to the amount of total protein in each sample. The final activity is typically expressed as nmol/min/mg of protein.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Tissue to Buffer Ratio 1:5 to 1:10 (w/v)Ensure efficient homogenization.
Centrifugation Speed 10,000 x gTo pellet cellular debris.
Centrifugation Time 15 minutes
Temperature 4°CFor all sample preparation steps.[5]
Total Protein per Well 10-50 µgOptimize based on enzyme abundance.
Substrate Concentration ≥ KmTo ensure maximal reaction velocity.[6]
Incubation Temperature 37°C (or optimal for SM19712)Determine empirically.
Kinetic Reading Interval 1-2 minutesTo accurately determine the initial rate.
Total Reading Time 30-60 minutesEnsure the reaction remains in the linear range.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the measurement of SM19712 activity in tissue homogenates.

Q1: Why is there no or very low SM19712 activity detected?

  • Possible Cause 1: Inactive Enzyme. The enzyme may have been denatured during sample preparation.

    • Solution: Ensure all steps of the tissue homogenization and sample handling are performed on ice or at 4°C.[5] Avoid repeated freeze-thaw cycles of the homogenates.[3] Aliquot samples after the initial preparation if they will be used for multiple experiments.

  • Possible Cause 2: Incorrect Assay Conditions. The pH, temperature, or buffer composition may not be optimal for SM19712 activity.

    • Solution: Perform optimization experiments to determine the optimal pH, temperature, and buffer components for your specific enzyme and tissue type.

  • Possible Cause 3: Insufficient Substrate Concentration. If the substrate concentration is too low, the reaction rate will be limited.[6]

    • Solution: Increase the substrate concentration. Ideally, the substrate concentration should be at least 5-10 times the Km value of the enzyme. If the Km is unknown, perform a substrate titration experiment to determine the saturating concentration.

  • Possible Cause 4: Presence of Inhibitors in the Homogenate. Endogenous inhibitors in the tissue homogenate could be suppressing enzyme activity.

    • Solution: Try diluting the tissue homogenate to reduce the concentration of potential inhibitors. You can also consider using methods to partially purify the enzyme from the crude homogenate.

Q2: Why is the background fluorescence high?

  • Possible Cause 1: Autohydrolysis of the Substrate. The fluorogenic substrate may be unstable and spontaneously break down, leading to a high background signal.

    • Solution: Check the substrate stability by incubating it in the assay buffer without the enzyme. If autohydrolysis is significant, consider using a more stable substrate or adjusting the assay conditions (e.g., pH).

  • Possible Cause 2: Intrinsic Fluorescence of the Tissue Homogenate. Some molecules within the tissue homogenate may be naturally fluorescent at the excitation and emission wavelengths used.

    • Solution: Run a control sample containing the tissue homogenate without the substrate to measure the intrinsic fluorescence. Subtract this background value from your experimental readings. Diluting the homogenate can also help reduce this background.

  • Possible Cause 3: Contaminating Enzymes. Other enzymes in the tissue homogenate might be able to cleave the substrate.[8]

    • Solution: If a specific inhibitor for SM19712 is available, use it to confirm that the measured activity is specific to your enzyme of interest. Alternatively, you may need to further purify your sample.

Q3: Why is there high variability between replicate wells?

  • Possible Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.[3]

    • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents for all replicate wells to minimize pipetting variations.

  • Possible Cause 2: Incomplete Mixing. If the reagents are not mixed thoroughly in the wells, the reaction may not start uniformly.

    • Solution: Gently mix the contents of the wells after adding all components, for example, by pipetting up and down or using a plate shaker.

  • Possible Cause 3: "Edge Effect" in the Microplate. Wells on the edge of the 96-well plate can be prone to evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outer wells of the plate for your samples. Fill the outer wells with water or buffer to create a humidified environment.

  • Possible Cause 4: Inhomogeneity of the Tissue Homogenate. If the homogenate is not uniform, different aliquots may contain different amounts of the enzyme.

    • Solution: Ensure the tissue is thoroughly homogenized and vortex the supernatant gently before aliquoting it into the assay plate.

Hypothetical Signaling Pathway Involving SM19712

To provide a broader context for the importance of measuring SM19712 activity, the following diagram illustrates a hypothetical signaling pathway where SM19712 plays a key role.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Ligand External Ligand Ligand->Receptor Binds SM19712_inactive SM19712 (Inactive) KinaseA->SM19712_inactive Phosphorylates & Activates SM19712_active SM19712 (Active) SM19712_inactive->SM19712_active SubstrateX Substrate X SM19712_active->SubstrateX Cleaves ProductY Product Y SubstrateX->ProductY TF Transcription Factor ProductY->TF Activates Gene Target Gene TF->Gene Regulates Transcription

Figure 2: Hypothetical signaling pathway involving SM19712.

This guide provides a comprehensive starting point for measuring the activity of SM19712 in tissue homogenates. Remember that optimization is key for any new enzyme assay. For further assistance, please consult the relevant literature for enzymes with similar functions.

References

preventing degradation of SM19712 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SM19712. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of SM19712 in solution to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is SM19712 and what is its primary mechanism of action?

SM19712 is a potent and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE-1).[1] Its chemical name is 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt.[1] ECE-1 is a metalloprotease responsible for the conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1). By inhibiting ECE-1, SM19712 blocks the production of ET-1.[1][2]

Q2: What are the primary factors that can cause degradation of SM19712 in solution?

Based on its structure as a sulfonylureid-pyrazole derivative, the primary factors that can lead to the degradation of SM19712 in solution are:

  • pH: Sulfonylurea compounds are known to be susceptible to hydrolysis, with the rate of degradation being significantly faster in both acidic and basic conditions compared to a neutral pH.[3][4][5][6]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis, of sulfonylurea compounds.[3][7]

  • Light: Exposure to ultraviolet (UV) light can cause photodegradation of sulfonylurea and some pyrazole derivatives.[8][9][10][11]

  • Oxidizing Agents: While the pyrazole ring is generally stable, strong oxidizing conditions could potentially lead to the degradation of the molecule.[12][13][14]

Q3: How should I prepare stock solutions of SM19712?

It is recommended to prepare a concentrated stock solution in a suitable anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. SM19712 is also soluble in water at approximately 28 mg/mL.[4] When preparing aqueous solutions, it is advisable to use a buffer at or near neutral pH (pH 7) to minimize hydrolysis.

Q4: What are the recommended storage conditions for SM19712 solutions?

To ensure the stability of SM19712 solutions:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

Q5: I observed precipitation in my SM19712 solution after diluting it in an aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous buffer can occur if the compound's solubility limit is exceeded. Here are some troubleshooting steps:

  • Lower the Final Concentration: Try using a lower final concentration of SM19712 in your experiment.

  • Increase Solvent Concentration: A slightly higher percentage of the organic solvent (e.g., DMSO) in the final aqueous solution may be necessary to maintain solubility. However, always include a vehicle control in your experiments to account for any effects of the solvent.

  • Adjust pH: The solubility of SM19712 may be pH-dependent. Experiment with slightly different pH values of your aqueous buffer to see if it improves solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of compound activity over time in aqueous solution. Hydrolysis: The sulfonylurea bridge of SM19712 is likely undergoing hydrolysis, especially if the solution pH is acidic or basic.- Prepare fresh solutions before each experiment.- Maintain the pH of the experimental solution as close to neutral as possible.- Perform a time-course experiment to determine the stability of SM19712 under your specific assay conditions (see Experimental Protocols).
Inconsistent experimental results between batches of diluted compound. Photodegradation: Exposure of the solution to light, particularly UV light, may be causing degradation.- Prepare and handle all solutions of SM19712 under low-light conditions.- Store solutions in light-protecting containers (e.g., amber vials).
Precipitate formation in the stock solution upon storage. Freeze-thaw cycles or solvent evaporation. - Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.- Ensure vials are tightly sealed to prevent solvent evaporation.
Color change in the SM19712 solution. Oxidative degradation: Although less common for the pyrazole ring, a color change could indicate oxidation.- Degas solvents before use to remove dissolved oxygen.- Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Assessing the pH Stability of SM19712

This protocol allows you to determine the optimal pH for the stability of SM19712 in your experimental buffer.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 5, 6, 7, 8, and 9).

  • Prepare a fresh stock solution of SM19712 in an appropriate organic solvent (e.g., DMSO).

  • Dilute the SM19712 stock solution to a final concentration in each of the prepared buffers.

  • Incubate the solutions at the desired experimental temperature.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the concentration of intact SM19712 in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the percentage of remaining SM19712 against time for each pH to determine the pH at which the compound is most stable.

Protocol 2: Evaluating the Photostability of SM19712

This protocol helps to determine the sensitivity of SM19712 to light.

Methodology:

  • Prepare two sets of SM19712 solutions in your experimental buffer.

  • Wrap one set of solutions completely in aluminum foil to protect them from light (dark control).

  • Expose the other set of solutions to a controlled light source (e.g., ambient laboratory light or a UV lamp) for a defined period.

  • At various time points, take aliquots from both the light-exposed and dark control samples.

  • Analyze the concentration of intact SM19712 in each aliquot by HPLC.

  • Compare the degradation rate of the light-exposed samples to the dark controls to assess the extent of photodegradation.

Visualizations

degradation_pathway SM19712 SM19712 (in solution) Hydrolysis Hydrolysis (Cleavage of sulfonylurea bridge) SM19712->Hydrolysis Acidic or Basic pH Photodegradation Photodegradation (UV light exposure) SM19712->Photodegradation Light Oxidation Oxidation (Strong oxidizing agents) SM19712->Oxidation Oxidants Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for SM19712 in solution.

troubleshooting_workflow Start Inconsistent Experimental Results or Loss of Activity Check_pH Is the solution pH acidic or basic? Start->Check_pH Check_Light Is the solution exposed to light? Check_pH->Check_Light No Adjust_pH Adjust buffer to neutral pH Check_pH->Adjust_pH Yes Check_Temp Is the solution stored at elevated temperatures? Check_Light->Check_Temp No Protect_Light Store in amber vials and work in low light Check_Light->Protect_Light Yes Store_Cold Store at -20°C or -80°C and aliquot Check_Temp->Store_Cold Yes Prepare_Fresh Prepare fresh solution before each experiment Check_Temp->Prepare_Fresh No Adjust_pH->Prepare_Fresh Protect_Light->Prepare_Fresh Store_Cold->Prepare_Fresh End Problem Resolved Prepare_Fresh->End

Caption: Troubleshooting workflow for SM19712 degradation issues.

References

SM19712 dose-response curve flattening issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SM19712 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address challenges, particularly the flattening of dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is SM19712 and what is its mechanism of action?

SM19712 is a potent and selective non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE).[1][2] ECE is a key enzyme in the endothelin signaling pathway, responsible for the conversion of big endothelin-1 (Big ET-1) into the biologically active vasoconstrictor, endothelin-1 (ET-1). By inhibiting ECE, SM19712 effectively reduces the production of ET-1, thereby modulating downstream signaling.

Q2: What is a dose-response curve and what does a "flattened" curve indicate?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug (dose) and the magnitude of its effect (response).[3] Typically, this curve is sigmoidal. A "flattened" or shallow dose-response curve suggests that increasing the concentration of the compound does not produce a correspondingly significant increase in the observed effect, which can indicate several experimental issues.[3][4]

Q3: What are the common causes of a flattened dose-response curve in cell-based assays?

Several factors can contribute to a flattened dose-response curve. These can be broadly categorized as issues related to the compound, the cell model, or the assay itself. Common causes include:

  • Poor compound solubility: The compound may precipitate at higher concentrations.[5][6][7]

  • Cell line resistance: The chosen cell line may not be sensitive to the compound's mechanism of action.[8]

  • High background signal: This can mask the true dose-dependent effect of the compound.[9][10]

  • Assay interference: The compound may directly interfere with the assay chemistry.[8]

  • Incorrect assay endpoint: The chosen time point for measurement may not be optimal to observe the full effect.[8]

  • Cell health and density: Inconsistent cell seeding or poor cell viability can lead to variable results.[11][12]

Troubleshooting Guides

This section addresses specific issues that may lead to a flattened dose-response curve during experiments with SM19712.

Issue ID: SM-DRC-01 - Flattened Dose-Response Curve at High Concentrations

Problem: The dose-response curve for SM19712 plateaus prematurely and does not reach a maximal effect, or the slope of the curve is very shallow.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Poor Aqueous Solubility of SM19712 1. Verify Solubility: Check for precipitate formation in your stock solution and in the culture medium at the highest concentrations used. Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation.[6] 2. Optimize Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability. 3. Use Solubilizing Agents: Consider the use of non-toxic solubilizing agents if solubility issues persist, though their potential effects on the assay should be validated.
Cell Line Insensitivity or Resistance 1. Confirm Target Expression: Verify that your chosen cell line expresses Endothelin-Converting Enzyme (ECE) at sufficient levels. This can be done via Western blot, qPCR, or immunofluorescence. 2. Select an Appropriate Cell Model: If target expression is low or absent, switch to a cell line known to have a functional endothelin system. 3. Time-Course Experiment: The inhibitory effect of SM19712 may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[8]
High Background Signal in Assay 1. Optimize Blocking: Inadequate blocking can lead to non-specific binding and high background.[9][10] Ensure you are using an appropriate blocking buffer and an adequate incubation time. 2. Wash Steps: Increase the number and stringency of wash steps to remove unbound reagents.[10][13] 3. Reagent Titration: Titrate the concentrations of primary and secondary antibodies (if applicable) or other detection reagents to find the optimal signal-to-noise ratio.
Assay Interference 1. Cell-Free Control: Run a control experiment with SM19712 in the assay medium without cells to check if the compound directly interacts with the detection reagents.[8] 2. Alternative Assay Method: If interference is confirmed, consider switching to an orthogonal assay method that relies on a different detection principle (e.g., from a fluorescence-based to a luminescence-based assay).[8][14]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of SM19712 in culture medium. Replace the existing medium with the medium containing different concentrations of SM19712. Include a vehicle-only control.[11]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: ECE Activity Assay (Fluorometric)
  • Cell Lysate Preparation: Culture cells to confluency, then lyse the cells in an appropriate buffer to release intracellular enzymes.

  • Standard Curve: Prepare a standard curve using a known amount of a fluorescent product.

  • Reaction Mixture: In a 96-well plate, add cell lysate, a fluorogenic ECE substrate, and varying concentrations of SM19712.

  • Incubation: Incubate the plate at 37°C for a specified period, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of ECE inhibition for each concentration of SM19712 relative to the vehicle control.

Visualizations

SM19712_Signaling_Pathway Big_ET1 Big Endothelin-1 ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE ET1 Endothelin-1 ECE->ET1 Conversion ET_Receptor Endothelin Receptor (ET-A / ET-B) ET1->ET_Receptor Binding Downstream Downstream Signaling (e.g., Vasoconstriction) ET_Receptor->Downstream SM19712 SM19712 SM19712->ECE Inhibition

Caption: Mechanism of action of SM19712 in the endothelin signaling pathway.

Troubleshooting_Workflow Start Flattened Dose-Response Curve Observed Check_Solubility Check Compound Solubility (Visual Inspection, Microscopy) Start->Check_Solubility Precipitate Precipitate Observed? Check_Solubility->Precipitate Optimize_Solvent Optimize Solvent System or Use Solubilizing Agent Precipitate->Optimize_Solvent Yes Check_Cell_Line Verify Target (ECE) Expression in Cell Line Precipitate->Check_Cell_Line No Re_Run Re-run Experiment Optimize_Solvent->Re_Run No_Precipitate No Precipitate Target_Expressed Target Expressed? Check_Cell_Line->Target_Expressed Change_Cell_Line Select a Different Cell Line Target_Expressed->Change_Cell_Line No Check_Assay Perform Assay Controls (Cell-Free, Time-Course) Target_Expressed->Check_Assay Yes Change_Cell_Line->Re_Run No_Target Low/No Expression Interference Interference or Suboptimal Endpoint? Check_Assay->Interference Optimize_Assay Optimize Assay Parameters or Choose Alternative Assay Interference->Optimize_Assay Yes Interference->Re_Run No Optimize_Assay->Re_Run No_Interference No

Caption: A logical workflow for troubleshooting flattened dose-response curves.

References

Validation & Comparative

A Comparative Guide to ECE Inhibitors: SM19712 Free Acid and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SM19712 free acid, a potent Endothelin-Converting Enzyme (ECE) inhibitor, with other significant inhibitors of this key enzyme in the endothelin pathway. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes, this document aims to be an essential resource for researchers engaged in cardiovascular, oncological, and neurological research.

Introduction to Endothelin-Converting Enzyme (ECE)

Endothelin-Converting Enzyme (ECE) is a critical metalloprotease that catalyzes the final step in the biosynthesis of endothelins, a family of potent vasoconstrictive peptides. ECE converts the inactive precursor, big endothelin-1 (big ET-1), into the biologically active endothelin-1 (ET-1). Elevated levels of ET-1 are implicated in a range of pathologies, including hypertension, heart failure, and cancer, making ECE a prime therapeutic target. This guide focuses on the comparative efficacy and characteristics of this compound against other well-known ECE inhibitors.

Comparative Inhibitor Performance

Below is a comparison of the in vitro inhibitory activities of two widely studied ECE inhibitors, Phosphoramidon and CGS 35066, against ECE-1 and other related metalloproteases to illustrate their potency and selectivity.

Table 1: Comparative IC50 Values of ECE Inhibitors

InhibitorECE-1 IC50NEP IC50ACE IC50Selectivity (NEP/ECE-1)
Phosphoramidon3.5 µM34 nM78 µM~0.01
CGS 3506622 nM2.3 µM-~105

Data sourced from multiple studies. NEP: Neutral Endopeptidase; ACE: Angiotensin-Converting Enzyme. A higher selectivity ratio indicates greater selectivity for ECE-1 over NEP.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the endothelin signaling pathway and a general workflow for screening ECE inhibitors.

ECE_Signaling_Pathway Endothelin Signaling Pathway cluster_precursor Biosynthesis cluster_activation Activation cluster_receptors Receptor Binding cluster_effects Cellular Effects PrePro_ET1 Pre-pro-endothelin-1 Big_ET1 Big Endothelin-1 PrePro_ET1->Big_ET1 Furin ECE1 ECE-1 Big_ET1->ECE1 ET1 Endothelin-1 ECE1->ET1 Cleavage ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Vasoconstriction Vasoconstriction ETAR->Vasoconstriction Cell_Proliferation Cell Proliferation ETAR->Cell_Proliferation Inflammation Inflammation ETBR->Inflammation Inhibitor ECE Inhibitor (e.g., SM19712) Inhibitor->ECE1

Caption: The endothelin signaling pathway, highlighting the role of ECE-1 in converting Big ET-1 to active ET-1 and the site of action for ECE inhibitors.

ECE_Inhibition_Assay_Workflow Experimental Workflow for ECE Inhibition Assay start Start prepare_reagents Prepare Reagents: - ECE-1 Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitors (SM19712, etc.) start->prepare_reagents plate_setup Plate Setup (96-well): - Add ECE-1 Enzyme - Add varying concentrations of Inhibitor prepare_reagents->plate_setup pre_incubation Pre-incubation (e.g., 10-15 min at 37°C) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate to initiate reaction pre_incubation->add_substrate kinetic_read Kinetic Measurement: Measure fluorescence over time (e.g., 30-60 min at 37°C) add_substrate->kinetic_read data_analysis Data Analysis: - Calculate reaction rates - Plot % inhibition vs. [Inhibitor] - Determine IC50 values kinetic_read->data_analysis end End data_analysis->end

Caption: A generalized workflow for a fluorescence-based ECE-1 inhibition assay to determine inhibitor potency.

Experimental Protocols

The determination of inhibitor potency is crucial for comparative analysis. A common method is a fluorescence-based in vitro ECE-1 inhibition assay.

Protocol: In Vitro Fluorescence-Based ECE-1 Inhibition Assay

1. Principle:

This assay measures the activity of ECE-1 by detecting the cleavage of a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce ECE-1 activity by 50%.

2. Materials:

  • Recombinant human ECE-1

  • ECE-1 fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • ECE inhibitors: this compound, Phosphoramidon, CGS 35066

  • 96-well black microplate

  • Fluorescence microplate reader

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human ECE-1 in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the ECE inhibitors (SM19712, Phosphoramidon, CGS 35066) in assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer

      • ECE inhibitor solution (at various concentrations) or vehicle control.

      • ECE-1 enzyme solution.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 320/420 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The landscape of ECE inhibitors is diverse, with compounds exhibiting varying degrees of potency and selectivity. While this compound is recognized as a highly potent ECE inhibitor, a direct in vitro IC50 comparison with other inhibitors like phosphoramidon and the highly selective CGS 35066 is warranted for a complete understanding of its profile. The provided experimental protocol offers a standardized method for such a comparative evaluation. The selection of an appropriate ECE inhibitor will ultimately depend on the specific research application, whether it requires broad metalloprotease inhibition or highly selective targeting of the endothelin pathway. This guide serves as a foundational resource to aid researchers in making informed decisions for their studies.

References

A Comparative Efficacy Analysis of SM-19712 and Phosphoramidon as Metalloprotease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two metalloprotease inhibitors, SM-19712 and phosphoramidon. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.

Introduction

SM-19712 is a novel, non-peptidic, and potent inhibitor of endothelin-converting enzyme (ECE). In contrast, phosphoramidon is a broader-spectrum metalloprotease inhibitor, known to inhibit thermolysin, neprilysin (NEP), ECE, and to a lesser extent, angiotensin-converting enzyme (ACE). This guide will delve into their comparative inhibitory activities, specificities, and the experimental methodologies used to determine these properties.

Data Presentation: Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of SM-19712 and phosphoramidon against various metalloproteases. Lower IC50 values indicate greater potency.

Target EnzymeSM-19712 IC50Phosphoramidon IC50
Endothelin-Converting Enzyme (ECE)42 nM[1]3.5 µM[2]
Neprilysin (NEP)> 100 µM[1]34 nM[2]
Angiotensin-Converting Enzyme (ACE)> 100 µM[1]78 µM[2]
Endogenous big ET-1 to ET-1 conversion (in cultured cells)31 µM[1]Not explicitly stated

Note: IC50 values can vary depending on experimental conditions such as substrate concentration and pH.

Comparative Efficacy Summary

The data clearly indicates that SM-19712 is a highly potent and selective inhibitor of ECE , with an IC50 value in the nanomolar range.[1] Its inhibitory activity against NEP and ACE is negligible at concentrations up to 100 µM, highlighting its specificity.[1]

Phosphoramidon , on the other hand, demonstrates a broader inhibitory profile. While it is a potent inhibitor of NEP (IC50 of 34 nM), its potency against ECE is significantly lower than that of SM-19712 (IC50 of 3.5 µM).[2] Phosphoramidon also exhibits weak inhibition of ACE.

An in vivo study in a rat model of ischemic acute renal failure directly compared the two inhibitors. The protective effects of phosphoramidon (10 mg/kg) on renal function and tissue damage were less potent than those of the same dose of SM-19712, further supporting the superior in vivo efficacy of SM-19712 as an ECE inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

cluster_0 Endothelin Pathway Big_ET1 Big Endothelin-1 ECE Endothelin-Converting Enzyme (ECE) Big_ET1->ECE Cleavage ET1 Endothelin-1 ET_Receptor Endothelin Receptor ET1->ET_Receptor Binding ECE->ET1 Vasoconstriction Vasoconstriction ET_Receptor->Vasoconstriction SM19712 SM-19712 SM19712->ECE Phosphoramidon_ECE Phosphoramidon Phosphoramidon_ECE->ECE

Caption: Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by SM-19712 and phosphoramidon.

cluster_1 Neprilysin (NEP) Pathway Bioactive_Peptides Bioactive Peptides (e.g., natriuretic peptides, bradykinin) NEP Neprilysin (NEP) Bioactive_Peptides->NEP Degradation Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments Phosphoramidon_NEP Phosphoramidon Phosphoramidon_NEP->NEP

Caption: Inhibition of the Neprilysin (NEP) pathway by phosphoramidon.

cluster_2 Experimental Workflow: In Vitro Enzyme Inhibition Assay Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., fluorescence, absorbance) Add_Substrate->Measure_Activity Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Activity->Data_Analysis

Caption: General workflow for an in vitro enzyme inhibition assay to determine IC50 values.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

Endothelin-Converting Enzyme (ECE) Inhibition Assay (for SM-19712 and Phosphoramidon)

This protocol is based on the methodology used to characterize SM-19712 and can be adapted for phosphoramidon.

  • Objective: To determine the IC50 value of an inhibitor against ECE.

  • Enzyme Source: Solubilized ECE from rat lung microsomes.

  • Substrate: Big endothelin-1 (Big ET-1).

  • Inhibitors: SM-19712 or phosphoramidon, prepared in appropriate serial dilutions.

  • Assay Buffer: A suitable buffer to maintain optimal ECE activity (e.g., Tris-HCl, pH 7.4).

  • Procedure:

    • Prepare a reaction mixture containing the solubilized ECE preparation and the assay buffer.

    • Add varying concentrations of the inhibitor (SM-19712 or phosphoramidon) to the reaction mixture. A control with no inhibitor should also be prepared.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate, Big ET-1.

    • Incubate the reaction for a specific time at 37°C.

    • Terminate the reaction.

    • Quantify the amount of ET-1 produced using a suitable method, such as an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).

  • Data Analysis:

    • Calculate the percentage of ECE inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Neprilysin (NEP) Inhibition Assay (for Phosphoramidon)

This protocol utilizes a fluorogenic substrate for a continuous kinetic assay.

  • Objective: To determine the IC50 value of phosphoramidon against NEP.

  • Enzyme Source: Recombinant human NEP.

  • Substrate: A fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

  • Inhibitor: Phosphoramidon, prepared in appropriate serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well microplate, add the assay buffer, followed by the NEP enzyme solution.

    • Add varying concentrations of phosphoramidon to the wells. Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic NEP substrate to each well.

    • Immediately measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 320 nm, emission at 420 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each phosphoramidon concentration.

    • Plot the percentage of inhibition against the logarithm of the phosphoramidon concentration to determine the IC50 value.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (for Phosphoramidon)

This protocol is a fluorometric assay for determining ACE inhibitory activity.

  • Objective: To determine the IC50 value of phosphoramidon against ACE.

  • Enzyme Source: Rabbit lung ACE.

  • Substrate: A fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline).

  • Inhibitor: Phosphoramidon, prepared in appropriate serial dilutions.

  • Assay Buffer: 0.15 M Tris-HCl buffer, pH 8.3, containing 0.1 mM ZnCl2.

  • Procedure:

    • In a 96-well microplate, add the ACE solution and varying concentrations of phosphoramidon.

    • Incubate the mixture at 37°C for a short period.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

    • Measure the fluorescence generated using a microplate reader (e.g., excitation at 350 nm, emission at 420 nm).

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each phosphoramidon concentration.

    • Plot the percentage of inhibition against the logarithm of the phosphoramidon concentration to determine the IC50 value.

References

SM19712 free acid versus endothelin receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: SM-19712 Free Acid versus Endothelin Receptor Antagonists

For researchers, scientists, and drug development professionals, understanding the nuances of targeting the endothelin system is critical for therapeutic innovation. This guide provides an objective comparison between two distinct strategies: inhibition of endothelin-converting enzyme (ECE) with SM-19712 free acid and direct antagonism of endothelin receptors with agents such as bosentan, ambrisentan, and macitentan. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: A Fundamental Divergence

The primary difference between SM-19712 and endothelin receptor antagonists (ERAs) lies in their point of intervention within the endothelin signaling cascade. SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme (ECE), the enzyme responsible for cleaving the inactive precursor, big endothelin-1 (big ET-1), into the biologically active vasoconstrictor, endothelin-1 (ET-1). By inhibiting ECE, SM-19712 effectively reduces the production of ET-1.

In contrast, ERAs do not affect the production of ET-1. Instead, they competitively block the binding of ET-1 to its receptors, namely the endothelin A (ETA) and endothelin B (ETB) receptors. This blockade prevents the downstream signaling events that lead to vasoconstriction and cellular proliferation.

cluster_0 Endothelin Synthesis and Signaling cluster_1 Points of Intervention Big ET-1 Big ET-1 ECE ECE Big ET-1->ECE Substrate ET-1 ET-1 ECE->ET-1 Cleavage ETA Receptor ETA Receptor ET-1->ETA Receptor Binds to ETB Receptor ETB Receptor ET-1->ETB Receptor Binds to Vasoconstriction Vasoconstriction ETA Receptor->Vasoconstriction Proliferation Proliferation ETA Receptor->Proliferation ETB Receptor->Vasoconstriction ETB Receptor->Proliferation SM-19712 SM-19712 SM-19712->ECE Inhibits ERAs ERAs ERAs->ETA Receptor Blocks ERAs->ETB Receptor Blocks

Figure 1: Endothelin Signaling Pathway and Drug Intervention.

Quantitative Comparison of In Vitro Potency

The following tables summarize the in vitro potency of SM-19712 and common ERAs. It is important to note that the metrics are different: IC50 for ECE inhibition versus Kb and selectivity ratios for receptor antagonism.

Table 1: In Vitro Potency of SM-19712 (ECE Inhibitor)

CompoundAssay SystemPotency (IC50)Reference
SM-19712Rat Lung Microsomes42 nM[1]
SM-19712Cultured Porcine Aortic Endothelial Cells31 µM[1]

Table 2: In Vitro Potency and Selectivity of Endothelin Receptor Antagonists

CompoundReceptorPotency (Kb in PASMC*)ETA:ETB Selectivity RatioReference
BosentanETA/ETB16 nM20:1[2][3]
AmbrisentanETA1.6 nM200:1[2][3]
MacitentanETA/ETB1.4 nM50:1[2][3]

*PASMC: Pulmonary Artery Smooth Muscle Cells

In Vivo Performance: Preclinical and Clinical Insights

Direct comparative studies between SM-19712 and ERAs in the same animal model are limited. However, data from different studies provide insights into their respective in vivo efficacy.

SM-19712 (ECE Inhibitor):

  • Ischemic Acute Renal Failure (Rat Model): Intravenous administration of SM-19712 (3, 10, and 30 mg/kg) dose-dependently attenuated ischemia/reperfusion-induced renal dysfunction.[4][5] At a dose of 10 mg/kg, SM-19712 showed more potent protective effects on renal function and tissue damage compared to the conventional ECE inhibitor phosphoramidon.[4][5] Furthermore, a high dose of SM-19712 completely suppressed the increase in renal ET-1 content following ischemia/reperfusion.[4][5]

  • Acute Myocardial Infarction (Rabbit Model): SM-19712 reduced infarct size, the increase in serum ET-1 concentration, and the serum activity of creatinine phosphokinase.[1]

Endothelin Receptor Antagonists (ERAs):

  • Congestive Heart Failure (Dog Model): A study comparing a specific ECE inhibitor (FR901533) and a selective ETA receptor antagonist (FR139317) found that both agents decreased mean arterial pressure and pulmonary capillary wedge pressure, and increased cardiac output. The ETA receptor antagonist exerted a greater depressor effect on mean arterial pressure and a larger increase in urinary water and sodium excretion. However, the ECE inhibitor uniquely decreased plasma renin activity, angiotensin II, and aldosterone levels.[1]

  • Pulmonary Arterial Hypertension (Clinical Data): Bosentan, ambrisentan, and macitentan are all approved for the treatment of pulmonary arterial hypertension (PAH) and have been shown to improve exercise capacity (6-minute walk distance), hemodynamic parameters, and time to clinical worsening in PAH patients.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate ECE inhibitors and ERAs.

Endothelin-Converting Enzyme (ECE) Activity Assay (Fluorometric)

This protocol is based on the principle that active ECE-1 cleaves a synthetic substrate, releasing a fluorophore that can be quantified.

Prepare Reagents Prepare ECE Assay Buffer, ECE-1 standard, inhibitor mix, and substrate solution. Sample Preparation Homogenize tissue or lyse cells in cold ECE Assay Buffer. Centrifuge and collect supernatant. Prepare Reagents->Sample Preparation Incubation with Inhibitor Incubate sample with or without ECE-1 inhibitor (e.g., SM-19712) for ~20 min at 37°C. Sample Preparation->Incubation with Inhibitor Substrate Addition Add fluorogenic ECE substrate to all wells. Incubation with Inhibitor->Substrate Addition Kinetic Measurement Measure fluorescence (Ex/Em = 320/420 nm) in kinetic mode for 30-40 min at 37°C. Substrate Addition->Kinetic Measurement Data Analysis Calculate ECE-1 activity based on the rate of fluorescence increase and compare between inhibited and uninhibited samples. Kinetic Measurement->Data Analysis

Figure 2: Workflow for ECE Activity Assay.

Materials:

  • ECE-1 Assay Buffer

  • ECE-1 Enzyme (positive control)

  • ECE-1 Substrate (e.g., MCA-based peptide)

  • ECE-1 Inhibitor (e.g., SM-19712)

  • Tissue homogenate or cell lysate

  • 96-well white microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Warm the ECE-1 Assay Buffer to 37°C.

  • Sample Preparation: Homogenize tissue (~50 mg) or cells (~1x10^6) in 200 µL of ice-cold ECE-1 Assay Buffer containing a protease inhibitor cocktail. Keep on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Inhibitor and Sample Incubation:

    • Add diluted samples to wells designated as "Sample" and "Sample Background Control".

    • Add ECE-1 Assay Buffer to the "Sample" wells.

    • Add a diluted ECE-1 inhibitor mix (containing SM-19712) to the "Sample Background Control" wells.

    • For a positive control, add ECE-1 enzyme to designated wells.

    • Adjust the volume in all wells to 80 µL with ECE-1 Assay Buffer.

    • Incubate the plate at 37°C for 20 minutes, protected from light.

  • Substrate Addition: Prepare the ECE-1 substrate mix according to the protocol. Add 20 µL of the substrate mix to each well.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode at an excitation of 320 nm and an emission of 420 nm at 37°C for 30-40 minutes.

  • Calculation: Determine the rate of reaction from the linear portion of the fluorescence versus time curve. The ECE-1 activity is calculated by subtracting the rate of the "Sample Background Control" from the rate of the "Sample".

Endothelin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for endothelin receptors.

Prepare Reagents Prepare incubation buffer, radioligand ([125I]ET-1), and unlabeled ligands. Assay Setup Add diluted membranes expressing ET receptors, radioligand, and varying concentrations of unlabeled ligand (e.g., ERA) to assay tubes. Prepare Reagents->Assay Setup Incubation Incubate at 37°C for a specified time (e.g., 3 hours) to reach equilibrium. Assay Setup->Incubation Separation Separate bound from free radioligand by rapid filtration over glass fiber filters. Incubation->Separation Radioactivity Counting Wash filters and count the radioactivity retained on the filters using a gamma counter. Separation->Radioactivity Counting Data Analysis Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 and subsequently the Ki. Radioactivity Counting->Data Analysis

Figure 3: Workflow for Endothelin Receptor Binding Assay.

Materials:

  • Membrane preparation from cells expressing human ETA or ETB receptors

  • Incubation Buffer (e.g., 50 mM TRIS-HCl, 0.1% BSA, 0.5 mM CaCl2, pH 7.4)

  • Radioligand (e.g., [125I]Endothelin-1)

  • Unlabeled Endothelin-1 (for determining non-specific binding)

  • Test compounds (e.g., bosentan, ambrisentan, macitentan)

  • GF/C filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • Reagent Preparation: Dilute the membrane preparation in ice-cold incubation buffer. Prepare serial dilutions of the test compounds and the unlabeled ET-1.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of incubation buffer (for total binding) or 25 µL of a high concentration of unlabeled ET-1 (for non-specific binding) or 25 µL of the test compound at various concentrations.

    • 25 µL of the radioligand at a fixed concentration (e.g., 0.033 nM final concentration).

    • 200 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 37°C for 3 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM NaCl, pH 7.4).

  • Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The choice between an ECE inhibitor like SM-19712 and an endothelin receptor antagonist depends on the specific therapeutic goal and the pathophysiological context.

  • SM-19712 offers the advantage of reducing the overall production of the potent vasoconstrictor ET-1. This upstream intervention could be beneficial in conditions characterized by systemic or localized overproduction of ET-1. The preclinical data in renal and cardiac ischemia models are promising.

  • Endothelin Receptor Antagonists provide a more direct and immediate blockade of ET-1's effects at the receptor level. The development of antagonists with varying selectivity for ETA and ETB receptors allows for a more tailored approach to treatment, as the roles of these two receptors can differ depending on the tissue and disease state. Their established clinical efficacy in pulmonary arterial hypertension underscores their therapeutic value.

Further head-to-head comparative studies, particularly in relevant disease models, are necessary to fully elucidate the relative merits of these two distinct therapeutic strategies for targeting the endothelin system. This guide provides a foundational comparison to aid researchers in their evaluation and selection of the most appropriate tool for their specific research needs.

References

SM-19712: High Specificity for Endothelin-Converting Enzyme with Negligible Cross-Reactivity for Neutral Endopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical aspect of characterizing a novel enzyme inhibitor is determining its specificity. This guide provides a comparative analysis of SM-19712, a potent, nonpeptidic inhibitor of endothelin-converting enzyme (ECE), and its cross-reactivity with neutral endopeptidase (NEP), also known as neprilysin.

SM-19712 has been identified as a highly selective inhibitor of ECE, an enzyme pivotal in the biosynthesis of the potent vasoconstrictor endothelin-1.[1][2] Experimental data demonstrates that while SM-19712 effectively inhibits ECE at nanomolar concentrations, it exhibits no significant inhibitory activity against neutral endopeptidase even at much higher micromolar concentrations.[1][2] This high degree of selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Comparative Inhibitory Activity of SM-19712

The following table summarizes the quantitative data on the inhibitory potency of SM-19712 against its target enzyme, ECE, and its lack of effect on neutral endopeptidase.

Enzyme TargetInhibitorIC50 ValueTest Concentration (for non-target)ResultReference
Endothelin-Converting Enzyme (ECE)SM-1971242 nM-Potent Inhibition[1]
Neutral Endopeptidase 24.11 (NEP)SM-19712-10 - 100 µMNo effect[1]

Experimental Protocols

The determination of enzyme inhibition and specificity involves robust and validated assay methodologies. Below are detailed protocols representative of those used to assess the activity of ECE and NEP and to evaluate the inhibitory effects of compounds like SM-19712.

Endothelin-Converting Enzyme (ECE) Activity Assay (Fluorometric)

This assay quantifies ECE activity by measuring the fluorescence generated from the cleavage of a specific substrate.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris buffer at a physiological pH).

    • Reconstitute the fluorogenic ECE substrate (e.g., a Methoxycoumarin (MCA)-based peptide) in a suitable solvent like DMSO.

    • Prepare a stock solution of SM-19712 and create serial dilutions to be tested.

    • Have a known ECE inhibitor (e.g., phosphoramidon) to serve as a positive control.

    • Prepare the ECE enzyme, which can be sourced from solubilized rat lung microsomes or recombinant sources.[1]

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the ECE enzyme preparation, and the various concentrations of SM-19712 or the control inhibitor.

    • Initiate the enzymatic reaction by adding the ECE substrate to each well.

    • Incubate the plate at 37°C for a predetermined time, protected from light.

    • Measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

  • Data Analysis:

    • The rate of substrate cleavage is proportional to the increase in fluorescence.

    • Calculate the percentage of inhibition for each concentration of SM-19712 relative to the uninhibited control.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Neutral Endopeptidase (NEP) 24.11 Activity Assay (Fluorometric)

A similar fluorometric approach can be used to assess NEP activity and the potential cross-reactivity of an inhibitor.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris buffer, pH 7.6).

    • Reconstitute a fluorogenic NEP substrate, such as glutaryl-Ala-Ala-Phe-amidomethylcoumarin (AMC).[3][4]

    • Prepare a stock solution and serial dilutions of SM-19712.

    • Use a known NEP inhibitor, such as thiorphan or phosphoramidon, as a positive control.[5]

    • Prepare the NEP enzyme source (e.g., from plasma or kidney homogenates).[3][5]

  • Assay Procedure:

    • In a 96-well microplate, combine the assay buffer, the NEP enzyme, and the different concentrations of SM-19712 or the control inhibitor.

    • Add the NEP substrate to start the reaction.

    • Incubate the plate at 37°C for a specific duration.

    • In some protocols, a second enzyme, aminopeptidase M, is added to release the free AMC from the cleaved substrate.[3][4]

    • Measure the fluorescence of the liberated AMC using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of SM-19712.

    • The absence of a dose-dependent decrease in fluorescence, even at high concentrations of SM-19712, indicates a lack of cross-reactivity.

Experimental Workflow for Assessing Inhibitor Specificity

The following diagram illustrates the general workflow for determining the specificity of an enzyme inhibitor like SM-19712.

G cluster_0 Target Enzyme Assay cluster_1 Off-Target Enzyme Assay cluster_2 Data Analysis and Comparison TargetEnzyme Prepare Target Enzyme (e.g., ECE) Incubate_Target Incubate Enzyme, Substrate, and Test Compound TargetEnzyme->Incubate_Target TargetSubstrate Prepare Target Substrate TargetSubstrate->Incubate_Target TestCompound_Target Prepare Test Compound (SM-19712) Dilutions TestCompound_Target->Incubate_Target Measure_Target Measure Enzyme Activity Incubate_Target->Measure_Target IC50_Target Calculate IC50 for Target Measure_Target->IC50_Target Compare Compare IC50 Values IC50_Target->Compare OffTargetEnzyme Prepare Off-Target Enzyme (e.g., NEP) Incubate_OffTarget Incubate Enzyme, Substrate, and Test Compound OffTargetEnzyme->Incubate_OffTarget OffTargetSubstrate Prepare Off-Target Substrate OffTargetSubstrate->Incubate_OffTarget TestCompound_OffTarget Prepare Test Compound (SM-19712) Dilutions TestCompound_OffTarget->Incubate_OffTarget Measure_OffTarget Measure Enzyme Activity Incubate_OffTarget->Measure_OffTarget IC50_OffTarget Determine Lack of Inhibition Measure_OffTarget->IC50_OffTarget IC50_OffTarget->Compare Conclusion Determine Specificity Compare->Conclusion G BigET1 Big Endothelin-1 ECE ECE BigET1->ECE ET1 Endothelin-1 ECE->ET1 Vasoconstriction Vasoconstriction ET1->Vasoconstriction SM19712_ECE SM-19712 SM19712_ECE->ECE NatriureticPeptides Natriuretic Peptides NEP NEP NatriureticPeptides->NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation InactivePeptides Inactive Peptides NEP->InactivePeptides SM19712_NEP SM-19712 SM19712_NEP->NEP

References

A Comparative Analysis of SM19712 in Preclinical Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of SM19712, an endothelin-converting enzyme (ECE) inhibitor, in different preclinical models of colitis. The data presented herein is compiled from published studies to aid in the objective assessment of SM19712's therapeutic potential and to inform future research directions in the field of inflammatory bowel disease (IBD).

Executive Summary

SM19712 has demonstrated notable efficacy in the dextran sodium sulfate (DSS) induced model of colitis, a model that mimics many aspects of human ulcerative colitis. The compound effectively ameliorates clinical signs of the disease, reduces histological damage, and modulates key biomarkers associated with inflammation and angiogenesis. While direct comparative studies of SM19712 in other common colitis models, such as the 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced model, are not available in the reviewed literature, this guide will draw comparisons based on the known pathophysiology of these models and the performance of other endothelin system modulators.

Data Presentation: SM19712 in the DSS-Induced Colitis Model

The following tables summarize the key quantitative data from a study evaluating SM19712 in a mouse model of DSS-induced colitis.[1][2]

Table 1: Effect of SM19712 on Clinical and Macroscopic Disease Parameters

ParameterControlDSSDSS + SM19712
Disease Activity Index (DAI) -IncreasedSignificantly Decreased[1]
Stool Consistency NormalLooseAttenuated[1][2]
Fecal Blood NegativePositiveAttenuated[1][2]
Body Weight Loss (%) GainLossSignificantly Attenuated[1]
Colon Shortening -SignificantNot Significantly Decreased[1][2]

Table 2: Effect of SM19712 on Histological and Cellular Markers of Inflammation

ParameterControlDSSDSS + SM19712
Histological Score NormalMajor Injury & InflammationSignificantly Attenuated (~40%)[1]
Myeloperoxidase (MPO) Activity LowSubstantially IncreasedNot Significantly Affected[1]

Table 3: Effect of SM19712 on Vascular and Inflammatory Biomarkers

ParameterControlDSSDSS + SM19712
Endothelin-1 (ET-1) Immunostaining LowSignificantly IncreasedInhibited[1][2]
PECAM-1 Immunostaining LowSignificantly IncreasedPartially Inhibited (~40%)[1][2]
Colonic Blood Flow NormalNon-significant tendency to decreaseNo Significant Difference[1]
Mean Arterial Pressure NormalNon-significant tendency to decreaseNo Significant Difference[1]

Comparative Discussion: DSS vs. TNBS Colitis Models

While direct data for SM19712 in the TNBS model is lacking, a comparative discussion is crucial for understanding its potential broader applicability.

  • DSS Model: This model is induced by oral administration of DSS in drinking water, leading to epithelial barrier disruption and a predominantly innate immune response.[3] It is considered to be more representative of human ulcerative colitis, with inflammation largely confined to the mucosal layer.[3] The efficacy of SM19712 in this model suggests a significant role for the endothelin system in the pathogenesis of mucosal inflammation, particularly in processes related to vascular function and tissue injury.[1]

  • TNBS Model: In contrast, the TNBS model is induced by intrarectal administration of a haptenating agent, which elicits a T-cell-mediated immune response, particularly a Th1-driven inflammation.[4][5] This results in transmural inflammation, more closely mimicking Crohn's disease.[4] Studies on other endothelin receptor antagonists, such as bosentan, have shown efficacy in the TNBS model, where they can restore colonic blood flow and reduce neutrophil infiltration.[1] This suggests that the vasoconstrictive effects of ET-1 are a critical pathogenic factor in this model. The inability of SM19712 to significantly reduce MPO activity in the DSS model might indicate a differential role of neutrophils or the endothelin pathway in these two models.

Experimental Protocols

DSS-Induced Colitis Model
  • Animals: C57BL/6 mice are commonly used.[2]

  • Induction: Colitis is induced by administering 5% (w/v) 40 kDa dextran sodium sulfate (DSS) in the drinking water for 5-6 consecutive days.[2][6]

  • Treatment: SM19712 is administered daily, for example, at a dose of 15 mg/kg.[1][2]

  • Assessments:

    • Clinical: Daily monitoring of body weight, stool consistency, and presence of fecal blood to calculate the Disease Activity Index (DAI).[1]

    • Macroscopic: Measurement of colon length upon sacrifice.[1]

    • Histological: Colon tissue is fixed, sectioned, and stained (e.g., with H&E) for blinded histological scoring of tissue injury and inflammation.[1]

    • Biochemical: Myeloperoxidase (MPO) activity in the colon tissue is measured as an indicator of neutrophil infiltration.[1]

    • Immunohistochemistry: Staining for proteins of interest such as ET-1 and PECAM-1.[1][2]

TNBS-Induced Colitis Model (General Protocol)
  • Animals: Rats or mice are used.

  • Induction: A single intrarectal administration of TNBS dissolved in ethanol.[4][5] Ethanol serves to break the mucosal barrier.[7]

  • Characteristics: This model is characterized by a Th1-mediated immune response with transmural inflammation.[4]

  • Assessments: Similar to the DSS model, assessments typically include clinical scoring, histological analysis of inflammation, and measurement of inflammatory markers such as TNF-α.[4]

Visualizations

experimental_workflow cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_assessment Assessment DSS DSS Administration (5% in drinking water) DSS_only DSS Only DSS->DSS_only DSS_SM DSS + SM19712 (15 mg/kg/day) DSS->DSS_SM Control Control Clinical Daily Clinical Scoring (DAI) Control->Clinical Macroscopic Macroscopic Evaluation (Colon Length) Control->Macroscopic Histology Histological Analysis Control->Histology Biomarkers Biomarker Analysis (MPO, ET-1, PECAM-1) Control->Biomarkers DSS_only->Clinical DSS_only->Macroscopic DSS_only->Histology DSS_only->Biomarkers DSS_SM->Clinical DSS_SM->Macroscopic DSS_SM->Histology DSS_SM->Biomarkers

Caption: Experimental workflow for evaluating SM19712 in DSS-induced colitis.

signaling_pathway cluster_colitis Colitis Pathogenesis cluster_intervention Therapeutic Intervention DSS DSS-induced Epithelial Injury Inflammation Inflammation DSS->Inflammation Big_ET1 Big ET-1 Inflammation->Big_ET1 increases Vasoconstriction Vasoconstriction Vasoconstriction->Inflammation exacerbates Angiogenesis Angiogenesis Angiogenesis->Inflammation contributes to SM19712 SM19712 ECE Endothelin-Converting Enzyme (ECE) SM19712->ECE inhibits ET1 Endothelin-1 (ET-1) ECE->ET1 converts to Big_ET1->ECE ET1->Vasoconstriction promotes ET1->Angiogenesis promotes via PECAM-1 upregulation

Caption: Proposed signaling pathway of SM19712 in colitis.

logical_comparison cluster_dss DSS Model (Ulcerative Colitis-like) cluster_tnbs TNBS Model (Crohn's Disease-like) DSS_Node Mucosal Inflammation Epithelial Barrier Defect SM19712_DSS SM19712 Efficacy: - Reduces clinical score - Improves histology - Reduces ET-1 & PECAM-1 DSS_Node->SM19712_DSS MPO_DSS No significant effect on MPO SM19712_DSS->MPO_DSS TNBS_Node Transmural Inflammation Th1-mediated Other_ETRA Other Endothelin Receptor Antagonists: - Reduce MPO - Restore blood flow TNBS_Node->Other_ETRA Hypothetical_SM19712 Hypothetical SM19712 Efficacy: Potential to reduce vasoconstriction and inflammation TNBS_Node->Hypothetical_SM19712

Caption: Logical comparison of SM19712 effects in different colitis models.

References

Head-to-Head Comparison of Endothelin-Converting Enzyme (ECE) Inhibitors in Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The endothelin (ET) system, particularly the potent vasoconstrictor ET-1, plays a significant role in the pathophysiology of heart failure. Endothelin-converting enzyme (ECE) is a key enzyme responsible for the production of active ET-1 from its precursor, big ET-1. Inhibition of ECE, therefore, presents a promising therapeutic strategy for heart failure. This guide provides a head-to-head comparison of various ECE inhibitors based on available preclinical and experimental data, with a focus on dual-acting inhibitors that also target other key enzymes in cardiovascular regulation.

Comparative Efficacy of ECE Inhibitors and Other Cardiovascular Agents

Direct head-to-head studies of specific ECE inhibitors are limited in the published literature. However, valuable comparative data exists for dual ECE/neprilysin (NEP) inhibitors, also known as vasopeptidase inhibitors, which have been evaluated against traditional angiotensin-converting enzyme (ACE) inhibitors. The following tables summarize the key findings from these preclinical studies.

Table 1: In Vitro Inhibitory Activity of Selected Compounds

This table presents the half-maximal inhibitory concentrations (IC50) of various compounds against ECE-1, neprilysin (NEP), and angiotensin-converting enzyme (ACE), highlighting their potency and selectivity.[1][2]

CompoundECE-1 IC50 (µM)NEP IC50 (µM)ACE IC50 (µM)
Phosphoramidon3.50.03478
CGS 26303Data not availableData not availableData not available
OmapatrilatData not availableData not availableData not available
S21402Data not availableData not availableData not available

Note: Specific IC50 values for CGS 26303, omapatrilat, and S21402 were not explicitly found in the provided search results, but their dual inhibitory action is well-established.

Table 2: Head-to-Head Comparison of Dual ECE/NEP Inhibitors vs. ACE Inhibitors in Rodent Models of Heart Failure

This table summarizes the comparative effects of dual ECE/NEP inhibitors and ACE inhibitors on key cardiovascular parameters in preclinical models of heart failure.

Inhibitor(s) ComparedAnimal ModelKey FindingsReference
S21402 (ECE/NEP inhibitor) vs. Captopril (ACE inhibitor) & SCH42495 (NEP inhibitor)Rat model of myocardial infarction-induced congestive heart failureS21402 was the only treatment to cause diuresis and natriuresis. S21402 reduced left and right ventricular mass, atrial mass, and lung mass. Captopril only reduced left ventricular mass, and SCH42495 only reduced right ventricular mass.[3][4][3][4]
Omapatrilat (ECE/NEP inhibitor) vs. Captopril (ACE inhibitor)Rat post-myocardial infarction modelBoth omapatrilat and captopril similarly improved hemodynamic measurements, ventricular weight and dilatation, and cardiac fibrosis. Omapatrilat was more effective at preventing the increase in cardiomyocyte apoptosis in the peri-infarct area.[5][5]
CGS 26303 (ECE/NEP inhibitor) vs. Temocapril (ACE inhibitor) & CGS 24592 (NEP inhibitor)Dahl salt-sensitive hypertensive rats transitioning to heart failureAll treatments equally decreased systolic blood pressure and improved LV fractional shortening. CGS 26303 and temocapril both ameliorated LV perivascular fibrosis and reduced collagen mRNA levels. Only CGS 26303 reduced elevated plasma ET-1 levels to normal.[6][6]
Benazepril (ACE inhibitor) + CGS26303 (ECE/NEP inhibitor) vs. Benazepril or CGS26303 aloneRats with chronic heart failure post-coronary ligationThe triple ACE-ECE-NEP inhibition resulted in a more marked reduction in blood pressure, LV diameter, and LV end-diastolic pressure compared to either ACE or ECE-NEP inhibition alone. The reduction in LV weight and collagen accumulation was also most pronounced with the combination therapy.[7][7]

Signaling Pathways and Experimental Workflows

ECE Signaling Pathway in Heart Failure

Endothelin-converting enzyme plays a crucial role in the endothelin signaling pathway, which is significantly upregulated in heart failure.[8][9][10] The activation of this pathway contributes to vasoconstriction, pathological cardiac hypertrophy, and fibrosis.[9][10]

ECE_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Big ET-1 Big ET-1 ECE ECE Big ET-1->ECE Conversion ET-1 ET-1 ET-A Receptor ET-A Receptor ET-1->ET-A Receptor Binding ET-B Receptor ET-B Receptor ET-1->ET-B Receptor Binding ECE->ET-1 Downstream Signaling Downstream Signaling (e.g., MAP Kinase Pathway) ET-A Receptor->Downstream Signaling ET-B Receptor->Downstream Signaling Pathological Effects Vasoconstriction Cardiac Hypertrophy Fibrosis Downstream Signaling->Pathological Effects

ECE Signaling Pathway in Heart Failure
Experimental Workflow for Preclinical Evaluation of ECE Inhibitors

The preclinical assessment of ECE inhibitors in heart failure typically involves inducing a heart failure phenotype in an animal model, followed by drug administration and subsequent evaluation of cardiac function and other relevant parameters.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment A Animal Model Selection (e.g., Rat, Dog) B Induction of Heart Failure (e.g., Coronary Artery Ligation, Rapid Pacing) A->B C Drug Administration (ECE Inhibitor vs. Control/Comparator) B->C D Hemodynamic Monitoring (e.g., Blood Pressure, LVEDP) C->D E Cardiac Function Assessment (Echocardiography, PV Loops) C->E F Biomarker Analysis (e.g., ET-1, ANP) C->F G Histopathological Analysis (Fibrosis, Hypertrophy) C->G

Preclinical Evaluation Workflow

Experimental Protocols

Animal Models of Heart Failure

A variety of animal models are utilized to study the effects of ECE inhibitors in heart failure.[11] The choice of model often depends on the specific research question and the desired clinical relevance.

  • Coronary Artery Ligation in Rats: This is a widely used model to induce myocardial infarction and subsequent heart failure.[5][12] The left anterior descending (LAD) coronary artery is permanently ligated, leading to ischemia and infarction of the left ventricular free wall. This model mimics many of the pathophysiological changes seen in human heart failure post-myocardial infarction.

  • Rapid Ventricular Pacing in Dogs: This model induces a state of low-output heart failure through chronic rapid ventricular pacing (e.g., 240 bpm for 3-4 weeks).[13] This leads to biventricular dilatation and dysfunction, neurohumoral activation, and clinical signs of congestive heart failure.

  • Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension and subsequent heart failure when fed a high-salt diet. This model is useful for studying the transition from hypertension to heart failure.[6]

  • Coronary Microembolization in Dogs: This model involves the injection of microspheres into the coronary arteries to induce multiple small infarcts, leading to a more diffuse ischemic cardiomyopathy.[11]

Assessment of Cardiac Function and Hemodynamics

Several techniques are employed to assess the efficacy of ECE inhibitors on cardiac function and hemodynamics in these preclinical models.

  • Echocardiography: This non-invasive imaging technique is used to assess cardiac dimensions (e.g., left ventricular internal diameter), systolic function (e.g., ejection fraction, fractional shortening), and diastolic function.[14][15][16]

  • Pressure-Volume (PV) Loop Analysis: This is considered the gold standard for assessing cardiac mechanics and provides detailed information on systolic and diastolic function, including load-independent measures of contractility.[14][17] A catheter with pressure and volume sensors is inserted into the left ventricle to generate real-time pressure-volume loops.

  • Invasive Hemodynamic Monitoring: This involves the catheterization of arteries and veins to directly measure parameters such as mean arterial pressure, left ventricular end-diastolic pressure (LVEDP), and cardiac output.[17]

Conclusion

The available preclinical evidence suggests that dual ECE/NEP inhibitors offer potential advantages over traditional ACE inhibitors in the management of heart failure. These benefits appear to stem from their broader mechanism of action, which includes not only the inhibition of the renin-angiotensin system but also the potentiation of natriuretic peptides and the direct inhibition of the endothelin system. While direct comparative studies of different specific ECE inhibitors are needed, the existing data provides a strong rationale for the continued investigation of ECE inhibition as a therapeutic strategy for heart failure. The detailed experimental protocols and methodologies outlined in this guide can serve as a valuable resource for researchers and drug development professionals working in this critical area.

References

Validating SM-19712's Effect on Endothelin-1 Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of SM-19712, an endothelin-converting enzyme (ECE) inhibitor, with other methods for modulating endothelin-1 (ET-1) levels. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data, protocols, and underlying signaling pathways.

Executive Summary

Endothelin-1 is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular and renal diseases. Consequently, inhibiting its production or action is a key therapeutic strategy. This guide focuses on SM-19712, a novel and potent ECE inhibitor, and compares its efficacy in reducing ET-1 levels with that of other ECE inhibitors and endothelin receptor antagonists (ERAs). Experimental evidence demonstrates that SM-19712 effectively suppresses ischemia/reperfusion-induced increases in renal ET-1 content in a dose-dependent manner, proving more potent than the conventional ECE inhibitor, phosphoramidon.[1][2] This guide presents the available quantitative data, detailed experimental methodologies for in vivo and in vitro validation, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Endothelin-1 Modulators

The following tables summarize the quantitative data on the effects of various compounds on ET-1 levels and related physiological parameters.

Table 1: Efficacy of ECE Inhibitors on Renal Endothelin-1 Levels in a Rat Model of Ischemic Acute Renal Failure

CompoundDose (mg/kg, i.v.)Effect on Ischemia/Reperfusion-Induced Renal ET-1 IncreaseReference
SM-19712 3Dose-dependent attenuation[1][2]
10Dose-dependent attenuation[1][2]
30Complete suppression[1][2]
Phosphoramidon 10Less potent attenuation than SM-19712 at the same dose[1][2]

Table 2: Effects of Endothelin Receptor Antagonists on Plasma Endothelin-1 Levels

CompoundReceptor SelectivityEffect on Plasma ET-1 LevelsRationale for ET-1 IncreaseReference
Bosentan ETA/ETBIncreaseInterference with ET-1 clearance by ETB receptors.[3][4][3]
Ambrisentan Selective ETANo significant change at low doses; potential for increase at higher dosesPrimarily acts on ETA, with less impact on ETB-mediated clearance at therapeutic doses.[4]
Macitentan ETA/ETBIncreaseSimilar to bosentan, blockade of ETB receptors reduces ET-1 clearance.
BQ-123 Selective ETANo significant changeSelective blockade of ETA does not significantly impact ETB-mediated clearance.[3]
BQ-788 Selective ETBPotentiates ET-1-induced effectsBlocks the clearance of ET-1 via ETB receptors.[4][4]

Experimental Protocols

In Vivo Model: Ischemic Acute Renal Failure in Rats

This protocol is based on the methodology described in the evaluation of SM-19712.[1][2]

Animals: Male Sprague-Dawley rats.

Procedure:

  • Contralateral Nephrectomy: Two weeks prior to the induction of ischemia, the right kidney is surgically removed to create a single-kidney model.

  • Induction of Ischemia:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the left renal artery and vein.

    • Occlude the left renal artery and vein with a non-traumatic vascular clamp for 45 minutes.

  • Reperfusion: After 45 minutes, remove the clamp to allow blood flow to resume.

  • Drug Administration: Administer SM-19712 (3, 10, or 30 mg/kg) or other test compounds intravenously as a bolus injection prior to the occlusion of the renal artery and vein. A vehicle control group should be included.

  • Sample Collection and Analysis:

    • Collect blood samples at various time points (e.g., 24 hours post-reperfusion) for measurement of renal function parameters (e.g., blood urea nitrogen, creatinine).

    • Euthanize the animals at specific time points (e.g., 6 hours post-reperfusion, the time of maximum ET-1 elevation) and harvest the kidneys.

    • Homogenize the kidney tissue for the measurement of ET-1 content.

In Vitro Assay: Measurement of Endothelin-1 Levels by ELISA

Principle: An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying ET-1 levels in biological samples such as plasma, serum, and tissue homogenates.

General Protocol (based on commercially available kits):

  • Sample Preparation:

    • For plasma, collect blood in tubes containing EDTA and centrifuge to separate the plasma.

    • For serum, allow blood to clot and then centrifuge to separate the serum.

    • For tissue homogenates, homogenize the tissue in an appropriate buffer and centrifuge to pellet cellular debris. The supernatant is used for the assay.

  • Assay Procedure:

    • Add standards and samples to the wells of a microplate pre-coated with an anti-ET-1 antibody.

    • Incubate to allow ET-1 to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a second, enzyme-conjugated anti-ET-1 antibody that binds to a different epitope on the ET-1 molecule, forming a "sandwich".

    • Wash the wells again.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: The concentration of ET-1 in the samples is determined by comparing their absorbance to a standard curve generated using known concentrations of ET-1.

Mandatory Visualizations

Endothelin_Signaling_Pathway cluster_synthesis Endothelin-1 Synthesis cluster_action Endothelin-1 Action cluster_inhibition Points of Intervention BigET1 Big Endothelin-1 (inactive) ECE Endothelin-Converting Enzyme (ECE) BigET1->ECE Cleavage ET1 Endothelin-1 (active) ECE->ET1 ETA ET-A Receptor ET1->ETA Binds to ETB ET-B Receptor ET1->ETB Binds to Vasoconstriction Vasoconstriction ETA->Vasoconstriction Clearance ET-1 Clearance ETB->Clearance SM19712 SM-19712 (ECE Inhibitor) SM19712->ECE ERAs Endothelin Receptor Antagonists (ERAs) ERAs->ETA ERAs->ETB

Caption: Signaling pathway of Endothelin-1 synthesis, action, and points of therapeutic intervention.

Experimental_Workflow cluster_model In Vivo Model Generation cluster_treatment Treatment Groups cluster_analysis Outcome Analysis A Rat Model (Sprague-Dawley) B Contralateral Nephrectomy A->B C Ischemia/Reperfusion (45 min occlusion) B->C D Vehicle Control C->D E SM-19712 (3, 10, 30 mg/kg) C->E F Alternative Inhibitors (e.g., Phosphoramidon) C->F G Renal Function Assessment (BUN, Creatinine) D->G H Renal ET-1 Level Measurement (ELISA) D->H I Histopathological Examination D->I E->G E->H E->I F->G F->H F->I J Comparative Data Analysis G->J H->J I->J

Caption: Experimental workflow for validating the effect of SM-19712 on Endothelin-1 levels.

References

Safety Operating Guide

Prudent Disposal of SM19712 Free Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow for the safe disposal of SM19712 free acid, focusing on operational and safety protocols for researchers, scientists, and drug development professionals. Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document outlines general procedures for the disposal of corrosive acidic compounds. It is imperative to consult your institution's specific safety guidelines and the official SDS for the compound, should it be located.

Key Safety and Disposal Parameters

All quantitative data regarding the safe handling and disposal of acidic waste should be clearly understood and strictly followed. The table below summarizes critical parameters derived from general safety protocols for handling corrosive acids.

ParameterGuidelineSource Document
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.Safety Data Sheet
Neutralization pH Range Stabilized pH between 5.5 and 9.5 before drain disposal.Cornell EHS
Emergency Eye Wash Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. Continue rinsing.Safety Data Sheet
Emergency Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.Safety Data Sheet
Emergency Ingestion Rinse mouth. Do NOT induce vomiting.Safety Data Sheet
Spill Management Absorb spillage to prevent material damage. Soak up with inert absorbent material.Safety Data Sheet

Experimental Protocol: Neutralization of Acidic Waste

Neutralization is a common procedure for rendering corrosive waste less hazardous. This protocol is intended for small volumes of corrosive acids that do not have other hazardous characteristics.

Materials:

  • Corrosive acid waste (e.g., this compound solution)

  • Neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide, or a commercial neutralizing agent)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (lab coat, safety goggles, face shield, chemical-resistant gloves)

  • Fume hood

  • Stir bar and stir plate

  • Container for neutralized waste

Procedure:

  • Work in a designated area: Perform all neutralization procedures within a certified chemical fume hood.

  • Wear appropriate PPE: Ensure that a lab coat, safety goggles, a face shield, and chemical-resistant gloves are worn throughout the procedure.

  • Prepare the neutralizing agent: Slowly and cautiously add the neutralizing agent to the acidic waste while stirring gently. This process can generate heat and fumes, so it must be done in a controlled manner.

  • Monitor the pH: Periodically check the pH of the solution using pH indicator strips or a pH meter.

  • Achieve target pH: Continue adding the neutralizing agent until the pH of the solution is between 5.5 and 9.5.[1]

  • Dispose of neutralized waste: Once the pH is within the acceptable range, the neutralized solution may be suitable for drain disposal, followed by a copious amount of water. However, always confirm your local and institutional regulations for drain disposal.

  • Decontaminate: Thoroughly clean all equipment and the work area after the neutralization is complete.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

start Start: this compound Waste locate_sds Locate Specific Safety Data Sheet (SDS) start->locate_sds sds_found SDS Found? locate_sds->sds_found follow_sds Follow Disposal Instructions on SDS sds_found->follow_sds Yes no_sds SDS Not Found (Proceed with General Acid Disposal Protocol) sds_found->no_sds No end End follow_sds->end assess_hazards Assess for Other Hazards (e.g., heavy metals, organic solvents) no_sds->assess_hazards other_hazards Other Hazards Present? assess_hazards->other_hazards hazardous_waste Dispose as Hazardous Waste (Contact EHS) other_hazards->hazardous_waste Yes no_other_hazards Corrosive Only other_hazards->no_other_hazards No hazardous_waste->end neutralize Neutralize Acid Waste (pH 5.5 - 9.5) no_other_hazards->neutralize check_regulations Check Local Drain Disposal Regulations neutralize->check_regulations drain_disposal Drain Disposal with Copious Water check_regulations->drain_disposal drain_disposal->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is based on general laboratory safety principles for corrosive acids. The user is responsible for consulting the specific Safety Data Sheet (SDS) for this compound and adhering to all institutional and local regulations for chemical waste disposal.

References

Essential Safety and Operational Guide for Handling SM19712 Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling SM19712 free acid. The following procedures are based on the Safety Data Sheet (SDS) for the closely related compound SR-717 free acid, supplied by MedChemExpress, and are intended to ensure the safe handling and disposal of this research chemical.

Immediate Safety and Handling

Proper handling and storage are critical to ensure laboratory safety. this compound should only be handled by trained personnel in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the first line of defense against exposure.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with side-shieldsEnsure full coverage to protect from splashes.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Inspect for tears before use.
Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Dust mask or respiratorUse if handling large quantities or if dust is generated.
First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
In case of skin contact Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
If inhaled Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
If swallowed Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

  • Preparation :

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required Personal Protective Equipment (PPE).

  • Handling :

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

    • Avoid contact with skin and eyes.

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

  • Storage :

    • Store in a tightly closed container in a dry and well-ventilated place.[1]

    • Store locked up.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including empty containers and contaminated disposables (e.g., gloves, wipes), in a designated, labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]

    • Do not allow the product to enter drains.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal Prep_Area 1. Prepare Work Area (Fume Hood) Prep_Safety 2. Verify Safety Equipment (Eyewash, Shower) Prep_Area->Prep_Safety Prep_PPE 3. Don Personal Protective Equipment (PPE) Prep_Safety->Prep_PPE Handling_Weigh 4. Weigh/Transfer Compound (Minimize Dust) Prep_PPE->Handling_Weigh Handling_Use 5. Conduct Experiment in Fume Hood Handling_Weigh->Handling_Use Cleanup_Decon 6. Decontaminate Work Area Handling_Use->Cleanup_Decon Cleanup_Waste 7. Segregate & Label Hazardous Waste Cleanup_Decon->Cleanup_Waste Cleanup_Dispose 8. Dispose of Waste per Institutional Guidelines Cleanup_Waste->Cleanup_Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SM19712 free acid
Reactant of Route 2
Reactant of Route 2
SM19712 free acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.